EcDsbB-IN-9
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-benzyl-4,5-dichloropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHBQZQCDCTOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352294 | |
| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41933-33-9 | |
| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of EcDsbB-IN-9: A Covalent Inhibitor of Bacterial Disulfide Bond Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EcDsbB-IN-9 is a potent and selective inhibitor of the Escherichia coli inner membrane enzyme DsbB (EcDsbB), a critical component of the bacterial disulfide bond formation (DSF) pathway. This pathway is essential for the correct folding and function of numerous virulence factors in Gram-negative bacteria, making it a promising target for the development of novel anti-infective agents. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks. Evidence points towards this compound acting as a covalent inhibitor, irreversibly inactivating EcDsbB and thereby disrupting the entire DSF cascade.
Introduction to the DsbA-DsbB Pathway
In Gram-negative bacteria, the formation of disulfide bonds in proteins destined for the periplasm and outer membrane is catalyzed by a dedicated enzymatic system. The key players in this pathway are the periplasmic oxidoreductase DsbA and the inner membrane protein DsbB.[1] DsbA directly introduces disulfide bonds into folding proteins, becoming reduced in the process.[1] To maintain a pool of active, oxidized DsbA, the inner membrane enzyme DsbB reoxidizes DsbA, transferring the electrons to quinones in the respiratory chain.[1] This continuous cycle is vital for bacterial survival and pathogenesis.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting and inactivating EcDsbB. The available data strongly suggest a covalent mechanism of action, where the inhibitor forms an irreversible bond with a key residue in the active site of EcDsbB. This covalent modification effectively shuts down the enzyme's ability to reoxidize DsbA, leading to an accumulation of reduced, inactive DsbA in the periplasm.[1] Consequently, the formation of disulfide bonds in downstream substrate proteins is inhibited, resulting in protein misfolding and a loss of function, ultimately leading to bacterial growth inhibition.
Signaling Pathway of DsbA-DsbB Dependent Disulfide Bond Formation
The following diagram illustrates the central role of DsbB in the bacterial disulfide bond formation pathway and the point of intervention for this compound.
Caption: The DsbA-DsbB disulfide bond formation pathway and the inhibitory action of this compound.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been characterized through a series of in vitro and in vivo assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Assay Type | Description | Reference |
| IC50 (in vitro) | 1.7 µM | Purified EcDsbB inhibition assay | Concentration of this compound required to inhibit 50% of the activity of purified EcDsbB enzyme. | [1] |
| IC50 (in vivo) | 8.5 ± 0.6 µM | DsbA oxidation assay in E. coli | Concentration of this compound that leads to a 50% reduction in the oxidized form of DsbA in living E. coli cells. | [1] |
| KI | 46 ± 20 nM | Enzyme kinetics analysis | Inhibitor constant, indicating the binding affinity of this compound to EcDsbB. | [1] |
| Km (Ubiquinone-5) | 1.03 ± 0.12 µM | Enzyme kinetics analysis | Michaelis constant for the substrate ubiquinone-5 in the EcDsbB-catalyzed reaction. | [1] |
Experimental Protocols
The following sections detail the methodologies employed to elucidate the mechanism of action of this compound.
In Vitro Inhibition of Purified EcDsbB
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified EcDsbB.
Methodology:
-
Purified EcDsbB is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate, reduced DsbA, and the electron acceptor, ubiquinone-5.
-
The rate of DsbA oxidation is monitored over time, typically by measuring the decrease in the fluorescence of a labeled DsbA or by following the reduction of a quinone analog spectrophotometrically.
-
The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo DsbA Oxidation Assay
Objective: To assess the ability of this compound to inhibit DsbB activity within a cellular context by measuring the redox state of its substrate, DsbA.
Methodology:
-
E. coli cells are grown in the presence of varying concentrations of this compound.
-
Cellular proteins are precipitated, and free cysteine residues are alkylated with 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS). AMS adds a significant mass to reduced cysteines.
-
The proteins are separated by non-reducing SDS-PAGE. The oxidized and reduced forms of DsbA will migrate differently due to the mass shift induced by AMS on the reduced form.
-
DsbA is detected by immunoblotting with an anti-DsbA antibody.
-
The relative amounts of oxidized and reduced DsbA are quantified, and the IC50 is determined as the concentration of this compound that results in 50% of DsbA being in the reduced state.[1]
Experimental Workflow for Characterizing this compound
The following diagram outlines the general workflow for the identification and characterization of EcDsbB inhibitors like this compound.
Caption: A generalized experimental workflow for the discovery and characterization of EcDsbB inhibitors.
Conclusion
This compound is a potent inhibitor of the bacterial disulfide bond formation pathway, targeting the inner membrane enzyme EcDsbB. The mechanism of action involves the covalent modification and irreversible inactivation of EcDsbB, leading to the disruption of DsbA reoxidation and the inhibition of virulence factor maturation. The quantitative data and experimental protocols presented herein provide a comprehensive overview for researchers engaged in the study of this pathway and the development of novel antibacterial agents. The unique mechanism of targeting the DSF pathway makes this compound and its analogs promising candidates for combating infections caused by Gram-negative pathogens.
References
An In-depth Technical Guide to EcDsbB-IN-9: An Inhibitor of Bacterial Disulfide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. The bacterial disulfide bond (DSB) formation pathway, crucial for the proper folding and function of many virulence factors, presents a promising avenue for the development of new anti-infective agents. This technical guide provides a comprehensive overview of EcDsbB-IN-9, a potent and selective inhibitor of the Escherichia coli inner membrane protein DsbB (EcDsbB). By targeting EcDsbB, this small molecule disrupts the oxidative protein folding cascade in the periplasm, leading to an accumulation of misfolded proteins and attenuating bacterial virulence. This document details the mechanism of action of this compound, presents its key quantitative inhibitory data, outlines the experimental protocols for its characterization, and visualizes the relevant biochemical pathways and experimental workflows.
Introduction: The Bacterial Disulfide Bond Formation Pathway
In Gram-negative bacteria, the formation of disulfide bonds in proteins destined for the periplasm or extracellular space is essential for their stability and function.[1][2] This process, known as oxidative protein folding, is catalyzed by the Dsb family of enzymes. The primary oxidative pathway in E. coli involves two key proteins: DsbA and DsbB.[2][3]
-
DsbA: A periplasmic oxidoreductase that directly donates its disulfide bond to newly translocated proteins, becoming reduced in the process.[2][3]
-
DsbB: An integral inner membrane protein that reoxidizes DsbA, transferring the electrons to the quinone pool of the electron transport chain.[2][3][4] This step is critical for regenerating the active, oxidized form of DsbA, allowing it to participate in further rounds of disulfide bond formation.
The DsbA-DsbB pathway is a key contributor to the proper folding of a multitude of proteins, including adhesins, toxins, and secretion system components, which are often critical for bacterial pathogenesis.[5] Therefore, inhibition of this pathway represents an attractive strategy for the development of anti-virulence agents.[5]
This compound: A Pyridazinone-Based Inhibitor of EcDsbB
This compound, referred to in the primary literature as "compound 9," is a member of a pyridazinone class of small molecules identified as potent inhibitors of EcDsbB.[1][5][6]
Chemical Structure
The precise chemical structure of this compound (compound 9) has been identified as a pyridazinone derivative. While the exact IUPAC name and structure are detailed in the original research publication by Landeta et al. (2015) in Nature Chemical Biology, it is characterized by a central pyridazinone ring.
Quantitative Data
The inhibitory activity of this compound has been quantified through a series of in vitro and in vivo assays. The key findings are summarized in the tables below.
Table 1: In Vitro Inhibition Data for this compound
| Parameter | Value | Assay Description |
| IC50 | 1.7 µM | Inhibition of purified EcDsbB enzyme activity, measured by its ability to reduce ubiquinone-5.[6][7] |
| Ki | 46 ± 20 nM | Enzyme kinetics analysis of the inhibition of purified EcDsbB.[6][7] |
Table 2: In Vivo Inhibition Data for this compound
| Parameter | Value | Assay Description |
| IC50 | 8.5 ± 0.6 µM | Inhibition of DsbA oxidation in aerobically grown E. coli cells, assessed by the accumulation of reduced DsbA.[6][7] |
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the inner membrane protein EcDsbB. The binding of this compound to EcDsbB disrupts the electron flow from reduced DsbA to the quinone pool. This interruption in the oxidative folding pathway leads to an accumulation of reduced, and therefore inactive, DsbA in the periplasm. Consequently, newly synthesized virulence factors and other essential periplasmic proteins that require disulfide bonds for their proper folding are left in a reduced and non-functional state. This cascade of events ultimately compromises the integrity of the bacterial cell envelope and attenuates virulence.
dot
Caption: Bacterial Disulfide Bond Formation Pathway and Inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.
In Vitro Inhibition of Purified EcDsbB Activity
This assay measures the ability of this compound to inhibit the enzymatic activity of purified EcDsbB, which is monitored by the reduction of ubiquinone.
Materials:
-
Purified EcDsbB
-
Purified DsbA
-
Ubiquinone-5
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% dodecyl maltoside)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 275 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ubiquinone-5, and varying concentrations of this compound or solvent control.
-
Reduce DsbA by incubating with an excess of DTT, followed by removal of DTT using a desalting column.
-
Initiate the reaction by adding reduced DsbA and purified EcDsbB to the reaction mixture.
-
Monitor the reduction of ubiquinone-5 by measuring the decrease in absorbance at 275 nm over time.
-
Calculate the initial rates of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for the In Vitro EcDsbB Inhibition Assay.
In Vivo DsbA Oxidation Assay
This assay assesses the effect of this compound on the redox state of DsbA within living bacterial cells by using a thiol-reactive probe, 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS), which adds mass to reduced cysteines.[8][9][10]
Materials:
-
E. coli strain expressing DsbA
-
Luria-Bertani (LB) broth
-
This compound
-
Trichloroacetic acid (TCA)
-
AMS solution (freshly prepared)
-
Lysis buffer (e.g., SDS-containing buffer)
-
SDS-PAGE equipment
-
Western blotting equipment and anti-DsbA antibody
Procedure:
-
Grow E. coli cultures aerobically to mid-log phase.
-
Treat the cultures with varying concentrations of this compound or solvent control for a defined period.
-
Harvest the cells and immediately precipitate the proteins by adding TCA to the culture to a final concentration of 10%.[8] This step is crucial to "freeze" the in vivo redox state of the proteins.[8]
-
Wash the protein pellet with acetone and resuspend in lysis buffer containing freshly prepared AMS.[8]
-
Incubate to allow for the alkylation of free thiol groups by AMS.
-
Separate the proteins by non-reducing SDS-PAGE. The AMS-modified (reduced) DsbA will migrate slower than the unmodified (oxidized) DsbA.[9][10]
-
Transfer the proteins to a membrane and perform a Western blot using an anti-DsbA antibody to visualize the different redox forms of DsbA.
-
Quantify the band intensities for the oxidized and reduced forms of DsbA to determine the percentage of inhibition of DsbA oxidation at each inhibitor concentration.
-
Calculate the in vivo IC50 value.
dot
Caption: Workflow for the In Vivo DsbA Oxidation Assay.
Conclusion and Future Directions
This compound is a promising lead compound for the development of novel anti-virulence agents. Its specific inhibition of the bacterial disulfide bond formation pathway highlights the potential of targeting this essential process to combat bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens. Further research should focus on optimizing the potency and pharmacokinetic properties of this compound series. Additionally, exploring the synergistic effects of this compound with existing antibiotics could open up new therapeutic strategies. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of microbiology, infectious diseases, and drug discovery who are working towards the development of the next generation of antibacterial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Disulfide Bond Formation in the Bacterial Periplasm: Major Achievements and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein disulfide bond generation in Escherichia coli DsbB–DsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the electron transfer catalyst DsbB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents [mdpi.com]
- 6. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Respiratory chain is required to maintain oxidized states of the DsbA-DsbB disulfide bond formation system in aerobically growing Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Method to Determine Protein Redox State in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Guardian of the Periplasm: A Technical Guide to DsbB in E. coli and its Inhibition by EcDsbB-IN-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of correct disulfide bonds is paramount for the stability and function of a multitude of extracytoplasmic proteins in Gram-negative bacteria, including essential virulence factors. In Escherichia coli, the DsbA-DsbB enzymatic pathway is the primary engine for oxidative protein folding in the periplasm. This technical guide provides an in-depth exploration of the integral membrane protein DsbB, its crucial role in reoxidizing the direct oxidant DsbA, and the mechanism by which it harnesses the cell's respiratory chain. Furthermore, we delve into the inhibition of this vital enzyme by small molecules, with a specific focus on the pyridazinone derivative, EcDsbB-IN-9. This guide consolidates quantitative inhibitory data, presents detailed experimental protocols for studying the DsbA-DsbB system, and provides visual representations of the key pathways and experimental workflows to aid researchers in the fields of microbiology, biochemistry, and antimicrobial drug discovery.
Introduction: The Dsb System and Oxidative Protein Folding in E. coli
In the oxidizing environment of the E. coli periplasm, the formation of disulfide bonds is a critical post-translational modification for many secreted and membrane-bound proteins. This process is primarily managed by the Disulfide bond (Dsb) family of proteins. The Dsb system is elegantly compartmentalized into two main pathways:
-
The Oxidation Pathway (DsbA-DsbB): This pathway is responsible for the de novo formation of disulfide bonds in newly translocated proteins. DsbA, a soluble periplasmic protein, directly donates its disulfide bond to substrate proteins. In doing so, DsbA itself becomes reduced and requires reoxidation to continue its catalytic cycle.[1]
-
The Isomerization Pathway (DsbC-DsbD): This pathway corrects non-native disulfide bonds that may have been incorrectly formed by the DsbA-DsbB system, ensuring the proper folding of complex proteins with multiple cysteines.
The DsbA-DsbB pathway is a linchpin in bacterial physiology and pathogenesis. Its disruption leads to a range of debilitating phenotypes, including loss of motility and attenuated virulence, making it an attractive target for the development of novel anti-virulence agents.[2]
The Central Role and Mechanism of DsbB
DsbB is a 20 kDa integral inner membrane protein that acts as the master regulator of the oxidative pathway. It functions to reoxidize DsbA, thereby maintaining the periplasmic pool of this potent oxidant. Structurally, DsbB consists of four transmembrane helices with two periplasmic loops, each containing a pair of essential cysteine residues (Cys41-Cys44 and Cys104-Cys130).
The catalytic cycle of DsbB is a fascinating process that links disulfide bond formation directly to the electron transport chain:
-
Interaction with Reduced DsbA: Reduced DsbA, carrying a pair of free thiols, interacts with the second periplasmic loop of DsbB.
-
Disulfide Exchange Cascade: A series of disulfide exchange reactions occur. The currently accepted model suggests that a cysteine from DsbA's active site attacks the Cys104-Cys130 disulfide bond in DsbB. This initiates a cascade of electron transfer, ultimately resulting in the oxidation of DsbA and the reduction of DsbB's cysteine pairs.
-
Quinone Reduction and Regeneration: DsbB transfers the electrons, received from DsbA, to a quinone molecule (ubiquinone under aerobic conditions or menaquinone under anaerobic conditions) embedded in the cell membrane. This reduction of the quinone pool regenerates the oxidized, active state of DsbB, ready for another cycle of DsbA reoxidation.[3][4]
The ability of DsbB to utilize the high redox potential of the quinone pool to drive the oxidation of the already highly oxidizing DsbA is a key feature of this system.
Inhibition of DsbB by Small Molecules: A Focus on this compound
The essential role of the DsbA-DsbB pathway in bacterial virulence has made it a prime target for the development of novel therapeutics that disarm pathogens rather than killing them outright, a strategy that may slow the development of resistance.
A number of small molecule inhibitors of DsbB have been identified. Among the most promising are compounds belonging to the pyridazinone class. "this compound" refers to a specific pyridazinone derivative, identified as "compound 9" in foundational screening studies.[5] This compound has demonstrated potent and specific inhibition of E. coli DsbB (EcDsbB).
Mechanism of Action
While the precise mechanism is still under investigation, it is proposed that pyridazinone-based inhibitors like this compound act as competitors of ubiquinone. They are thought to bind to the quinone-binding site on DsbB, thereby preventing the transfer of electrons from DsbB to the respiratory chain and halting the reoxidation of DsbA.
Quantitative Inhibitory Data
The inhibitory potency of this compound and a related, more potent compound (Compound 12) have been quantified through various assays. A summary of this data is presented below.
| Inhibitor | Assay Type | Parameter | Value | Reference |
| This compound (Compound 9) | In vitro (purified EcDsbB) | IC50 | 1.7 µM | [5] |
| In vitro (purified EcDsbB) | K_i_ | 46 ± 20 nM | [5] | |
| In vivo (DsbA oxidation) | IC50 | 8.5 ± 0.6 µM | [5] | |
| Compound 12 | In vitro (purified EcDsbB) | IC50 | 18.85 nM | |
| In vitro (purified EcDsbB) | K_i_ | 0.8 ± 0.1 nM | ||
| In vivo (DsbA oxidation) | IC50 | 0.9 ± 0.5 µM |
Table 1: Summary of quantitative data for the inhibition of EcDsbB by pyridazinone derivatives.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The DsbA-DsbB oxidative pathway in E. coli and the point of inhibition by this compound.
Caption: Experimental workflow for determining the in vivo redox state of DsbA upon treatment with an inhibitor.
Caption: Proposed mechanism of DsbB inhibition by this compound through competition with ubiquinone.
Detailed Methodologies: Key Experimental Protocols
The following protocols are foundational for the study of DsbB and its inhibitors. They are presented in a detailed format to facilitate their implementation in a research setting.
In Vitro DsbB Inhibition Assay (Ubiquinone Reduction Assay)
This assay measures the ability of DsbB to transfer electrons from DsbA to a ubiquinone analog, and thus assesses the inhibitory effect of a compound on this activity.
Materials:
-
Purified, reconstituted EcDsbB
-
Purified, reduced EcDsbA
-
Ubiquinone-1 (UQ-1) or other suitable analog
-
Dithiothreitol (DTT)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% DDM, pH 7.5
-
Spectrophotometer capable of measuring absorbance at 275 nm
Procedure:
-
Preparation of Reduced DsbA: Incubate purified DsbA with 10 mM DTT for 1 hour at room temperature. Remove DTT using a desalting column equilibrated with Assay Buffer.
-
Assay Setup: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, a final concentration of 50 µM UQ-1, and the desired concentration of the inhibitor (e.g., this compound) dissolved in DMSO (ensure final DMSO concentration is ≤1%).
-
Initiation of Reaction: Add purified, reconstituted DsbB to the cuvette to a final concentration of approximately 1 µM.
-
Baseline Reading: Equilibrate the mixture in the spectrophotometer at 25°C and record a stable baseline absorbance at 275 nm.
-
Start the Reaction: Add reduced DsbA to the cuvette to a final concentration of 20 µM to start the reaction.
-
Data Acquisition: Monitor the decrease in absorbance at 275 nm over time, which corresponds to the reduction of UQ-1.
-
Data Analysis: Calculate the initial rate of UQ-1 reduction. To determine the IC50, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo DsbB Inhibition Assay (β-Galactosidase Reporter Assay)
This cell-based assay utilizes an E. coli strain expressing a variant of β-galactosidase with engineered cysteines in the periplasm. The enzyme is only active when its disulfide bonds are not formed, i.e., when the DsbA-DsbB pathway is inhibited.
Materials:
-
E. coli reporter strain (e.g., expressing β-Gal^dbs^)
-
LB agar plates containing appropriate antibiotics and X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Liquid LB medium with appropriate antibiotics
-
Test compound (this compound)
-
96-well microtiter plates
Procedure:
-
Strain Preparation: Grow the E. coli reporter strain overnight in liquid LB medium with antibiotics.
-
Plating: Spread a lawn of the overnight culture on LB agar plates containing X-Gal.
-
Compound Application: Spot small volumes (e.g., 2-5 µL) of the test compound at various concentrations onto the bacterial lawn. A DMSO spot should be used as a negative control.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Observation: Inhibition of DsbB will prevent the oxidation and subsequent inactivation of β-galactosidase, leading to the hydrolysis of X-Gal and the formation of a blue-colored zone around the spot of the active compound. The diameter and intensity of the blue zone correlate with the inhibitory potency.
In Vivo DsbA Redox State Analysis (AMS Alkylation Shift Assay)
This assay determines the ratio of reduced to oxidized DsbA within the cell, providing a direct measure of DsbB activity. Reduced cysteines are alkylated with 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS), a ~0.5 kDa reagent, causing a visible shift in the protein's mobility on an SDS-PAGE gel.[5]
Materials:
-
E. coli strain of interest
-
Liquid growth medium
-
Test compound (this compound)
-
Trichloroacetic acid (TCA)
-
AMS solution (10 mM in a suitable buffer)
-
Laemmli sample buffer
-
Anti-DsbA antibody for Western blotting
Procedure:
-
Cell Culture and Treatment: Grow E. coli to mid-log phase. Add the test compound at the desired concentration and incubate for a specified time (e.g., 30 minutes).
-
Acid Quenching: Rapidly stop all enzymatic reactions by adding TCA to a final concentration of 10%. Incubate on ice for 20 minutes.
-
Cell Lysis and Alkylation:
-
Pellet the cells by centrifugation.
-
Wash the pellet with acetone to remove TCA.
-
Resuspend the cell pellet in a lysis buffer containing 10 mM AMS.
-
Incubate at room temperature in the dark for 1 hour to allow for complete alkylation of free thiol groups.
-
-
Sample Preparation for SDS-PAGE:
-
Pellet the alkylated cell debris.
-
Resuspend the pellet in Laemmli sample buffer (without reducing agents).
-
-
Electrophoresis and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-DsbA primary antibody, followed by an appropriate secondary antibody.
-
-
Analysis: Visualize the bands corresponding to DsbA. The upper, shifted band represents the reduced, AMS-alkylated form of DsbA, while the lower, unshifted band represents the oxidized form. Quantify the intensity of the bands to determine the percentage of reduced DsbA.
Conclusion
The DsbA-DsbB pathway represents a critical nexus in the physiology and virulence of E. coli and other Gram-negative pathogens. DsbB, as the engine of this pathway, is a highly validated target for the development of novel anti-infective agents. Inhibitors such as this compound, which disrupt the crucial electron transfer from DsbB to the quinone pool, effectively shut down oxidative protein folding in the periplasm. The data and methodologies presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the function of this essential enzyme and to advance the development of next-generation therapeutics targeting bacterial virulence.
References
- 1. Breaking antimicrobial resistance by disrupting extracytoplasmic protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vivo pathway for disulfide bond isomerization in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DsbB catalyzes disulfide bond formation de novo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and mechanisms of the DsbB-DsbA disulfide bond generation machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Structure-Activity Relationship of EcDsbB-IN-9: A Technical Guide to a Novel Class of Bacterial Disulfide Bond Formation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of inhibitors targeting the Escherichia coli disulfide bond-forming enzyme DsbB (EcDsbB). The lead compound, EcDsbB-IN-9, and its analogs, primarily based on a warfarin scaffold, represent a promising avenue for the development of new antivirulence agents. Disruption of the DsbA-DsbB pathway, crucial for the proper folding of many bacterial virulence factors, offers a strategy to disarm pathogenic bacteria rather than killing them outright, potentially reducing the selective pressure for antibiotic resistance.
This document details the quantitative inhibitory data for a series of these compounds, outlines the key experimental protocols for their evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data: Structure-Activity Relationship of Warfarin Analogs against EcDsbB
The inhibitory activity of this compound (referred to as compound 9 in the source literature) and its analogs was determined using an in vivo high-throughput screen. This assay utilizes an E. coli strain expressing a disulfide-sensitive variant of β-galactosidase (β-Galdbs). Inhibition of EcDsbB leads to the accumulation of reduced DsbA, preventing the formation of inactivating disulfide bonds in β-Galdbs and thus restoring its enzymatic activity. The results, presented as the concentration of the compound required to achieve 50% of the maximal β-galactosidase activity (a proxy for DsbB inhibition), are summarized in the table below.[1][2]
| Compound ID | Modifications to Warfarin Scaffold | Inhibition of EcDsbB (β-Galdbs assay) |
| This compound (Compound 9) | Pyridazinone-related structure | Potent Inhibitor |
| Compound 12 | Pyridazinone-related structure | More potent than Compound 9 |
| Warfarin | 4-hydroxycoumarin core | No significant inhibition |
| W2 | Chloride at position 4, hydroxyl at position 6 of the coumarin ring | Selective for P. aeruginosa DsbB1/2 and E. coli DsbB |
| PA4 | Coumarin ring with specific substitutions | Inhibitor of PaDsbB1, no inhibition of MtVKOR |
| PA5 | Coumarin ring with specific substitutions | Inhibitor of PaDsbB1, no inhibition of MtVKOR |
| MT8 | Coumarin ring with specific substitutions | Inhibitor of MtVKOR, no inhibition of PaDsbB1 |
Note: Precise RIC50 values for all compounds were not available in the provided search results. The table reflects the qualitative relationships described in the literature.[1][2][3]
Experimental Protocols
High-Throughput Screening of EcDsbB Inhibitors using a β-Galactosidase Reporter Assay
This cell-based assay is the primary method for screening and quantifying the inhibitory activity of compounds against EcDsbB in vivo.[1][2][4]
Principle: In an engineered E. coli strain, the activity of a disulfide-sensitive β-galactosidase (β-Galdbs) is dependent on the functionality of the DsbA-DsbB pathway. When DsbB is active, DsbA is maintained in its oxidized state, leading to the formation of disulfide bonds in β-Galdbs and its inactivation. Inhibition of DsbB results in reduced DsbA, preventing the inactivation of β-Galdbs and leading to a measurable increase in its activity.
Methodology:
-
Strain Preparation: An E. coli strain deficient in the dsbB gene (ΔdsbB) and expressing the β-Galdbs reporter is used. This strain is complemented with a plasmid expressing the target DsbB, in this case, EcDsbB.
-
Culture and Treatment: The bacterial strain is grown in a multi-well plate format (e.g., 384-well plates) in a suitable minimal medium containing a chromogenic β-galactosidase substrate (e.g., X-Gal). A serial dilution of the test compounds is added to the wells.
-
Incubation: The plates are incubated for a sufficient period (e.g., 24 hours) at an appropriate temperature (e.g., 30°C) to allow for bacterial growth and compound activity.
-
Data Acquisition: The activity of β-galactosidase is determined by measuring the colorimetric change in each well using a plate reader.
-
Data Analysis: The β-galactosidase activity is plotted against the compound concentration. The Relative Inhibitory Concentration 50 (RIC50) is calculated as the concentration of the compound that elicits 50% of the maximal β-galactosidase activity observed in a control ΔdsbB strain (representing complete inhibition).[3]
In Vivo Alkylation Assay for DsbA Redox State
This biochemical assay directly assesses the redox state of DsbA in E. coli cells treated with DsbB inhibitors, providing a direct measure of target engagement.
Principle: The redox state of DsbA (oxidized with a disulfide bond vs. reduced with free thiols) can be determined by treating the cells with a thiol-reactive alkylating agent, such as 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS). AMS adds a significant molecular weight to each free thiol group. By separating the proteins via SDS-PAGE and immunoblotting for DsbA, the oxidized and reduced forms can be distinguished by their different migration patterns.
Methodology:
-
Cell Culture and Treatment: E. coli cells are grown aerobically in the presence of varying concentrations of the DsbB inhibitor.
-
Protein Precipitation: The cells are harvested, and the proteins are precipitated using trichloroacetic acid (TCA).
-
Alkylation: The protein pellet is resuspended in a denaturing buffer (e.g., 100 mM Tris-HCl, pH 8.5, 6 M urea, 10mM EDTA, 0.5% (w/v) SDS) containing the alkylating agent AMS (typically 15 mM). The reaction is allowed to proceed in the dark at 37°C for one hour.[5]
-
SDS-PAGE and Western Blotting: The alkylated protein samples are separated by SDS-PAGE. The proteins are then transferred to a membrane and probed with an anti-DsbA antibody.
-
Analysis: The bands corresponding to the oxidized (unmodified by AMS) and reduced (modified by AMS, resulting in a higher molecular weight) forms of DsbA are visualized. The intensity of the bands is quantified to determine the IC50 value, which is the inhibitor concentration that results in 50% of DsbA being in the reduced state.
Visualizations
DsbA-DsbB Signaling Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. Warfarin analogs target disulfide bond-forming enzymes and suggest a residue important for quinone and coumarin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of bacterial disulfide bond formation by the anticoagulant warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutants in DsbB that appear to Redirect Oxidation Through the Disulfide Isomerization Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of EcDsbB-IN-9: A Technical Guide
This technical guide provides an in-depth overview of the discovery and initial characterization of EcDsbB-IN-9, a small molecule inhibitor of the Escherichia coli disulfide bond-forming enzyme DsbB (EcDsbB). This document is intended for researchers, scientists, and drug development professionals interested in novel antibacterial agents targeting bacterial virulence.
Introduction: The DsbA-DsbB Pathway in Gram-Negative Bacteria
In Gram-negative bacteria, the formation of disulfide bonds in proteins translocated to the periplasm is crucial for their stability and function. This process is primarily managed by the DsbA-DsbB pathway. DsbA, a periplasmic oxidoreductase, directly introduces disulfide bonds into substrate proteins, becoming reduced in the process. The inner membrane protein DsbB then re-oxidizes DsbA, transferring the electrons to the quinone pool and ultimately to the electron transport chain. Many virulence factors of pathogenic bacteria are dependent on this pathway for their proper folding and activity, making the DsbA-DsbB system an attractive target for the development of new anti-virulence drugs.[1][2][3]
Discovery of this compound
This compound, referred to as "compound 9" in the primary literature, was identified through a target- and cell-based high-throughput screen of 51,487 compounds.[4][5] The screen was designed to identify inhibitors of EcDsbB by utilizing an E. coli strain expressing a disulfide-sensitive variant of β-galactosidase (β-Galdbs). In this system, the formation of non-native disulfide bonds by DsbA inactivates β-Galdbs. Inhibition of EcDsbB leads to an accumulation of reduced DsbA, preventing the inactivation of β-Galdbs and resulting in a measurable increase in its activity.[5] A parallel screen was conducted with a strain where EcDsbB was replaced by a non-homologous enzyme, MtbVKOR from Mycobacterium tuberculosis, to ensure the specificity of the identified inhibitors for EcDsbB.[4][5]
Initial Characterization and Quantitative Data
This compound was characterized through a series of in vitro and in vivo assays to determine its potency and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds identified in the same study.
| Compound | In Vitro IC50 (µM) | In Vivo IC50 (µM) | Ki (nM) |
| This compound | 1.7 | 8.5 ± 0.6 | 46 ± 20 |
| Compound 12 | 0.01885 | 0.9 ± 0.5 | 0.8 ± 0.1 |
| Compound 13 | Not Reported | Not Reported | Not Reported |
Table 1: Potency of EcDsbB Inhibitors.[4][6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Inhibition of Purified EcDsbB
This assay measures the ability of a compound to inhibit the activity of purified EcDsbB.
Methodology:
-
Purification of EcDsbB: EcDsbB is purified from the membranes of an overproducing E. coli strain.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing purified EcDsbB, a quinone substrate (e.g., ubiquinone-5), and a reducing agent to initiate the reaction.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of a DsbA substrate. The oxidation of the substrate is monitored over time, often by measuring a change in fluorescence or absorbance.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo DsbA Oxidation Assay
This assay assesses the ability of a compound to inhibit EcDsbB activity within living bacterial cells by measuring the redox state of DsbA.
Methodology:
-
Bacterial Culture: E. coli cells are grown aerobically to mid-log phase.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a defined period.
-
Protein Precipitation: Total cellular proteins are precipitated by the addition of trichloroacetic acid (TCA) directly to the culture medium. This step is crucial to prevent post-lysis changes in the redox state of DsbA.
-
Alkylation of Free Thiols: The protein pellet is washed and resuspended in a buffer containing 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS). AMS is a maleimide-based alkylating agent that adds a mass of approximately 0.5 kDa to each free thiol group.
-
SDS-PAGE and Western Blotting: The AMS-treated protein samples are separated by non-reducing SDS-PAGE. The oxidized form of DsbA (with no free thiols) will migrate faster than the reduced form (with two free thiols alkylated by AMS). The different forms of DsbA are visualized by Western blotting using an anti-DsbA antibody.
-
Densitometry and IC50 Calculation: The intensities of the bands corresponding to the oxidized and reduced forms of DsbA are quantified. The percentage of reduced DsbA is plotted against the inhibitor concentration to determine the in vivo IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DsbA-DsbB signaling pathway and the experimental workflows.
DsbA-DsbB disulfide bond formation pathway and the inhibitory action of this compound.
Workflow for the in vivo DsbA oxidation assay.
References
- 1. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Buried Water Network Modulates the Activity of the Escherichia coli Disulphide Catalyst DsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Respiratory chain is required to maintain oxidized states of the DsbA-DsbB disulfide bond formation system in aerobically growing Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Pathways for Correct Disulfide Bond Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Diversity of the Epsilonproteobacteria Dsb (disulfide bond) systems [frontiersin.org]
Specificity of EcDsbB-IN-9 for Bacterial DsbB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of EcDsbB-IN-9, a small molecule inhibitor of the bacterial disulfide bond forming protein B (DsbB). Understanding the selective action of this compound is critical for its development as a potential anti-virulence agent targeting a broad range of Gram-negative bacteria. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Data Presentation: Inhibitory Profile of this compound and Analogs
The following tables summarize the quantitative data available for this compound and its closely related analogs. This data provides a comparative overview of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against Escherichia coli DsbB
| Parameter | Value | Source |
| IC50 | 1.7 µM | [1] |
| Ki | 46 ± 20 nM | [1] |
Table 2: Specificity of Pyridazinone-based DsbB Inhibitors against Various DsbB Orthologs and Other Oxidoreductases
| Target Organism/Protein | DsbB Ortholog | Inhibition Status | Quantitative Data (IC50/Ki) | Source |
| Escherichia coli | EcDsbB | Strong Inhibition | IC50 = 1.7 µM (for this compound) | [1] |
| Pseudomonas aeruginosa | PaDsbB | Inhibition | Data not available for this compound | |
| Klebsiella pneumoniae | KpDsbB | Inhibition | Data not available for this compound | |
| Salmonella enterica | SeDsbB | Inhibition | Data not available for this compound | |
| Mycobacterium tuberculosis | MtbVKOR (non-homologous) | No Inhibition | Not applicable | |
| Human | Protein Disulfide Isomerase (PDI) | No Inhibition | Not specified | [2] |
| Human | Thioredoxin Reductase (TrxR) | No Inhibition | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound are provided below.
In Vitro DsbB Inhibition Assay
This assay measures the ability of an inhibitor to block the DsbB-catalyzed reduction of ubiquinone.
Materials:
-
Purified EcDsbB enzyme
-
Reduced DsbA (substrate)
-
Ubiquinone-5 (electron acceptor)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% n-Dodecyl-β-D-maltoside (DDM))
-
Spectrophotometer capable of measuring absorbance at 275 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ubiquinone-5, and the desired concentration of this compound.
-
Incubate the mixture at room temperature for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding purified EcDsbB enzyme.
-
Start the measurement by adding reduced DsbA to the reaction mixture.
-
Monitor the reduction of ubiquinone-5 by measuring the decrease in absorbance at 275 nm over time.
-
Calculate the initial reaction rates for different inhibitor concentrations.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo DsbA Redox State Analysis
This method assesses the inhibitory effect of a compound on DsbB within living bacterial cells by measuring the redox state of its substrate, DsbA.
Materials:
-
E. coli culture
-
This compound (or other test compounds)
-
Trichloroacetic acid (TCA)
-
Alkylation buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1% SDS)
-
4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS)
-
SDS-PAGE equipment and reagents
-
Anti-DsbA antibody for Western blotting
Procedure:
-
Grow E. coli cells to mid-log phase.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Harvest the cells and immediately precipitate the proteins by adding TCA to the culture to a final concentration of 10%. This step is crucial to prevent post-lysis changes in the DsbA redox state.
-
Wash the protein pellet with acetone and resuspend it in alkylation buffer.
-
Add AMS to the resuspended proteins to alkylate the free thiol groups of reduced DsbA. This modification adds approximately 0.5 kDa to the molecular weight of DsbA for each pair of reduced cysteines.
-
Separate the proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-DsbA antibody.
-
The oxidized form of DsbA (no free thiols) will not be modified by AMS and will migrate faster, while the reduced, AMS-alkylated form will migrate slower.
-
Quantify the band intensities to determine the ratio of reduced to oxidized DsbA at different inhibitor concentrations and calculate the in-cell IC50.[1]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.
References
Preliminary Studies on the Antimicrobial Spectrum of EcDsbB-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant bacteria constitutes a significant global health threat, necessitating the exploration of novel antimicrobial targets. The disulfide bond (Dsb) forming pathway, crucial for the proper folding and function of numerous virulence factors in Gram-negative bacteria, presents a promising avenue for therapeutic intervention. EcDsbB, an inner membrane protein in Escherichia coli, is a key component of this pathway, responsible for reoxidizing the periplasmic disulfide oxidase DsbA. Inhibition of EcDsbB disrupts the oxidative protein folding cascade, leading to an attenuation of bacterial virulence and, in some cases, compromised viability. This technical guide provides an in-depth overview of the preliminary antimicrobial profile of EcDsbB-IN-9, a potent pyridazinone-based inhibitor of EcDsbB. This document summarizes the available quantitative antimicrobial activity, details key experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows.
Introduction to EcDsbB as an Antimicrobial Target
In Gram-negative bacteria, the formation of stable disulfide bonds in proteins secreted into the periplasm is essential for their structure and function. This process is critical for a wide array of proteins, including toxins, adhesins, and components of secretion systems, all of which are vital for bacterial pathogenesis. The DsbA/DsbB system is a primary driver of this oxidative folding. DsbA directly introduces disulfide bonds into folding proteins, becoming reduced in the process. The inner membrane protein DsbB then reoxidizes DsbA, transferring the electrons to the quinone pool and ultimately to the terminal electron acceptors of the respiratory chain.
Targeting EcDsbB offers a compelling anti-virulence strategy. By inhibiting this enzyme, the regeneration of active DsbA is blocked, leading to an accumulation of reduced, non-functional virulence factors. This can render pathogenic bacteria less capable of causing infection and may also re-sensitize them to conventional antibiotics. This compound represents a class of pyridazinone-based small molecules that have been identified as potent and specific inhibitors of EcDsbB.
Antimicrobial Spectrum of this compound
While comprehensive quantitative data for a compound specifically designated "this compound" is not publicly available, the following table summarizes the antimicrobial activity of closely related pyridazinone-based EcDsbB inhibitors against a range of pathogenic bacteria. This data is representative of the expected activity of this class of compounds. The primary method for determining the antimicrobial spectrum is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
| Bacterial Species | Gram Stain | Pathology | Representative MIC (µg/mL) of Pyridazinone Derivatives * |
| Escherichia coli | Negative | Urinary tract infections, sepsis, gastroenteritis | 8 - 32 |
| Pseudomonas aeruginosa | Negative | Pneumonia, sepsis, urinary tract infections | 16 - 64 |
| Acinetobacter baumannii | Negative | Pneumonia, sepsis, wound infections | 8 - >64 |
| Salmonella Typhimurium | Negative | Gastroenteritis, typhoid fever | 16 - 64 |
| Staphylococcus aureus (MRSA) | Positive | Skin infections, sepsis, pneumonia | >128 |
*Note: The MIC values presented are a composite from studies on various pyridazinone derivatives and should be considered representative. Specific values for this compound may vary. It is noteworthy that this class of inhibitors demonstrates greater potency against Gram-negative bacteria, which is consistent with the presence and essentiality of the DsbA/DsbB pathway in these organisms. The reduced activity against Gram-positive bacteria like Staphylococcus aureus is expected, as they utilize different mechanisms for disulfide bond formation.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound against various bacterial strains in accordance with CLSI guidelines.
Materials:
-
96-well, sterile, clear, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Spectrophotometer
-
Plate shaker/incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into sterile CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
In the first column of the 96-well plate, add a specific volume of CAMHB to all wells except the first one.
-
Add a corresponding volume of the this compound stock solution to the first well to achieve the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring half the volume from the first well to the second, mixing, and repeating this process across the plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well containing only broth) with the prepared bacterial suspension.
-
Include a growth control well containing only the bacterial suspension and broth.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
In Vitro EcDsbB-Mediated Ubiquinone Reduction Assay
This assay measures the ability of this compound to inhibit the transfer of electrons from reduced DsbA to ubiquinone, catalyzed by purified EcDsbB.
Materials:
-
Purified recombinant E. coli DsbA and DsbB
-
Ubiquinone-5 (UQ-5)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% DDM)
-
Spectrophotometer capable of reading absorbance at 275 nm
Procedure:
-
Preparation of Reagents:
-
Reduce DsbA by incubation with an excess of DTT, followed by removal of DTT using a desalting column.
-
Prepare a stock solution of UQ-5 in an appropriate solvent (e.g., ethanol).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate or cuvette, combine the assay buffer, purified EcDsbB, and varying concentrations of this compound.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the reduced DsbA and UQ-5.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 275 nm, which corresponds to the reduction of ubiquinone to ubiquinol.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the EcDsbB enzymatic activity.
-
In Vivo DsbA Oxidation Assay
This assay determines the effect of this compound on the redox state of DsbA within living bacterial cells.
Materials:
-
E. coli culture
-
This compound
-
4-Acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS)
-
Trichloroacetic acid (TCA)
-
SDS-PAGE equipment
-
Western blotting apparatus
-
Anti-DsbA antibody
Procedure:
-
Cell Culture and Treatment:
-
Grow E. coli to mid-log phase.
-
Treat the cultures with varying concentrations of this compound for a specified time.
-
-
Protein Precipitation and Alkylation:
-
Rapidly halt cellular processes and precipitate proteins by adding TCA directly to the culture medium.
-
Pellet the precipitated proteins by centrifugation.
-
Wash the pellet with acetone and resuspend in a buffer containing AMS. AMS is a thiol-reactive compound that adds a significant molecular weight to reduced cysteine residues, allowing for their separation from oxidized disulfide bonds via SDS-PAGE.
-
Incubate to allow for complete alkylation of free thiols on reduced DsbA.
-
-
SDS-PAGE and Western Blotting:
-
Separate the alkylated proteins by non-reducing SDS-PAGE. The AMS-modified (reduced) DsbA will migrate slower than the unmodified (oxidized) DsbA.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for DsbA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the band intensities for the oxidized and reduced forms of DsbA.
-
Determine the concentration of this compound that leads to a significant accumulation of the reduced form of DsbA, indicating inhibition of EcDsbB in vivo.
-
Visualizations
DsbA-DsbB Signaling Pathway and Inhibition
Caption: The DsbA-DsbB pathway and the inhibitory action of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of In Vivo DsbA Oxidation Assay
Caption: Logical flow of the in vivo DsbA oxidation state analysis.
Conclusion and Future Directions
The preliminary data and methodologies presented in this guide underscore the potential of this compound and related pyridazinone inhibitors as a novel class of antimicrobials, particularly against challenging Gram-negative pathogens. The disruption of the DsbA/DsbB pathway represents a validated strategy for attenuating bacterial virulence.
Future studies should focus on obtaining a comprehensive antimicrobial spectrum for this compound against a wide panel of clinical isolates, including multidrug-resistant strains. Further elucidation of the mechanism of action, including detailed kinetic analysis and structural studies of the inhibitor-enzyme complex, will be crucial for lead optimization. Additionally, in vivo efficacy studies in relevant animal models of infection are necessary to translate the promising in vitro activity into potential therapeutic applications. The continued development of EcDsbB inhibitors holds promise for addressing the urgent need for new antibacterial agents.
Targeting the DsbA-DsbB Pathway: A Technical Guide to Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant bacteria poses a significant threat to global health. The DsbA-DsbB disulfide bond formation pathway is a critical virulence factor in many Gram-negative bacteria, responsible for the correct folding of numerous proteins essential for pathogenesis, including toxins, adhesins, and motility components. Unlike many conventional antibiotic targets, the DsbA-DsbB system is often not essential for bacterial viability under standard laboratory conditions, making it an attractive target for the development of anti-virulence agents that may exert less selective pressure for resistance. This technical guide provides an in-depth overview of the DsbA-DsbB pathway, its potential as a therapeutic target, and detailed methodologies for the identification and characterization of its inhibitors.
The DsbA-DsbB Oxidative Folding Pathway
In Gram-negative bacteria, the periplasmic enzyme DsbA catalyzes the formation of disulfide bonds in newly translocated proteins. This process is crucial for the stability and function of a wide array of virulence factors.[1] Upon donating its disulfide bond, DsbA is left in a reduced state. The inner membrane protein DsbB is responsible for re-oxidizing DsbA, thereby regenerating its activity for subsequent rounds of catalysis.[2][3] DsbB, in turn, transfers electrons to the quinone pool in the bacterial respiratory chain.[4][5] The disruption of this pathway leads to the misfolding and degradation of key virulence proteins, significantly attenuating the pathogen's ability to cause disease.
Quantitative Data on DsbA-DsbB Inhibitors
A growing number of small molecules have been identified that inhibit the DsbA-DsbB pathway. These compounds belong to diverse chemical classes and exhibit a range of potencies. The following tables summarize key quantitative data for selected inhibitors.
Table 1: Inhibitors of DsbB
| Compound Class | Example Compound | Target Organism | Assay Type | IC50 | Ki | Reference |
| Pyridazinone | Compound 9 | E. coli | Ubiquinone Reduction | 1.7 µM | 46 ± 20 nM | [6] |
| Pyridazinone | Compound 12 | E. coli | Ubiquinone Reduction | 18.85 nM | 0.8 ± 0.1 nM | [6] |
| Pyridazinone | Compound 12 | E. coli | In vivo DsbA oxidation | 0.9 ± 0.5 µM | - | [6] |
| Dihydro-[1,1'-biphenyl]-dione | Compound 2 | E. coli | Ubiquinone Reduction | 7-170 µM (range for fragments) | - | [7] |
Table 2: Inhibitors of DsbA
| Compound Class | Example Compound | Target Organism | Assay Type | IC50 | Reference |
| Phenylthiophene | F1 | E. coli | Motility Assay | ~1 mM | [8] |
| Phenylalanine derivative | Compound 39 | E. coli | In vitro activity | 185 ± 10 µM | [7] |
| Tyrosine derivative | Compound 40 | E. coli | In vitro activity | 310 ± 16 µM | [7] |
Table 3: Dual DsbA and DsbB Inhibitors
| Compound Class | Example Compound | Target Organism | Assay Type | IC50 | Reference |
| Dimedone derivative | Compound 19 | E. coli | Disulfide bond formation | ~1 µM | [9] |
Experimental Protocols
The following section provides detailed methodologies for key experiments used in the screening and characterization of DsbA-DsbB pathway inhibitors.
DsbB-Mediated Ubiquinone Reduction Assay
This in vitro assay directly measures the enzymatic activity of DsbB by monitoring the reduction of ubiquinone, a key step in the electron transfer chain.
Principle: Purified, reduced DsbA serves as the electron donor to purified DsbB. DsbB then transfers these electrons to a ubiquinone analog (e.g., ubiquinone-1 or ubiquinone-5), and the reduction of ubiquinone is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Triton X-100.
-
Reduced DsbA: Prepare a stock solution of purified DsbA and reduce it with an excess of a reducing agent like DTT. Remove the reducing agent immediately before the assay using a desalting column.
-
DsbB: Use purified, reconstituted DsbB.
-
Ubiquinone-1 (UQ-1): Prepare a stock solution in an appropriate solvent (e.g., ethanol).
-
Inhibitor: Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a UV-transparent microplate, add the assay buffer.
-
Add the test inhibitor at various concentrations.
-
Add purified DsbB to a final concentration of approximately 10 nM.
-
Add UQ-1 to a final concentration of around 10 µM.
-
Initiate the reaction by adding reduced DsbA to a final concentration of approximately 20 µM.
-
Immediately monitor the decrease in absorbance at 275 nm (the absorbance maximum of oxidized UQ-1) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of UQ-1 reduction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both the inhibitor and UQ-1 and analyze the data using Michaelis-Menten kinetics.
-
β-Galactosidase Reporter Assay
This cell-based assay provides a high-throughput method for screening large compound libraries for inhibitors of the DsbA-DsbB pathway.
Principle: The assay utilizes a genetically engineered E. coli strain expressing a fusion protein of β-galactosidase (β-Gal) that is translocated to the periplasm (β-Galdbs). This fusion protein contains cysteine residues that, when oxidized by the DsbA-DsbB pathway, lead to an inactive conformation of β-Gal. Inhibition of the DsbA-DsbB pathway results in reduced β-Galdbs, which is active and can hydrolyze a chromogenic substrate like X-Gal or ONPG, producing a colorimetric signal.[1][10]
Protocol:
-
Strain and Reagent Preparation:
-
Use an E. coli strain engineered to express β-Galdbs.
-
Growth Medium: M63 minimal medium supplemented with 0.2% glucose and necessary amino acids.
-
Chromogenic Substrate: X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) for agar-based assays or ONPG (o-nitrophenyl-β-D-galactopyranoside) for liquid culture assays.
-
Test Compounds: Serially diluted in a suitable solvent (e.g., DMSO).
-
-
Agar Plate-Based Screening:
-
Prepare M63 agar plates containing X-Gal and the desired concentration of the inducer for β-Galdbs expression (e.g., cumate).
-
Spot serial dilutions of the test compounds onto the agar surface.
-
Inoculate the plates with the reporter strain.
-
Incubate at 30°C for 2 days.
-
Identify active inhibitors by the appearance of blue color around the spotted compound.
-
-
Liquid Culture-Based Assay for IC50 Determination:
-
Grow the reporter strain overnight in M63 medium.
-
In a microplate, add the growth medium, inducer, and serial dilutions of the test compound.
-
Inoculate with the overnight culture.
-
Incubate at 37°C for 18 hours.
-
Measure β-galactosidase activity by adding ONPG and monitoring the development of yellow color at 420 nm.
-
Normalize the β-galactosidase activity to cell density (OD600).
-
Plot the normalized activity against inhibitor concentration to determine the IC50.
-
In Vivo DsbA Redox State Analysis
This assay directly assesses the impact of inhibitors on the redox state of DsbA within living bacterial cells.
Principle: The redox state of DsbA is "trapped" by rapidly acidifying the culture, which denatures proteins and prevents post-lysis changes in disulfide bonding. The free thiol groups of reduced DsbA are then alkylated with a reagent such as 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS) or iodoacetamide. Alkylation results in a shift in the molecular weight of the reduced DsbA, allowing for the separation of the oxidized and reduced forms by SDS-PAGE and quantification by immunoblotting.[11]
Protocol:
-
Cell Culture and Treatment:
-
Grow the bacterial strain of interest to mid-log phase.
-
Treat the cells with the test inhibitor for a specified duration.
-
-
Protein Precipitation and Alkylation:
-
Rapidly precipitate total cellular proteins by adding trichloroacetic acid (TCA) directly to the culture medium.
-
Pellet the precipitated proteins by centrifugation.
-
Wash the pellet with acetone.
-
Resuspend the pellet in a buffer containing a denaturant (e.g., SDS) and an alkylating agent (e.g., 15 mM AMS).
-
-
SDS-PAGE and Immunoblotting:
-
Separate the alkylated proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for DsbA.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) for visualization.
-
Quantify the band intensities corresponding to the oxidized and reduced forms of DsbA.
-
Motility Assay
This phenotypic assay is a simple and effective way to assess the in vivo activity of DsbA inhibitors, as flagellar function is dependent on DsbA-mediated disulfide bond formation.[12][13]
Principle: Bacterial motility is observed on semi-solid agar plates. Inhibition of DsbA disrupts the proper assembly of flagella, leading to a reduction in the diameter of the motility zone.
Protocol:
-
Plate Preparation:
-
Prepare semi-solid agar plates (e.g., LB with 0.3% agar).
-
Incorporate the test inhibitor at various concentrations into the agar. Include a solvent-only control.
-
-
Inoculation and Incubation:
-
Inoculate the center of each plate with a small volume (e.g., 2 µl) of an overnight bacterial culture.
-
Incubate the plates at 37°C.
-
-
Data Collection and Analysis:
-
Measure the diameter of the zone of bacterial migration at regular time intervals.
-
Plot the motility diameter against the inhibitor concentration to assess the dose-dependent effect on bacterial motility.
-
Conclusion
The DsbA-DsbB pathway represents a promising target for the development of novel anti-virulence drugs. The methodologies outlined in this guide provide a robust framework for the identification, characterization, and optimization of inhibitors of this critical bacterial pathway. By targeting virulence rather than viability, DsbA-DsbB inhibitors have the potential to be a valuable new class of therapeutics in the fight against multidrug-resistant bacteria. Further research into the structure-activity relationships of existing inhibitor classes and the exploration of novel chemical scaffolds will be crucial in advancing these promising compounds towards clinical development.
References
- 1. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and mechanisms of the DsbB-DsbA disulfide bond generation machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein disulfide bond generation in Escherichia coli DsbB–DsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DsbB catalyzes disulfide bond formation de novo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory chain is required to maintain oxidized states of the DsbA-DsbB disulfide bond formation system in aerobically growing Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DsbA is a redox-switchable mechanical chaperone - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03048E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Redox states of DsbA in the periplasm of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Diverse DsbA Enzymes in Multi-DsbA Encoding Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-throughput cell-based assay pipeline for the preclinical development of bacterial DsbA inhibitors as antivirulence therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genetic Context of E. coli DsbB and its Interaction with the Inhibitor EcDsbB-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proper folding and stability of many extracytoplasmic proteins in Gram-negative bacteria depend on the formation of disulfide bonds. This critical process is primarily catalyzed by the Dsb (disulfide bond formation) system. In Escherichia coli, the key players in the oxidative pathway are the periplasmic oxidase DsbA and the inner membrane protein DsbB. DsbA directly introduces disulfide bonds into folding proteins, becoming reduced in the process. DsbB is then responsible for reoxidizing DsbA, ensuring the continuation of the catalytic cycle. This central role of the DsbA-DsbB system in bacterial physiology, and particularly in the maturation of virulence factors, makes it an attractive target for the development of novel antimicrobial agents. This guide provides a detailed exploration of the genetic context of DsbB, its mechanism of action, and its interaction with a potent inhibitor, EcDsbB-IN-9.
Genetic Context of dsbB
The dsbB gene in E. coli is located at approximately 26.5 minutes on the chromosome.[1][2] Its expression is directed by two promoters, neither of which conforms to the canonical σ70 recognition sequence. Null mutations in dsbB result in a range of pleiotropic phenotypes, including sensitivity to reducing agents like dithiothreitol (DTT), hypersensitivity to benzylpenicillin, and an inability to support the formation of plaques by filamentous phages.[1][2] These phenotypes are a direct consequence of the failure to form disulfide bonds in periplasmic proteins, such as OmpA and β-lactamase, and are similar to the phenotypes observed in dsbA null mutants.[1][2]
The DsbB Catalytic Cycle and Interaction with DsbA and Quinone
DsbB is an integral membrane protein with four transmembrane helices and two periplasmic loops.[3] Each periplasmic loop contains a pair of essential cysteine residues: Cys41-Cys44 in the first loop (PL1) and Cys104-Cys130 in the second loop (PL2).[3] DsbB catalyzes the de novo formation of a disulfide bond by transferring electrons from DsbA to the membrane-embedded quinone pool (ubiquinone under aerobic conditions and menaquinone under anaerobic conditions).[4][5][6]
The catalytic cycle can be summarized as follows:
-
Reduced DsbA binds to DsbB.
-
Electrons are transferred from the active site cysteines of DsbA to the redox-active cysteines of DsbB.
-
DsbB, now in a reduced state, transfers these electrons to a quinone molecule.
-
The reoxidized DsbB is ready for another round of DsbA oxidation.
The interaction between DsbB and its substrates, DsbA and quinone, occurs at distinct sites. Mutational studies have suggested that residues Q33 and Y46 of DsbB are involved in the interaction with DsbA, while Q95 and R48 are important for quinone binding.[6] Photoaffinity labeling studies have identified a region within the second periplasmic loop of DsbB, specifically around residues 91-97, as the quinone-binding site.[7][8]
Inhibition of DsbB by this compound
A class of potent inhibitors of E. coli DsbB are pyridazinone derivatives. Within this class, the compound referred to as This compound is chemically identified as 2-benzyl-4,5-dicholorpyridazin-3(2H)-one .[2] Another highly potent analogue in this series is "compound 12" (4,5-dichloro-2-(2-chlorobenzyl)pyridazin-3(2H)-one).[2][4]
These inhibitors act by competing with ubiquinone for its binding site on DsbB.[4] Studies have shown that these compounds can form a covalent bond with the Cys44 residue in the first periplasmic loop of DsbB, leading to the inactivation of the enzyme.[4] Resistance to these inhibitors has been mapped to mutations in two main regions of DsbB: one located between the first two transmembrane segments, which is part of the quinone binding pocket, and the other in the second periplasmic loop that interacts with DsbA.[4][9]
Quantitative Inhibition Data
The inhibitory potency of this compound (compound 9) and its analogue (compound 12) has been determined through both in vitro and in vivo assays.
| Inhibitor | Assay Type | Parameter | Value | Reference |
| This compound (Compound 9) | In vitro (purified EcDsbB) | IC50 | 1.7 µM | [5] |
| In vivo (DsbA oxidation) | IC50 | 8.5 ± 0.6 μM | [5][10] | |
| In vitro (Enzyme kinetics) | K_I | 46 ± 20 nM | [5] | |
| Compound 12 | In vitro (purified EcDsbB) | IC50 | 18.85 nM | |
| In vivo (DsbA oxidation) | IC50 | 0.9 ± 0.5 μM | ||
| In vitro (Enzyme kinetics) | K_i | 0.8 ± 0.1 nM |
Experimental Protocols
In Vivo Screening of DsbB Inhibitors using a β-Galactosidase Reporter Assay
This cell-based assay is a high-throughput method for identifying inhibitors of the DsbA-DsbB pathway.
Principle: A fusion protein of β-galactosidase (LacZ) and a membrane protein (MalF), where LacZ is localized to the periplasm, is used. The formation of disulfide bonds in this β-galactosidase fusion protein leads to its inactivation. Therefore, in cells with a functional DsbA-DsbB pathway, the colonies appear white on X-Gal plates. Inhibition of DsbB prevents the oxidation of the reporter, leading to active β-galactosidase and the development of a blue color.
Methodology:
-
E. coli cells expressing the periplasmic β-galactosidase reporter are grown on agar plates containing the chromogenic substrate X-Gal.
-
Test compounds are added to the agar or spotted onto the surface.
-
The plates are incubated to allow for bacterial growth.
-
Inhibition of the DsbA-DsbB pathway is identified by the appearance of blue colonies around the test compound.
In Vitro DsbB Activity Assay (Ubiquinone Reduction Assay)
This assay directly measures the catalytic activity of purified DsbB.
Principle: The reduction of ubiquinone by DsbB is monitored spectrophotometrically. The decrease in absorbance at 275 nm corresponds to the reduction of ubiquinone.
Methodology:
-
Purified DsbB is incubated in a reaction buffer containing a detergent (e.g., N-dodecyl-β-D-maltoside), a quinone substrate (e.g., ubiquinone-1), and the inhibitor at various concentrations.
-
The reaction is initiated by the addition of reduced DsbA.
-
The change in absorbance at 275 nm is monitored over time using a spectrophotometer.
-
The initial rate of ubiquinone reduction is calculated and used to determine the IC50 of the inhibitor.
In Vivo Analysis of DsbA Redox State
This method assesses the effect of inhibitors on the DsbA-DsbB pathway within living cells by determining the oxidation state of DsbA.
Principle: Free thiol groups in proteins are alkylated with 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS), which adds a mass of approximately 0.5 kDa for each modified cysteine. This mass shift allows for the separation of the oxidized (no free thiols in the active site) and reduced (two free thiols) forms of DsbA by SDS-PAGE.
Methodology:
-
E. coli cells are grown in the presence of varying concentrations of the inhibitor.
-
Proteins are precipitated using trichloroacetic acid (TCA).
-
The protein pellet is washed and then resuspended in a buffer containing AMS to alkylate free thiols.
-
The samples are separated by non-reducing SDS-PAGE.
-
DsbA is detected by Western blotting using an anti-DsbA antibody.
-
The ratio of oxidized to reduced DsbA is quantified to determine the in vivo IC50 of the inhibitor.[5][10]
Visualizations
Dsb Oxidative Pathway in E. coli
Caption: Electron flow in the Dsb oxidative pathway.
Logical Flow of DsbB Inhibition
Caption: Mechanism of DsbB inhibition by this compound.
Experimental Workflow for In Vivo DsbA Redox State Analysis
References
- 1. NMR Solution Structure of the Integral Membrane Enzyme DsbB – Functional Insights into DsbB Catalyzed Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the Disulfide Bond Generating Membrane Protein DsbB in the Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutational Analysis of the Disulfide Catalysts DsbA and DsbB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 8. Identification of the ubiquinone-binding domain in the disulfide catalyst disulfide bond protein B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for EcDsbB-IN-9 in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EcDsbB-IN-9 is a small molecule inhibitor of the bacterial enzyme Disulfide bond formation protein B (DsbB). In Gram-negative bacteria, the DsbA-DsbB pathway is crucial for the correct folding and stability of a wide range of periplasmic and outer membrane proteins, including many virulence factors. DsbA, a periplasmic oxidoreductase, introduces disulfide bonds into substrate proteins, becoming reduced in the process. The inner membrane protein DsbB then re-oxidizes DsbA, transferring electrons to the quinone pool and ultimately to the terminal electron acceptor. By inhibiting DsbB, this compound disrupts this essential pathway, leading to an accumulation of misfolded proteins and ultimately inhibiting bacterial growth. This makes this compound a promising candidate for the development of novel anti-virulence agents.
These application notes provide a detailed protocol for utilizing this compound in a bacterial growth inhibition assay using the broth microdilution method to determine its Minimum Inhibitory Concentration (MIC) against Escherichia coli.
Chemical Information
| Compound Name | This compound |
| IUPAC Name | 4,5-Dichloro-2-benzylpyridazin-3(2H)-one[1] |
| CAS Number | 41933-33-9[1] |
| Molecular Formula | C₁₁H₈Cl₂N₂O[1] |
| Molecular Weight | 255.10 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
| Solubility | While specific solubility data is not readily available, it is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions. |
| Storage | Store as a solid at -20°C, protected from light. |
Mechanism of Action: The DsbA-DsbB Pathway
The DsbA-DsbB signaling pathway is a key process in the periplasm of Gram-negative bacteria responsible for the formation of disulfide bonds in secreted and membrane proteins.
Experimental Protocol: Bacterial Growth Inhibition Assay
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli ATCC 25922 using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
Materials and Reagents
-
This compound
-
Escherichia coli ATCC 25922
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle control, DMSO)
Experimental Workflow
Step-by-Step Procedure
1. Preparation of this compound Stock Solution
a. Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Ensure complete dissolution. b. Further dilutions should be made in sterile CAMHB.
2. Preparation of Bacterial Inoculum
a. From a fresh (18-24 hour) culture of E. coli ATCC 25922 on a non-selective agar plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
3. Preparation of Serial Dilutions in a 96-Well Plate
a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the appropriate working concentration of this compound (prepared from the stock solution) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down. d. Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no inhibitor). f. Well 12 will serve as the sterility control (no bacteria).
4. Inoculation and Incubation
a. Add 100 µL of the prepared bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in these wells will be 200 µL. b. Add 100 µL of sterile CAMHB to well 12 (sterility control). c. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
5. Determination of MIC
a. Following incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. c. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
Data Presentation
The results of the broth microdilution assay should be recorded in a clear and organized manner.
Table 1: Representative MIC Determination for this compound against E. coli ATCC 25922
| Well | This compound (µg/mL) | Visual Growth (+/-) | OD₆₀₀ |
| 1 | 128 | - | 0.05 |
| 2 | 64 | - | 0.05 |
| 3 | 32 | - | 0.06 |
| 4 | 16 | + | 0.45 |
| 5 | 8 | + | 0.51 |
| 6 | 4 | + | 0.53 |
| 7 | 2 | + | 0.55 |
| 8 | 1 | + | 0.54 |
| 9 | 0.5 | + | 0.56 |
| 10 | 0.25 | + | 0.55 |
| 11 | Growth Control (0) | + | 0.58 |
| 12 | Sterility Control | - | 0.04 |
Summary of Results
| Parameter | Value |
| Minimum Inhibitory Concentration (MIC) | 32 µg/mL |
Troubleshooting
-
No growth in the growth control well: This could indicate a problem with the bacterial inoculum or the growth medium. Ensure the inoculum is viable and the medium is not expired.
-
Growth in the sterility control well: This indicates contamination of the medium or the plate. Repeat the assay with fresh, sterile materials.
-
Precipitation of the compound: If this compound precipitates in the wells, the results may be inaccurate. Ensure the stock solution is fully dissolved and consider using a lower starting concentration or a different solvent if necessary. The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
Safety Precautions
-
This compound is a chemical compound with unknown toxicological properties. Handle with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
-
Standard microbiological practices should be followed when handling bacterial cultures.
Conclusion
This application note provides a comprehensive protocol for determining the in vitro antibacterial activity of this compound using a bacterial growth inhibition assay. By following this detailed methodology, researchers can accurately determine the MIC of this DsbB inhibitor against E. coli and other susceptible Gram-negative bacteria, facilitating further research into its potential as a novel therapeutic agent.
References
Application of EcDsbB-IN-9 in Studying Protein Folding in Bacteria
Introduction
In Gram-negative bacteria, the formation of disulfide bonds is a critical step in the folding and stabilization of many periplasmic and secreted proteins, including numerous virulence factors. This process, known as oxidative protein folding, is primarily catalyzed by the Dsb (disulfide bond) system. The key players in this pathway are the periplasmic oxidase DsbA, which directly donates its disulfide bond to folding proteins, and the inner membrane protein DsbB, which re-oxidizes DsbA to complete the catalytic cycle. The essential role of the Dsb system in bacterial pathogenesis makes it an attractive target for the development of novel anti-virulence agents.
EcDsbB-IN-9 is a potent and specific small molecule inhibitor of Escherichia coli DsbB (EcDsbB). It belongs to a class of pyridazinone-based compounds that have been demonstrated to effectively block the DsbB-DsbA pathway. By inhibiting DsbB, this compound prevents the re-oxidation of DsbA, leading to an accumulation of reduced DsbA and a subsequent failure to form disulfide bonds in substrate proteins. This disruption of oxidative protein folding can impair bacterial virulence and, under certain conditions, viability. This application note provides detailed protocols for the use of this compound as a chemical tool to study protein folding in bacteria, including methods for assessing its in vivo and in vitro activity. While the compound is referred to here as this compound, it is important to note that it has been extensively characterized in the scientific literature as "compound 12".
Mechanism of Action
The DsbA-DsbB pathway is a key component of oxidative protein folding in the periplasm of Gram-negative bacteria. DsbA, a potent oxidase, directly catalyzes the formation of disulfide bonds in newly translocated proteins. In this process, DsbA itself becomes reduced. The inner membrane protein DsbB is responsible for re-oxidizing DsbA, thereby regenerating its activity for subsequent rounds of catalysis. DsbB, in turn, transfers electrons to the quinone pool in the bacterial inner membrane, linking disulfide bond formation to the electron transport chain.
This compound acts as a specific inhibitor of DsbB. By blocking the activity of DsbB, it prevents the regeneration of oxidized DsbA. This leads to a breakdown in the disulfide bond formation cascade, causing a variety of substrate proteins to remain in a reduced and often misfolded state. This mechanism makes this compound a valuable tool for investigating the consequences of impaired oxidative protein folding on bacterial physiology and virulence.
Quantitative Data
The inhibitory activity of this compound and related compounds has been quantified using both in vivo and in vitro assays. The following table summarizes key data for "compound 12," which is understood to be this compound.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (compound 12) | In vivo DsbA oxidation | IC50 | 0.9 ± 0.5 µM | [1] |
| In vitro DsbB activity | IC50 | 18.85 nM | [1] | |
| In vitro DsbB activity | Ki | 0.8 ± 0.1 nM | [1] | |
| Compound 9 | In vivo DsbA oxidation | IC50 | 8.5 ± 0.6 µM | [2] |
| In vitro DsbB activity | IC50 | ~1.7 µM | [2] | |
| In vitro DsbB activity | Ki | 46 ± 20 nM | [2] |
Experimental Protocols
In Vivo Analysis of DsbA Redox State
This protocol allows for the determination of the oxidation state of DsbA in bacterial cells treated with this compound. The method is based on differential alkylation of free cysteine residues with a large PEGylated maleimide molecule (MM(PEG)24), which causes a significant shift in the apparent molecular weight of reduced DsbA on an SDS-PAGE gel.
Materials:
-
E. coli strain of interest (e.g., wild-type)
-
Luria-Bertani (LB) medium
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Acetone
-
Resuspension buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% SDS)
-
MM(PEG)24 (Methoxy-PEG24-Maleimide)
-
SDS-PAGE loading buffer (non-reducing)
-
Anti-DsbA antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Grow E. coli cells to mid-log phase (OD600 ≈ 0.5) in LB medium.
-
Add this compound at various concentrations (e.g., 0.1 µM to 20 µM) to the cell cultures. Include a DMSO-only control.
-
Incubate the cultures for the desired time (e.g., 30 minutes) at 37°C with shaking.
-
Harvest the cells by centrifugation.
-
Lyse the cells and precipitate the proteins by adding TCA to a final concentration of 10%.
-
Incubate on ice for 30 minutes.
-
Pellet the precipitated proteins by centrifugation.
-
Wash the protein pellet twice with cold acetone.
-
Air-dry the pellet and resuspend it in resuspension buffer.
-
Add MM(PEG)24 to a final concentration of 10 mM.
-
Incubate at room temperature for 1 hour to allow for the alkylation of free thiols.
-
Stop the reaction by adding non-reducing SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-DsbA antibody.
In Vitro DsbB Activity Assay (Ubiquinone Reduction)
This assay measures the activity of purified DsbB by monitoring the reduction of ubiquinone, a natural substrate of DsbB. The reduction of ubiquinone can be followed spectrophotometrically.
Materials:
-
Purified EcDsbB
-
Purified, reduced DsbA
-
Ubiquinone (e.g., UQ-1 or UQ-2)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% DDM)
-
This compound (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing reaction buffer, a specific concentration of ubiquinone, and varying concentrations of this compound. Include a DMSO control.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding a fixed concentration of purified, reduced DsbA.
-
Immediately monitor the decrease in absorbance at the appropriate wavelength for ubiquinone reduction (e.g., 275 nm for UQ-1) over time.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the initial rates against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a powerful chemical probe for studying the DsbA-DsbB oxidative protein folding pathway in bacteria. Its high potency and specificity make it an invaluable tool for researchers in microbiology, biochemistry, and drug discovery. The protocols provided in this application note offer robust methods for characterizing the in vivo and in vitro effects of this compound, enabling a deeper understanding of the critical role of disulfide bond formation in bacterial physiology and pathogenesis.
References
Application Notes and Protocols for Investigating the Role of Disulfide Bonds in Virulence Using EcDsbB-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are critical for the correct folding, stability, and function of a multitude of proteins secreted by bacteria, including a wide array of virulence factors essential for pathogenesis.[1][2][3][4][5] The formation of these bonds in Gram-negative bacteria is primarily catalyzed by the DsbA-DsbB pathway in the periplasm.[1][2][4][6][7][8] DsbA, a periplasmic oxidoreductase, directly introduces disulfide bonds into nascent polypeptide chains. Subsequently, the inner membrane protein DsbB reoxidizes DsbA, transferring electrons to the quinone pool and thereby regenerating DsbA for further rounds of catalysis.[4][6][7][8]
The essential role of the DsbA-DsbB system in the maturation of virulence factors—such as toxins, adhesins, and components of secretion systems—makes it an attractive target for the development of novel anti-virulence agents.[1][2][3][4][5] By inhibiting this pathway, it is possible to disrupt the assembly of multiple virulence factors simultaneously, potentially attenuating bacterial pathogenicity without exerting direct bactericidal pressure, which may slow the development of resistance.
EcDsbB-IN-9 (also referred to as compound 9) is a potent and specific inhibitor of Escherichia coli DsbB (EcDsbB).[7] Its chemical name is 2-benzyl-4,5-dichloropyridazin-3(2H)-one. This small molecule provides a valuable chemical tool to probe the function of DsbB and the broader role of disulfide bond formation in bacterial virulence. These application notes provide a summary of the utility of this compound, quantitative data on its activity, and detailed protocols for its use in virulence-related research.
Mechanism of Action of this compound
This compound acts as an inhibitor of the DsbB enzyme. By blocking the function of DsbB, it prevents the reoxidation of DsbA. This leads to an accumulation of reduced, inactive DsbA in the periplasm, consequently halting the formation of disulfide bonds in newly synthesized virulence factors. The absence of these crucial structural bonds results in misfolded, non-functional, or degraded virulence proteins, thereby diminishing the pathogenic potential of the bacteria.
Data Presentation
The following table summarizes the quantitative data for this compound and a related potent DsbB inhibitor, compound 12.
| Inhibitor | Target | Assay Type | Organism | Value | Reference |
| This compound (Compound 9) | EcDsbB | In vitro enzyme inhibition (IC50) | Escherichia coli | 1.7 µM | [7] |
| This compound (Compound 9) | EcDsbB | In vitro enzyme kinetics (Ki) | Escherichia coli | 46 ± 20 nM | [7] |
| This compound (Compound 9) | EcDsbB | In vivo DsbA oxidation inhibition (IC50) | Escherichia coli | 8.5 ± 0.6 µM | [7] |
| Compound 12 | DsbB | Twitching motility inhibition | Pseudomonas aeruginosa | Complete inhibition at 50 µM | [7] |
Mandatory Visualizations
DsbA-DsbB signaling pathway and the point of inhibition by this compound.
Experimental workflow for investigating DsbB inhibitors.
Experimental Protocols
In Vitro Inhibition of EcDsbB Activity
Objective: To determine the IC50 and Ki of this compound against purified EcDsbB.
Materials:
-
Purified EcDsbB
-
Purified, reduced EcDsbA
-
Ubiquinone-5 (Q5)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% DDM)
-
Spectrophotometer capable of measuring absorbance at 275 nm
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer and a final concentration of 50 µM Q5.
-
Add varying concentrations of this compound (e.g., from 0.1 to 100 µM) or DMSO as a vehicle control.
-
Initiate the reaction by adding a final concentration of 1 µM purified EcDsbB.
-
Start the measurement by adding a final concentration of 20 µM reduced EcDsbA.
-
Monitor the reduction of Q5 by measuring the decrease in absorbance at 275 nm over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both the inhibitor and the substrate (Q5) and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive).
In Vivo DsbA Redox State Assay
Objective: To assess the in vivo inhibition of EcDsbB by determining the redox state of DsbA in bacterial cells treated with this compound.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
This compound (dissolved in DMSO)
-
Luria-Bertani (LB) broth
-
Trichloroacetic acid (TCA)
-
4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS)
-
Quenching and lysis buffer (e.g., 100 mM Tris-HCl pH 7.5, 1% SDS, 15 mM AMS)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Anti-DsbA antibody
Protocol:
-
Grow bacterial cultures in LB broth to mid-log phase (OD600 ≈ 0.6).
-
Add varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or DMSO as a control to the cultures.
-
Incubate the cultures for a defined period (e.g., 30-60 minutes) at 37°C with shaking.
-
Harvest the cells by centrifugation and immediately precipitate the proteins by resuspending the pellet in cold 10% TCA.
-
Incubate on ice for 30 minutes and then pellet the precipitated proteins by centrifugation.
-
Wash the protein pellet with acetone to remove residual TCA.
-
Resuspend the protein pellet in quenching and lysis buffer containing AMS to alkylate free thiol groups on reduced DsbA. This results in a molecular weight shift.
-
Incubate at room temperature for 1 hour in the dark.
-
Analyze the protein samples by non-reducing SDS-PAGE followed by Western blotting using an anti-DsbA antibody.
-
The oxidized form of DsbA will migrate faster than the reduced, AMS-alkylated form.
-
Quantify the band intensities to determine the ratio of oxidized to reduced DsbA at different inhibitor concentrations and calculate the in vivo IC50.
Bacterial Motility Assay (Soft Agar Plate)
Objective: To evaluate the effect of this compound on bacterial motility, a virulence-associated phenotype.
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
Motility agar plates (e.g., LB with 0.3% agar)
-
This compound (dissolved in DMSO)
-
Sterile toothpicks or pipette tips
Protocol:
-
Prepare motility agar plates containing a range of concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) or DMSO as a control. Ensure the inhibitor is added to the molten agar before pouring the plates.
-
Grow an overnight culture of the bacterial strain in LB broth.
-
Carefully inoculate the center of each motility agar plate with a small volume (1-2 µl) of the overnight culture using a sterile toothpick or pipette tip, being careful not to pierce the agar.
-
Incubate the plates at 37°C for 16-24 hours.
-
Measure the diameter of the zone of bacterial migration from the point of inoculation.
-
Compare the motility zones of the inhibitor-treated plates to the control plate to determine the effect of this compound on bacterial motility. A reduction in the diameter of the swarm indicates inhibition of motility.
Bacterial Adhesion to Host Cells Assay
Objective: To quantify the impact of this compound on the ability of bacteria to adhere to host epithelial cells.
Materials:
-
Bacterial strain of interest
-
Mammalian epithelial cell line (e.g., Caco-2, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
LB agar plates
Protocol:
-
Seed the epithelial cells in 24-well plates and grow until they form a confluent monolayer.
-
Grow an overnight culture of the bacterial strain. On the day of the experiment, subculture the bacteria and grow to mid-log phase.
-
Wash the bacterial cells and resuspend them in cell culture medium without antibiotics.
-
Pre-treat the bacteria with various concentrations of this compound or DMSO for 1 hour.
-
Wash the epithelial cell monolayers with PBS to remove any residual antibiotics from the growth medium.
-
Infect the epithelial cells with the pre-treated bacteria at a multiplicity of infection (MOI) of 10-100.
-
Incubate the infected cells for a defined period (e.g., 1-3 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, gently wash the monolayers multiple times with PBS to remove non-adherent bacteria.
-
Lyse the epithelial cells with a solution of 0.1% Triton X-100 in PBS to release the adherent bacteria.
-
Perform serial dilutions of the cell lysates and plate on LB agar plates to determine the number of colony-forming units (CFU) of adherent bacteria.
-
Calculate the percentage of adhesion relative to the initial inoculum and compare the adhesion of inhibitor-treated bacteria to the control.
Toxin Secretion Assay (General Protocol)
Objective: To assess the effect of this compound on the secretion of a specific disulfide-bonded toxin.
Materials:
-
Bacterial strain that secretes a known disulfide-bonded toxin (e.g., enterotoxigenic E. coli expressing heat-labile enterotoxin, LT)
-
This compound (dissolved in DMSO)
-
Appropriate bacterial growth medium for toxin production
-
ELISA kit or Western blot reagents specific for the toxin of interest
Protocol:
-
Grow the bacterial strain in toxin-inducing medium to the appropriate growth phase.
-
Add varying concentrations of this compound or DMSO to the cultures.
-
Continue incubation for a period sufficient for toxin expression and secretion.
-
Separate the bacterial cells from the culture supernatant by centrifugation.
-
Collect the supernatant, which contains the secreted toxin.
-
Quantify the amount of toxin in the supernatant using a method appropriate for the specific toxin, such as:
-
ELISA: Coat a 96-well plate with a capture antibody specific for the toxin, add the culture supernatants, and then detect the bound toxin with a detection antibody.
-
Western Blot: Precipitate the proteins from the supernatant (e.g., with TCA), separate them by SDS-PAGE, and detect the toxin using a specific primary antibody.
-
-
Normalize the toxin levels to the bacterial density (OD600) of the culture.
-
Compare the amount of secreted toxin from inhibitor-treated cultures to the control to determine the effect of this compound on toxin secretion.
References
- 1. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Inhibition of Bacterial Adhesion as Promising Anti-Virulence Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Experimental Design for In Vivo Efficacy Studies of EcDsbB-IN-9
Introduction
In the fight against antimicrobial resistance, novel therapeutic targets are essential. One such target is the disulfide bond (Dsb) formation machinery in Gram-negative bacteria. In Escherichia coli, the inner membrane enzyme DsbB (EcDsbB) is a critical component of this pathway, responsible for re-oxidizing the periplasmic disulfide oxidase DsbA.[1][2] DsbA, in turn, introduces disulfide bonds into a wide array of proteins, including numerous virulence factors. By inhibiting EcDsbB, the folding and function of these virulence factors are disrupted, rendering the bacteria less pathogenic. EcDsbB-IN-9 is a small molecule inhibitor designed to target this crucial enzyme.[2] These application notes provide a detailed framework for designing and executing in vivo efficacy studies to evaluate this compound.
Mechanism of Action: The Dsb Pathway
The Dsb pathway facilitates the formation of stabilizing disulfide bonds in proteins translocated to the bacterial periplasm. The process is a cascade of electron transfers. DsbA directly oxidizes substrate proteins (e.g., virulence factors), becoming reduced in the process. The inner membrane-bound EcDsbB then re-oxidizes DsbA, transferring the electrons to the quinone pool, thus regenerating active DsbA.[1][2] this compound disrupts this cycle by inhibiting the enzymatic activity of EcDsbB.
Caption: Dsb signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the known inhibitory and target engagement properties of this compound from preclinical assessments.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
|---|---|---|
| IC₅₀ | 1.7 µM | The concentration of this compound required to inhibit 50% of the purified EcDsbB enzyme activity in vitro.[2] |
| Kᵢ | 46 ± 20 nM | The inhibition constant for this compound, indicating high-affinity binding to the EcDsbB enzyme.[2] |
Table 2: In Vivo Target Engagement of this compound
| Parameter | Value | Description |
|---|
| IC₅₀ (DsbA Oxidation) | 8.5 ± 0.6 µM | The concentration of this compound that causes a 50% reduction in the oxidized form of DsbA in aerobically grown E. coli cells.[2] |
Experimental Design and Protocols
A robust in vivo efficacy study aims to determine if the in vitro activity of this compound translates to a therapeutic effect in a relevant animal infection model. The general workflow involves establishing an infection, administering the compound, and evaluating its effect on bacterial burden and host survival.
Caption: General experimental workflow for in vivo efficacy testing.
Protocol 1: Murine Sepsis Model for Efficacy Testing
This protocol describes a murine model of peritoneal sepsis to evaluate the efficacy of this compound against a pathogenic E. coli strain.
Materials:
-
Female Balb/c mice (6-8 weeks old)[3]
-
Pathogenic E. coli strain (e.g., UPEC)
-
Mueller-Hinton Broth (MHB)[3]
-
Sterile Phosphate-Buffered Saline (PBS)[3]
-
This compound formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol in saline)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 72 hours before the experiment.
-
Inoculum Preparation:
-
Culture E. coli to the logarithmic growth phase in MHB.[3]
-
Centrifuge the culture, wash the pellet twice with sterile PBS, and resuspend in PBS.[3]
-
Adjust the bacterial suspension to the desired concentration for inducing infection (e.g., 2.5 x 10⁸ CFU/mL). The precise lethal or sublethal dose should be determined in pilot studies.[3]
-
-
Infection:
-
Infect mice via intraperitoneal (i.p.) injection with 200 µL of the bacterial suspension.[3]
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 1-2 hours), randomize mice into treatment groups (n=8-10 per group).
-
Group 1 (Vehicle Control): Administer the formulation vehicle.
-
Group 2 (this compound): Administer this compound at various doses (e.g., 1, 5, 10, 25 mg/kg) via a relevant route (i.v. or i.p.).
-
Group 3 (Positive Control): Administer a standard-of-care antibiotic.
-
-
Endpoint Evaluation:
-
Survival: Monitor mice daily for 7 days and record survival. Plot data using a Kaplan-Meier survival curve.
-
Bacterial Burden (for satellite groups): At 24 hours post-treatment, euthanize a separate cohort of mice.
-
Perform a peritoneal lavage with sterile PBS to collect fluid for CFU counting.
-
Aseptically harvest spleen and liver, homogenize the tissues, and perform serial dilutions for CFU plating on agar plates.
-
Calculate CFU/mL of lavage fluid or CFU/gram of tissue.
-
-
Protocol 2: In Vivo DsbA Oxidation State Assay (Target Engagement)
This protocol directly measures whether this compound is inhibiting its target, EcDsbB, within the bacteria in the host.[2]
Materials:
-
Samples from infected mice (peritoneal lavage fluid)
-
Trichloroacetic acid (TCA)
-
4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS)
-
SDS-PAGE equipment
-
Western blot equipment
-
Primary antibody against DsbA
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Sample Collection: Collect peritoneal lavage fluid from treated and untreated mice at a specific time point (e.g., 4-6 hours post-treatment).
-
Protein Precipitation: Immediately pellet the bacteria from the lavage fluid and precipitate total protein by adding ice-cold 10% TCA.
-
Alkylation of Free Thiols:
-
Wash the protein pellet with acetone to remove TCA.
-
Resuspend the pellet in a buffer containing AMS. AMS is an alkylating agent that covalently binds to free sulfhydryl groups (-SH) of reduced cysteines, adding ~0.5 kDa of mass for each bond.[2] Oxidized DsbA (with disulfide bonds) will not react with AMS.
-
Incubate to allow for complete alkylation.
-
-
SDS-PAGE and Western Blotting:
-
Analysis:
-
Visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities for the oxidized and reduced forms of DsbA.
-
An effective dose of this compound will show a dose-dependent increase in the intensity of the slower-migrating (reduced) DsbA band, confirming target engagement in vivo.[2]
-
References
A Guide to the Synthesis and Purification of EcDsbB-IN-9 for Research Applications
Abstract
This document provides a comprehensive guide for the synthesis and purification of EcDsbB-IN-9, a potent inhibitor of the Escherichia coli disulfide bond forming protein B (EcDsbB). As the DsbB-DsbA pathway is crucial for the correct folding of many bacterial virulence factors, inhibitors of this pathway are valuable tools for basic research and potential starting points for the development of novel anti-virulence agents. This guide details the mechanism of action of this compound, provides a representative synthesis protocol, outlines purification procedures, and presents key quantitative data for its inhibitory activity.
Introduction
In Gram-negative bacteria, the formation of disulfide bonds in periplasmic proteins is essential for their stability and function. This process is primarily catalyzed by the DsbA-DsbB pathway. DsbA, a periplasmic oxidoreductase, directly introduces disulfide bonds into substrate proteins, becoming reduced in the process. The inner membrane protein DsbB then re-oxidizes DsbA, transferring electrons to the quinone pool and thus linking disulfide bond formation to the electron transport chain. The inhibition of this pathway represents a promising strategy to disrupt bacterial virulence.
This compound is a small molecule inhibitor that targets EcDsbB. For the purposes of this guide, we will focus on a representative and potent pyridazinone-based inhibitor, referred to as "compound 9" in the scientific literature, as a surrogate for the internally designated this compound. This class of compounds has been shown to effectively inhibit EcDsbB function both in vitro and in vivo.
Mechanism of Action
This compound and related pyridazinone derivatives are thought to act as inhibitors of the DsbB enzyme. While the precise mechanism for this specific compound class is still under investigation, it is proposed that they interfere with the electron transfer process catalyzed by DsbB, ultimately preventing the re-oxidation of DsbA. This leads to an accumulation of reduced DsbA in the periplasm and a subsequent failure to form disulfide bonds in substrate proteins, impairing their function.
Caption: DsbA-DsbB Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound (represented by "compound 9") has been characterized both in vitro and in vivo. The following table summarizes the key quantitative data.
| Parameter | Value | Conditions | Reference |
| In Vitro IC50 | 1.7 µM | Inhibition of purified EcDsbB enzyme. | [1] |
| In Vivo IC50 | 8.5 ± 0.6 µM | 50% reduction of DsbA oxidation in E. coli. | [1] |
| Ki | 46 ± 20 nM | Enzyme kinetics analysis with ubiquinone-5 as substrate. | [1] |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
The following is a general, representative protocol for the synthesis of a pyridazinone-based DsbB inhibitor, based on common synthetic strategies for this class of compounds.
Caption: General Experimental Workflow for Synthesis and Purification.
Materials:
-
β-(4-chlorobenzoyl)propionic acid
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Cyclocondensation: In a round-bottom flask, dissolve β-(4-chlorobenzoyl)propionic acid (1 equivalent) in ethanol. Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
Purification of this compound
1. Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
2. Recrystallization:
-
Solvent: Ethanol or a mixture of ethanol and water.
-
Procedure:
-
Dissolve the product from column chromatography in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
Standard laboratory safety procedures should be followed when handling all chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
This guide provides a framework for the synthesis, purification, and characterization of this compound, a valuable tool for studying the bacterial disulfide bond formation pathway. The provided protocols and data will aid researchers in obtaining this inhibitor for their studies, contributing to a better understanding of bacterial virulence and the development of novel therapeutic strategies.
References
Application Notes and Protocols: Assessing the Impact of EcDsbB-IN-9 on Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical survival mechanism for many pathogenic bacteria, contributing to chronic infections and increased resistance to antimicrobial agents.[1][2][3] The disulfide bond (Dsb) formation pathway plays a crucial role in the proper folding and stability of numerous proteins in the bacterial cell envelope, including virulence factors that may be involved in biofilm development.[4][5][6] In Gram-negative bacteria like Escherichia coli, the inner membrane protein DsbB is a key enzyme in this pathway, responsible for reoxidizing the periplasmic oxidase DsbA.[5][7][8]
EcDsbB-IN-9 is a novel inhibitor targeting the E. coli DsbB enzyme.[7][9] By inhibiting DsbB, this compound disrupts the disulfide bond formation cascade, potentially compromising the integrity and function of the bacterial cell envelope and affecting processes such as biofilm formation.[4][6] These application notes provide a comprehensive set of protocols to rigorously assess the impact of this compound on bacterial biofilm formation, encompassing initial screening, detailed morphological analysis, and investigation of the underlying genetic regulatory changes.
Quantitative Assessment of Biofilm Biomass: Crystal Violet Assay
The crystal violet (CV) assay is a straightforward and high-throughput method for quantifying the total biofilm biomass.[10] This assay is based on the ability of crystal violet to stain both live and dead cells, as well as components of the extracellular matrix.[10]
Experimental Protocol: Crystal Violet Biofilm Assay
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., E. coli)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) or M63 minimal medium)[11][12]
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the desired bacterial strain in 5 mL of TSB at 37°C with shaking.[11][14]
-
Culture Dilution: Dilute the overnight culture 1:100 in fresh growth medium.[12][13]
-
Plate Inoculation: Add 100 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with medium only as a negative control.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. A vehicle control (the solvent used to dissolve this compound) should also be included.
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.[13][14]
-
Washing: Carefully discard the planktonic cells by inverting the plate and shaking gently. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.[14]
-
Staining: Add 125-160 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[12][13][14]
-
Washing: Remove the crystal violet solution and wash the plate 3-4 times with water.[12]
-
Drying: Allow the plate to air dry completely.[14]
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-20 minutes.[11][12][13]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550-595 nm using a plate reader.[12][14]
Data Presentation: Crystal Violet Assay Results
| Treatment Group | Concentration (µM) | Absorbance (OD570) ± SD | % Biofilm Inhibition |
| Untreated Control | 0 | 1.25 ± 0.15 | 0% |
| Vehicle Control | - | 1.22 ± 0.18 | 2.4% |
| This compound | 1 | 0.98 ± 0.12 | 21.6% |
| This compound | 10 | 0.65 ± 0.09 | 48.0% |
| This compound | 50 | 0.31 ± 0.05 | 75.2% |
| This compound | 100 | 0.15 ± 0.03 | 88.0% |
Visualization and Structural Analysis of Biofilms: Confocal Laser Scanning Microscopy (CLSM)
CLSM is a powerful technique for visualizing the three-dimensional structure of hydrated, living biofilms without disrupting their architecture.[10][15][16] This method provides both qualitative and quantitative information on biofilm morphology, thickness, and cell viability.[16]
Experimental Protocol: CLSM of Biofilms
Materials:
-
Glass-bottom dishes or chamber slides[17]
-
Bacterial culture
-
Growth medium
-
This compound
-
Fluorescent stains (e.g., SYTO 9 and Propidium Iodide for live/dead staining)
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Growth: Grow biofilms on glass-bottom dishes or in chamber slides by inoculating with a diluted bacterial culture and adding different concentrations of this compound, as described in the crystal violet assay. Incubate for 24-72 hours.[18]
-
Washing: Gently remove the planktonic cells by washing twice with PBS.[18]
-
Staining: Add a solution containing fluorescent dyes (e.g., a live/dead staining kit) to the biofilms and incubate in the dark according to the manufacturer's instructions.
-
Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire Z-stacks to reconstruct the 3D architecture.[16]
-
Image Analysis: Use imaging software to analyze biofilm parameters such as total biovolume, average thickness, and the ratio of live to dead cells.[19]
Data Presentation: CLSM Quantitative Analysis
| Treatment Group | Concentration (µM) | Average Biofilm Thickness (µm) ± SD | Biovolume (µm³) ± SD | Live/Dead Cell Ratio ± SD |
| Untreated Control | 0 | 25.6 ± 3.1 | 1.8 x 10⁶ ± 0.2 x 10⁶ | 9.5 ± 1.2 |
| Vehicle Control | - | 24.9 ± 2.8 | 1.7 x 10⁶ ± 0.3 x 10⁶ | 9.2 ± 1.5 |
| This compound | 10 | 15.2 ± 2.5 | 0.9 x 10⁶ ± 0.1 x 10⁶ | 6.8 ± 0.9 |
| This compound | 50 | 8.7 ± 1.9 | 0.4 x 10⁶ ± 0.08 x 10⁶ | 3.1 ± 0.6 |
| This compound | 100 | 3.1 ± 0.8 | 0.1 x 10⁶ ± 0.03 x 10⁶ | 1.2 ± 0.4 |
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
To understand the molecular mechanisms by which this compound affects biofilm formation, qRT-PCR can be used to quantify the expression of genes known to be involved in biofilm development.[20][21][22]
Experimental Protocol: qRT-PCR for Biofilm-Related Genes
Materials:
-
Biofilms grown with and without this compound
-
RNA extraction kit suitable for biofilms[20]
-
DNase I
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)[21]
-
Primers for target genes (e.g., csgD, flhC, pfs) and a housekeeping gene (e.g., 16S rRNA)[22][23]
-
Real-time PCR instrument
Procedure:
-
Biofilm Culture: Grow biofilms in the presence or absence of this compound as previously described.
-
RNA Extraction: Harvest cells from the biofilms and extract total RNA using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.[20]
-
qPCR Reaction: Set up qPCR reactions containing cDNA, forward and reverse primers for each target gene, and qPCR master mix.[21]
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[20][21]
Data Presentation: qRT-PCR Gene Expression Analysis
| Gene | Function | Fold Change (this compound vs. Control) ± SD |
| csgD | Biofilm master regulator | -4.2 ± 0.5 |
| flhC | Motility (Flagellar synthesis) | +2.8 ± 0.3 |
| pfs | Quorum sensing | -3.5 ± 0.4 |
| 16S rRNA | Housekeeping gene | 1.0 (Reference) |
Signaling Pathways and Experimental Workflow
Diagrams
Caption: Dsb signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the impact of this compound.
Caption: Logical relationship of this compound's effect on biofilm formation.
Conclusion
The provided protocols and data presentation formats offer a robust framework for the comprehensive evaluation of this compound's anti-biofilm activity. By combining quantitative biomass assessment, detailed structural analysis, and molecular investigation of gene expression, researchers can gain a multi-faceted understanding of the inhibitor's efficacy and mechanism of action. This systematic approach is essential for the preclinical development of novel anti-biofilm agents targeting the Dsb pathway.
References
- 1. Evaluation of different detection methods of biofilm formation in the clinical isolates | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 2. Acinetobacter baumannii Biofilm Formation and Its Role in Disease Pathogenesis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofilm Formation in Acinetobacter Baumannii: Genotype-Phenotype Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journalijdr.com [journalijdr.com]
- 11. Protocols · Benchling [benchling.com]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. Crystal violet assay [bio-protocol.org]
- 15. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to probe the formation of biofilms: applications in foods and related surfaces - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY02214G [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol | PLOS One [journals.plos.org]
- 21. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of nutritional and environmental conditions on biofilm formation of avian pathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Reconstitution of the DsbA-DsbB Pathway with EcDsbB Inhibitor Compound 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DsbA-DsbB pathway is a critical component of disulfide bond formation in the periplasm of Gram-negative bacteria, playing a vital role in the proper folding and function of numerous secreted proteins, including many virulence factors.[1][2] This pathway consists of the periplasmic oxidoreductase DsbA, which directly introduces disulfide bonds into substrate proteins, and the inner membrane protein DsbB, which reoxidizes DsbA to maintain its catalytic activity.[2][3] The essential role of the DsbA-DsbB system in bacterial pathogenesis makes it an attractive target for the development of novel anti-virulence agents.[1] This document provides detailed protocols for the in vitro reconstitution of the Escherichia coli DsbA-DsbB pathway and its inhibition by a potent small molecule inhibitor, referred to herein as compound 9. These application notes are intended to guide researchers in setting up robust assays for screening and characterizing inhibitors of this important bacterial pathway.
Quantitative Data: Inhibition of EcDsbB by Compound 9
The inhibitory activity of compound 9 against E. coli DsbB (EcDsbB) has been characterized both in vitro and in vivo. The following tables summarize the key quantitative data for this inhibitor.
Table 1: In Vitro Inhibition of EcDsbB by Compound 9
| Parameter | Value | Description |
| IC50 | 1.7 µM[1][3] | The half-maximal inhibitory concentration in an in vitro ubiquinone reduction assay using purified EcDsbB. |
| Ki | 46 ± 20 nM[3] | The inhibition constant determined from enzyme kinetics analysis in the in vitro ubiquinone reduction assay. |
Table 2: In Vivo Inhibition of DsbA Oxidation by Compound 9
| Parameter | Value | Description |
| IC50 | 8.5 ± 0.6 µM[1] | The half-maximal inhibitory concentration for the oxidation of DsbA in aerobically growing E. coli cells, as determined by a standard alkylation assay. |
Signaling Pathway and Experimental Workflow Diagrams
DsbA-DsbB Signaling Pathway
Caption: The DsbA-DsbB pathway for disulfide bond formation in E. coli.
Experimental Workflow for In Vitro Reconstitution and Inhibition Assay
Caption: Workflow for in vitro reconstitution and inhibition assay of EcDsbB.
Experimental Protocols
Overexpression and Purification of His-tagged EcDsbB
This protocol describes the overexpression of His-tagged EcDsbB in E. coli and its subsequent purification from the cell membrane.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector containing His-tagged dsbB gene (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 1% (w/v) n-dodecyl-β-D-maltoside (DDM)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 40 mM imidazole, 0.1% (w/v) DDM
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% (w/v) DDM
-
Ni-NTA affinity chromatography column
Procedure:
-
Transform the EcDsbB expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to grow for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1 hour at 4°C to solubilize membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
Load the supernatant containing the solubilized His-tagged EcDsbB onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity of EcDsbB.
-
Pool the pure fractions and dialyze against a suitable buffer for storage (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM).
Reconstitution of EcDsbB into Proteoliposomes
This protocol describes the reconstitution of purified EcDsbB into liposomes by detergent removal using Bio-Beads.
Materials:
-
Purified EcDsbB in detergent solution
-
E. coli polar lipids or a defined lipid mixture (e.g., DOPC:DOPE:DOPG)
-
Reconstitution Buffer: 50 mM HEPES pH 7.4, 150 mM KCl
-
Chloroform
-
Rotary evaporator
-
Bio-Beads SM-2
-
Ultracentrifuge
Procedure:
-
Prepare a lipid stock solution in chloroform.
-
In a round-bottom flask, create a thin lipid film by evaporating the chloroform under a stream of nitrogen, followed by further drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with Reconstitution Buffer to form multilamellar vesicles (MLVs).
-
Solubilize the MLVs by adding DDM to a final concentration of 1% (w/v) and incubating with gentle agitation.
-
Mix the purified EcDsbB with the solubilized lipids at the desired lipid-to-protein ratio (e.g., 50:1 w/w).
-
Incubate the mixture for 30 minutes at room temperature.
-
Add washed Bio-Beads to the mixture (approximately 20 mg of beads per 1 mg of detergent) to initiate detergent removal and proteoliposome formation.
-
Incubate with gentle rotation at 4°C. Replace the Bio-Beads with fresh ones every 2 hours for a total of three changes, followed by an overnight incubation.
-
Remove the Bio-Beads and collect the proteoliposome suspension.
-
Pellet the proteoliposomes by ultracentrifugation at 150,000 x g for 1 hour at 4°C.
-
Resuspend the proteoliposome pellet in the desired assay buffer.
In Vitro Ubiquinone Reduction Assay
This assay measures the activity of reconstituted EcDsbB by monitoring the reduction of a ubiquinone analogue, which is coupled to the oxidation of reduced DsbA.[4] Inhibition by compound 9 is determined by measuring the decrease in the rate of ubiquinone reduction.
Materials:
-
Reconstituted EcDsbB proteoliposomes
-
Reduced DsbA (prepared by incubation with DTT followed by desalting)
-
Ubiquinone analogue (e.g., Q0C10 or ubiquinone-5)
-
Assay Buffer: 50 mM sodium phosphate pH 6.0, 300 mM NaCl[4]
-
Compound 9 dissolved in DMSO
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer and the ubiquinone analogue.
-
Add the reconstituted EcDsbB proteoliposomes to the cuvette.
-
For inhibition assays, add varying concentrations of compound 9 (and a DMSO control). Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding reduced DsbA.
-
Immediately monitor the decrease in absorbance at 275 nm, which corresponds to the reduction of the ubiquinone analogue.[4]
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo DsbA Oxidation Assay
This assay determines the in vivo activity of EcDsbB by assessing the redox state of its substrate, DsbA, in E. coli cells treated with an inhibitor.[1] Free thiol groups in reduced DsbA are alkylated with 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS), causing a molecular weight shift that can be visualized by SDS-PAGE and immunoblotting.[1][5]
Materials:
-
E. coli cells
-
Compound 9
-
Trichloroacetic acid (TCA)
-
AMS solution
-
Lysis buffer with a thiol-scavenging agent (e.g., iodoacetamide)
-
SDS-PAGE equipment
-
Immunoblotting equipment and anti-DsbA antibody
Procedure:
-
Grow E. coli cells to mid-log phase.
-
Treat the cells with various concentrations of compound 9 for a specified time.
-
Harvest the cells and immediately precipitate the proteins with TCA to trap the in vivo redox state.
-
Wash the protein pellet to remove TCA.
-
Resuspend the pellet in a buffer containing AMS to alkylate the free thiols of reduced proteins.
-
Quench the alkylation reaction.
-
Lyse the cells and separate the proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform an immunoblot using an anti-DsbA antibody.
-
Visualize the bands corresponding to oxidized DsbA (unmodified) and reduced DsbA (AMS-modified, higher molecular weight).
-
Quantify the band intensities to determine the ratio of reduced to oxidized DsbA at different inhibitor concentrations and calculate the in vivo IC50.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of potent dimeric inhibitors of GAS41 YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. Mutants in DsbB that appear to Redirect Oxidation Through the Disulfide Isomerization Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting insolubility issues with EcDsbB-IN-9 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the E. coli DsbB inhibitor, EcDsbB-IN-9, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the recommended first step?
A1: It is common for hydrophobic small molecules like this compound to have low solubility in aqueous solutions. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.[1][2] From this stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically less than 0.5% v/v.[1]
Q2: What are other organic solvents I can try if DMSO is not suitable for my experiment?
A2: Besides DMSO, other common organic solvents for preparing stock solutions of hydrophobic compounds include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The choice of solvent will depend on the specific properties of your compound and the tolerance of your experimental system to that solvent.[1]
Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
A3: This phenomenon, known as "solvent shock," can occur when a compound that is soluble in a concentrated organic stock is rapidly diluted into an aqueous medium where it is less soluble.[2] To mitigate this, try the following:
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first and then gradually adding more buffer while vortexing. Also, ensure your aqueous buffer is at room temperature or slightly warmed (if the compound's stability allows), as temperature can influence solubility.[2]
-
Use a Co-solvent System: For particularly challenging compounds, preparing your stock solution in a mixture of solvents (e.g., DMSO/ethanol) or adding a co-solvent like PEG400 to your final aqueous medium might improve solubility.[1]
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.[1] It is important to ensure the chosen pH is compatible with your experimental assay.
Q4: What is the reported potency of this compound?
A4: Published research has shown that this compound has an in vitro IC50 of 1.7 µM against purified EcDsbB enzyme.[3] In vivo, it was shown to inhibit the oxidation of DsbA with an IC50 of 8.5 ± 0.6 µM in E. coli.[3]
Troubleshooting Guide for Insolubility
This guide provides a systematic approach to addressing solubility issues with this compound.
Tier 1: Initial Solubility Testing
The first step is to determine the best solvent for creating a high-concentration stock solution.
Objective: To identify a suitable organic solvent for dissolving this compound.
Experimental Protocol:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several sterile microcentrifuge tubes.
-
To each tube, add a small, precise volume of a different solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL or a relevant molarity). Solvents to test include DMSO, ethanol, methanol, and DMF.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, gentle warming (e.g., 37°C) or sonication can be attempted, provided the compound is heat-stable.[3]
-
If the compound appears dissolved, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.[1]
-
Carefully examine the supernatant. A clear, particle-free solution indicates good solubility at that concentration.
Data Presentation: Example Solubility Data for a Hydrophobic Small Molecule
| Solvent | Target Concentration (mg/mL) | Visual Observation | Supernatant after Centrifugation |
| Water | 10 | Insoluble, visible particles | - |
| PBS (pH 7.4) | 10 | Insoluble, visible particles | - |
| Ethanol | 10 | Mostly dissolved, slight haze | Clear |
| Methanol | 10 | Mostly dissolved, slight haze | Clear |
| DMSO | 10 | Completely dissolved | Clear |
| DMF | 10 | Completely dissolved | Clear |
Note: This table presents example data for illustrative purposes. Actual solubility of this compound should be determined experimentally.
Tier 2: Optimizing Dilution into Aqueous Buffer
Once a suitable stock solvent is identified (e.g., DMSO), the next step is to determine the maximum soluble concentration in your final aqueous buffer.
Objective: To determine the highest concentration of this compound that remains soluble in the experimental buffer.
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the stock solution into your pre-warmed (e.g., 37°C) aqueous experimental buffer. Ensure the final concentration of the organic solvent is consistent across all dilutions and below the tolerance limit of your assay (e.g., 0.5% DMSO).
-
Include a vehicle control (buffer with the same final concentration of the organic solvent).
-
Incubate the dilutions at a temperature relevant to your experiment (e.g., 37°C) for a period that mirrors your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.[2]
Tier 3: Advanced Solubilization Techniques
If precipitation persists at your desired experimental concentration, consider these advanced methods.
-
Co-solvent Systems: Prepare stock solutions in various mixtures of solvents (e.g., DMSO/ethanol, DMSO/PEG400) and test their compatibility with your assay.[1]
-
pH Adjustment: If this compound has an ionizable group, determine its pKa and prepare a series of buffers with pH values spanning a range around the pKa. Test the solubility in each buffer, keeping in mind that the optimal pH for solubility may not be compatible with your biological assay.[1]
-
Use of Solubilizing Excipients: Additives like cyclodextrins (e.g., HP-β-cyclodextrin) can increase the apparent solubility of a compound.[1] Prepare a stock solution of the inhibitor using the excipient and confirm its stability upon dilution.
Key Experimental Protocol: In Vivo Inhibition of DsbA Oxidation
This protocol is adapted from published research on this compound (referred to as compound 9).[3]
Objective: To determine the in vivo IC50 of this compound by measuring the accumulation of reduced DsbA in E. coli.
Methodology:
-
Cell Culture and Treatment: Grow E. coli cells aerobically to the desired optical density. Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period.
-
Protein Precipitation: Harvest the cells and precipitate the total protein using a method like trichloroacetic acid (TCA) precipitation.
-
Alkylation of Free Thiols: Wash the protein pellet and resuspend it in a buffer containing 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS). AMS is a maleimide derivative that alkylates free cysteine residues, adding mass to the protein. Reduced DsbA (with free cysteines) will react with AMS, while oxidized DsbA (with a disulfide bond) will not.[3] As a control, a sample can be treated with a reducing agent like dithiothreitol (DTT) to reduce all disulfide bonds before AMS treatment.[3]
-
SDS-PAGE and Immunoblotting: Separate the alkylated proteins by non-reducing SDS-PAGE. The AMS-modified (reduced) DsbA will migrate slower than the unmodified (oxidized) DsbA. Transfer the proteins to a membrane and perform an immunoblot using an anti-DsbA antibody to visualize the different forms of DsbA.[3]
-
Data Analysis: Quantify the band intensities for the oxidized and reduced forms of DsbA at each inhibitor concentration. The IC50 is the concentration of this compound that results in 50% of the DsbA being in the reduced form.
Visualizations
DsbA-DsbB Signaling Pathway
Caption: The DsbA-DsbB pathway for disulfide bond formation in E. coli and the inhibitory action of this compound.
Experimental Workflow for Solubility Troubleshooting
Caption: A logical workflow for troubleshooting the insolubility of this compound.
References
Technical Support Center: Optimizing EcDsbB-IN-9 Concentration for Maximal Bacterial Inhibition
Welcome to the technical support center for optimizing the use of EcDsbB-IN-9. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during experiments aimed at determining the optimal concentration of this compound for bacterial inhibition.
Troubleshooting Guides
Inconsistent or unexpected results can be a common occurrence in antimicrobial susceptibility testing. This guide provides a systematic approach to troubleshooting common issues encountered when working with this compound.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
-
Possible Cause: Inconsistent inoculum preparation.
-
Recommended Action: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. Prepare fresh overnight cultures for each replicate.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Recommended Action: Prepare fresh stock solutions of this compound in the recommended solvent at regular intervals. Store stock solutions at the appropriate temperature and protect from light if necessary.
-
-
Possible Cause: Variation in media composition.
-
Recommended Action: Use Mueller-Hinton Broth (MHB) from a single, reputable supplier for all experiments. Ensure the pH of the media is within the recommended range (typically 7.2-7.4).
-
Issue 2: No Inhibition Observed at Expected Concentrations
-
Possible Cause: Bacterial resistance.
-
Recommended Action: Verify the identity and susceptibility of the bacterial strain being used. If possible, test against a known susceptible control strain. Consider the possibility of acquired resistance if the strain has been cultured for extended periods in the presence of sub-lethal concentrations of other antimicrobials.
-
-
Possible Cause: Inactivation of this compound.
-
Recommended Action: Check for potential interactions between this compound and components of the culture medium. Some compounds can be inactivated by proteins or other molecules present in complex media.
-
-
Possible Cause: Incorrect experimental setup.
-
Recommended Action: Review the experimental protocol to ensure all steps were followed correctly, including incubation time, temperature, and atmospheric conditions (aerobic or anaerobic).
-
Issue 3: "Skipped" Wells or Paradoxical Growth at High Concentrations
-
Possible Cause: Compound precipitation.
-
Recommended Action: Visually inspect the wells of the microtiter plate for any signs of precipitation. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested.
-
-
Possible Cause: Eagle effect (paradoxical growth).
-
Recommended Action: This phenomenon, where a compound is less effective at higher concentrations, can occur with some antimicrobial agents. If suspected, expand the range of concentrations tested to include both higher and lower dilutions to fully characterize the dose-response curve.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected inhibitory concentration of this compound?
A1: The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50). In vitro, the IC50 against the purified EcDsbB enzyme is 1.7 μM. In vivo, the IC50 for the inhibition of DsbA oxidation in E. coli is approximately 8.5 ± 0.6 μM. For complete inhibition of E. coli growth, a concentration of four times the Minimum Inhibitory Concentration (4x MIC) was effective after 12 hours of incubation. The precise MIC can vary depending on the bacterial strain and experimental conditions.
Q2: How does this compound inhibit bacterial growth?
A2: this compound is an inhibitor of the bacterial enzyme DsbB. DsbB is a crucial component of the disulfide bond formation (DSB) system in many Gram-negative bacteria. This system is responsible for the correct folding and stability of a wide range of secreted and cell-envelope proteins, including many virulence factors. By inhibiting DsbB, this compound disrupts this essential pathway, leading to an accumulation of misfolded proteins and ultimately inhibiting bacterial growth.
Q3: Which bacterial strains are susceptible to this compound?
A3: this compound has shown activity against Escherichia coli and is expected to be effective against other Gram-negative bacteria that rely on the DsbA/DsbB pathway for disulfide bond formation.
Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A4: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. An agent is considered bactericidal if the MBC is no more than four times the MIC.
Q5: My quality control (QC) strain is giving results outside the acceptable range. What should I do?
A5: First, repeat the test with a fresh subculture of the QC strain and newly prepared reagents. If the results are still out of range, check the expiration dates of all components (media, disks, antimicrobial stocks). Verify the incubator temperature and atmosphere. If the problem persists, it may indicate a problem with the QC strain itself, and a new stock should be obtained.
Quantitative Data Summary
The following table summarizes the known quantitative data for the inhibitory activity of this compound.
| Parameter | Value | Organism/System | Reference |
| IC50 (in vitro) | 1.7 µM | Purified EcDsbB enzyme | [1] |
| IC50 (in vivo) | 8.5 ± 0.6 µM | E. coli (DsbA oxidation) | [1] |
| Growth Inhibition | Complete at 4x MIC | E. coli | [2] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile pipette tips and reservoirs
-
Plate reader (optional, for OD measurements)
-
-
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony into a tube of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10^6 CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
-
2. Minimum Bactericidal Concentration (MBC) Assay Protocol
This protocol is performed after the MIC has been determined to assess the bactericidal activity of the compound.
-
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Spreader or sterile beads
-
-
Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot from each.
-
Spot-plate the 10 µL aliquot onto a sterile MHA plate.
-
As a control, plate 10 µL from the growth control well (well 11 from the MIC plate) onto a separate MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (which can be determined by plating a dilution of the inoculum from the MIC experiment).
-
Visualizations
Caption: Workflow for determining MIC and MBC of this compound.
Caption: Mechanism of action of this compound in the Dsb pathway.
Caption: Troubleshooting logic for inconsistent MIC results.
References
Technical Support Center: Troubleshooting Off-Target Effects of EcDsbB-IN-9 in Cellular Assays
Welcome to the technical support center for EcDsbB-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, characterizing, and mitigating off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a small molecule inhibitor that targets the Escherichia coli Disulfide bond B (DsbB) protein. DsbB is a key enzyme in the bacterial disulfide bond formation pathway, essential for the proper folding and function of many virulence factors. By inhibiting EcDsbB, this compound aims to disrupt bacterial pathogenesis.
Q2: I'm observing unexpected cellular phenotypes or toxicity in my mammalian cell line treated with this compound. What could be the cause?
While this compound is designed to be specific for the bacterial protein, its covalent nature raises the possibility of off-target interactions within mammalian cells. Unexpected phenotypes or toxicity are often indicators of such off-target effects. It is crucial to differentiate between on-target bacterial effects (if working in a co-culture system) and off-target effects on the mammalian cells themselves.
Q3: What are the potential off-targets of this compound in mammalian cells?
Direct off-target screening data for this compound is not extensively published. However, based on the mechanism of related disulfide bond disrupting agents and compounds with similar chemical scaffolds (like coumarin rings, found in warfarin and some DsbB inhibitors), potential off-target families in mammalian cells could include:
-
Protein Disulfide Isomerase (PDI) family members: These enzymes (e.g., PDI, AGR2, ERp44) are crucial for proper protein folding in the endoplasmic reticulum of eukaryotic cells.
-
Other enzymes with reactive cysteine residues: The covalent nature of this compound suggests it might react with accessible and nucleophilic cysteine residues on other proteins.
-
Proteins involved in cellular redox homeostasis.
It is important to experimentally validate these potential off-targets in your specific cellular context.
Troubleshooting Guide
Problem 1: High background cytotoxicity observed at effective concentrations.
Possible Cause: The concentration of this compound required to inhibit the bacterial target may be causing off-target toxicity in the host mammalian cells.
Solutions:
-
Determine the Cytotoxic Profile: Perform a dose-response cytotoxicity assay on your mammalian cell line alone. This will establish the concentration range at which this compound is toxic.
-
Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired anti-bacterial effect while minimizing host cell toxicity.
-
Time-course Experiment: Assess cytotoxicity at different time points. Shorter incubation times might be sufficient for the anti-bacterial effect with reduced off-target toxicity.
Problem 2: Discrepancy between biochemical and cellular assay results.
Possible Cause: The compound may have poor cell permeability, be actively transported out of the cell, or be metabolized into a less active or more toxic form. Off-target effects can also mask the intended on-target phenotype.
Solutions:
-
Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the bacterial cells in your co-culture system.
-
Orthogonal Assays: Validate your findings using an alternative assay that measures a different downstream consequence of EcDsbB inhibition. For example, instead of a viability assay, you could measure the inhibition of a specific bacterial virulence factor's function that is dependent on disulfide bond formation.
Problem 3: Inconsistent results between experiments.
Possible Cause: Variability in cell health, passage number, or experimental conditions can lead to inconsistent results. The stability of this compound in your assay media could also be a factor.
Solutions:
-
Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment.
-
Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation.
-
Include Proper Controls: Always include vehicle controls (e.g., DMSO) and untreated controls in your experimental setup.
Quantitative Data Summary
| Parameter | Value | Source |
| On-Target Potency (EcDsbB) | ||
| IC50 (in vitro, biochemical) | 1.7 µM | [1] |
| Ki | 46 nM | [1] |
| IC50 (cellular, DsbA oxidation) | 8.5 µM | [1] |
| Off-Target Considerations (General) | ||
| Potential Off-Target Family | Protein Disulfide Isomerase (PDI) | |
| Rationale | Similar mechanism to other disulfide bond disrupting agents | |
| Potential Off-Target Family | Enzymes with reactive cysteines | |
| Rationale | Covalent mechanism of action |
Experimental Protocols
MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Mammalian cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
LDH Cytotoxicity Assay
This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Mammalian cells of interest
-
This compound
-
96-well cell culture plates
-
LDH assay kit (commercially available)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of this compound (and vehicle control) for the desired incubation period.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms if a compound binds to its target protein in a cellular environment.
Materials:
-
Bacterial cells expressing EcDsbB (or co-culture system)
-
This compound
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-DsbB antibody
Procedure:
-
Treat bacterial cells with this compound or vehicle control for 1 hour at 37°C.
-
Aliquot the treated cells into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble DsbB at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot for Protein Disulfide Isomerase (PDI) Expression
This protocol can be used to assess if this compound treatment affects the levels of potential off-target proteins like PDI.
Materials:
-
Mammalian cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against PDI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat mammalian cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-PDI antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Compare the PDI protein levels between treated and untreated samples.
Visualizations
Caption: A logical workflow for troubleshooting off-target effects of this compound.
Caption: On-target pathway of this compound and potential off-target interactions.
References
Improving the stability of EcDsbB-IN-9 for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing EcDsbB-IN-9 in long-term experiments. The information is structured to address common challenges and ensure the stable and effective use of this covalent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent inhibitor targeting the Escherichia coli Disulfide bond formation protein B (DsbB). DsbB is an integral membrane protein that plays a critical role in the formation of disulfide bonds in periplasmic proteins by reoxidizing the protein DsbA.[1][2] By covalently binding to a key residue in DsbB, this compound irreversibly inactivates the enzyme, thereby disrupting the disulfide bond formation pathway. This pathway is essential for the proper folding and stability of numerous bacterial proteins, including virulence factors, making DsbB a compelling target for novel antibacterial agents.[3]
Q2: What are the common stability issues observed with this compound?
A2: Like many covalent inhibitors, the stability of this compound can be influenced by several factors. The most common issues include limited aqueous solubility, degradation in solution over time, and potential for aggregation. As DsbB is a membrane protein, experiments often require detergents for protein solubilization, which can also impact the stability and activity of the inhibitor.[4]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as DMSO. To minimize degradation, store the stock solution in small, single-use aliquots at -80°C and protect it from light and moisture. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.[5]
Q4: I am observing a decrease in inhibitor potency over the course of my multi-day experiment. What could be the cause?
A4: A decline in potency during long-term experiments is likely due to the degradation of this compound in your aqueous assay buffer. It is crucial to prepare fresh dilutions of the inhibitor from a frozen stock for each day of the experiment.[5] Additionally, consider performing a stability study of this compound in your specific assay buffer to understand its degradation rate under your experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | The compound has low aqueous solubility. | - Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed a concentration that affects the target protein's activity.- Evaluate the solubility of this compound in different buffers and pH ranges.- Utilize solubility-enhancing excipients if compatible with your experimental setup. |
| High background signal or non-specific inhibition. | - Aggregation of the inhibitor.- Non-specific covalent modification of other proteins. | - Centrifuge the diluted inhibitor solution before adding it to the assay to remove any aggregates.- Include a non-ionic detergent (e.g., Tween-20) at a low concentration (e.g., 0.01%) in the assay buffer to prevent aggregation.- Perform control experiments with a structurally related, non-reactive compound to assess non-specific effects. |
| Inconsistent results between experimental replicates. | - Inaccurate pipetting of viscous DMSO stock solutions.- Degradation of the inhibitor during the experiment. | - Use positive displacement pipettes for accurate handling of DMSO stocks.- Prepare fresh dilutions of this compound immediately before each experiment.- Minimize the time the diluted inhibitor spends in aqueous buffer before the start of the assay. |
| Loss of DsbB protein activity or aggregation during the experiment. | DsbB is a membrane protein and may be unstable when solubilized in detergents. | - Optimize the type and concentration of the detergent used for DsbB solubilization.- Consider reconstituting the purified DsbB into nanodiscs or liposomes to provide a more native-like environment.[4] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data that should be determined to ensure the effective use of this compound.
Table 1: Solubility Profile of this compound
| Solvent/Buffer | Concentration of Co-solvent (e.g., DMSO) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1% | [Data to be determined by user] |
| Tris Buffer (50 mM), pH 8.0 | 1% | [Data to be determined by user] |
| PBS with 0.01% Tween-20, pH 7.4 | 1% | [Data to be determined by user] |
Table 2: Stability of this compound in Solution
| Buffer Condition | Incubation Temperature (°C) | Half-life (t½) in hours |
| PBS, pH 7.4, 1% DMSO | 25 | [Data to be determined by user] |
| PBS, pH 7.4, 1% DMSO | 37 | [Data to be determined by user] |
| Assay Buffer with 0.05% DDM | 25 | [Data to be determined by user] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol allows for the quantification of this compound degradation over time in a specific buffer.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer of interest
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Prepare a solution of this compound at the final working concentration (e.g., 10 µM) in the desired assay buffer.
-
Immediately inject a sample (t=0) onto the HPLC system to determine the initial peak area corresponding to the intact inhibitor.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC.
-
Quantify the peak area of the intact this compound at each time point.
Data Analysis: Plot the percentage of remaining this compound against time. From this plot, the half-life (t½) of the compound in the specific buffer can be calculated.
Protocol 2: Time-Dependent Inhibition Assay to Confirm Covalent Modification
This protocol helps to confirm the covalent and irreversible nature of DsbB inhibition by this compound.
Materials:
-
Purified and solubilized EcDsbB protein
-
This compound
-
DsbA (substrate for DsbB)
-
A fluorescently labeled peptide substrate for DsbA
Procedure:
-
Pre-incubate EcDsbB with varying concentrations of this compound for different durations (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding DsbA and the fluorescently labeled peptide substrate.
-
Monitor the change in fluorescence over time, which corresponds to the oxidation of the peptide by the DsbA/DsbB system.
-
Calculate the initial reaction rates for each condition.
Data Analysis: Plot the IC50 values of this compound against the pre-incubation time. For an irreversible covalent inhibitor, the IC50 should decrease with longer pre-incubation times.[6]
Visualizations
References
- 1. Protein Disulfide Exchange by the Intramembrane Enzymes DsbB, DsbD, and CcdA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide bond formation protein B - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 5. benchchem.com [benchchem.com]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to DsbB Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DsbB inhibitors, such as those from the pyridazinone family (e.g., EcDsbB-IN-9 and similar compounds).
Frequently Asked Questions (FAQs)
Q1: What is the role of DsbB, and why is it a target for antivirulence agents?
A1: In Gram-negative bacteria, the Dsb (disulfide bond) system is crucial for the correct folding and stability of many proteins exported to the cell envelope.[1][2] The periplasmic protein DsbA introduces disulfide bonds into these proteins, which include a wide array of virulence factors like toxins, adhesins, and components of secretion systems.[3][4] The inner membrane protein DsbB is responsible for reoxidizing DsbA, allowing it to participate in further folding reactions. DsbB transfers electrons from DsbA to the quinone pool in the electron transport chain.[3][5] By inhibiting DsbB, the entire oxidative folding pathway is blocked, leading to the misfolding and inactivation of numerous virulence factors. This makes DsbB an attractive "antivirulence" target, as its inhibition can disarm pathogens without directly killing them, potentially reducing the selective pressure for resistance development.[4][6]
Q2: How do pyridazinone-based DsbB inhibitors, like compound 12, function?
A2: Pyridazinone-related molecules are effective inhibitors of DsbB enzymes from several Gram-negative bacteria.[5] Evidence suggests that these inhibitors compete with quinone for its binding site on DsbB.[7] This competition can lead to the formation of a covalent bond with a key cysteine residue (Cys-44 in E. coli DsbB), thereby inactivating the enzyme and halting the DsbA-DsbB redox cycle.[7]
Q3: What are the primary mechanisms of bacterial resistance to DsbB inhibitors?
A3: The most direct mechanism of resistance is the acquisition of mutations in the dsbB gene itself.[3] Studies involving random mutagenesis have identified resistance-conferring mutations in two main regions of the DsbB protein structure:
-
Quinone-Binding Site: Mutations in the region between the first two transmembrane segments, where the quinone ring binds.[3][5]
-
DsbA-Interaction Site: Mutations in the second periplasmic loop, which is the site of interaction with DsbA.[3][5] These mutations can reduce the inhibitor's binding affinity or its ability to covalently modify the protein, thus restoring DsbB function in the presence of the drug. Spontaneous resistance mutations, however, appear to arise at a very low frequency.[7]
Q4: How can resistance to DsbB inhibitors be overcome or potentiated?
A4: A promising strategy is the use of combination therapies that exploit "synthetic lethality."[3] For example, a mutation in the lipopolysaccharide (LPS) assembly protein, LptD (specifically, the lptD4213 allele), is synthetically lethal when combined with the deletion of dsbB or with the chemical inhibition of DsbB.[3][7] This suggests that simultaneously targeting the Dsb pathway and the LPS assembly pathway could be a powerful antibiotic strategy.[7] Combining a DsbB inhibitor with an antibiotic that targets a synthetically lethal pathway could prevent the emergence of resistance and enhance bactericidal activity.
Q5: Are DsbB inhibitors specific to certain bacteria?
A5: While initial screens identify inhibitors for a specific DsbB, such as that from E. coli (EcDsbB), further testing shows they can be effective against DsbB homologs in other Gram-negative pathogens.[2] For instance, certain pyridazinone-based compounds inhibit DsbB from Salmonella typhimurium, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[8] However, they often show specificity, as they may not inhibit functionally related but non-homologous enzymes like the VKOR from Mycobacterium tuberculosis.[2][4]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Troubleshooting Steps |
| High or No Activity of DsbB Inhibitor (High MIC/IC50) | 1. Pre-existing or acquired resistance: The bacterial strain may have mutations in the dsbB gene.[3] 2. Inhibitor Degradation: The compound may be unstable under the experimental conditions (e.g., light, temperature, pH). 3. Assay Conditions: The growth medium may contain small-molecule oxidants that bypass the need for DsbB function.[9] 4. Efflux Pump Activity: The bacteria may be actively pumping the inhibitor out of the cell. | 1. Sequence the dsbB gene of your strain to check for mutations in the quinone-binding site or DsbA-interaction loop.[3][5] 2. Verify compound integrity using methods like LC-MS. Prepare fresh stock solutions and protect them from light. 3. Use a defined minimal medium (e.g., M63) for susceptibility testing, as this is required for some inhibitors to be effective.[9] 4. Test for synergy with efflux pump inhibitors (EPIs) , although no clinically approved EPIs are currently available.[9] |
| Inconsistent Results Between Different Assays | 1. Assay Sensitivity: Different assays have varying sensitivities. For example, a β-galactosidase reporter assay can be extremely sensitive to minor disruptions in disulfide bond formation.[10] 2. Compound Properties: The inhibitor may have poor solubility or diffusion properties, especially in agar-based assays compared to liquid cultures.[8] | 1. Corroborate findings with multiple assays. For example, confirm results from a reporter assay by directly assessing the redox state of DsbA via AMS alkylation and immunoblotting or by performing an anaerobic growth inhibition assay.[1][10] 2. Determine the Relative Inhibitory Concentration 50 (RIC50) in liquid culture for a more quantitative measure of in-vivo inhibition.[8] |
| Difficulty Isolating Spontaneous Resistant Mutants | 1. Low Mutation Frequency: Spontaneous mutations conferring resistance to DsbB inhibitors occur at a very low frequency (~10⁻⁸).[7] 2. Fitness Cost: Mutations that confer resistance may also impair the normal, essential function of DsbB, making them difficult to select for.[5] | 1. Use a sensitized genetic background for selection, such as a strain with the lptD4213 allele, which is hypersensitive to DsbB inhibitors.[7] 2. Employ random mutagenesis using error-prone PCR on a plasmid-borne dsbB gene. This increases the mutation rate and allows for the isolation and characterization of resistant variants that might not arise spontaneously.[3][5] |
Quantitative Data Summary
Table 1: In Vivo Inhibitory Potency of Pyridazinone-Related DsbB Inhibitors Relative Inhibitory Concentration 50 (RIC50) was determined using an E. coli strain expressing a disulfide-sensitive β-galactosidase. A higher ratio indicates greater potency relative to compound 12.
| Compound | RIC50 (µM) | Potency Ratio (vs. Compound 12) |
| Compound 12 | 0.16 | 1.0 |
| Compound 9 | 0.13 | 1.2 |
| Compound X | 0.25 | 0.64 |
| Compound Y | 0.08 | 2.0 |
| Data is illustrative, based on findings in published studies.[7] |
Table 2: Effect of E. coli DsbB Mutations on Resistance to Pyridazinone Inhibitors Values represent the fold-increase in the IC50 of the inhibitor against the mutant DsbB compared to wild-type DsbB.
| DsbB Mutant | Fold-Increase in IC50 (Compound 12) | Fold-Increase in IC50 (Compound A) | Fold-Increase in IC50 (Compound B) |
| L25P | 2-5 | 2-5 | 2-5 |
| K39E | 2-5 | 2-5 | 2-5 |
| A29V | ~2 | ~2 | ~1.5 |
| P100S | ~2 | ~1.5 | ~2 |
| F106L | ~1.5 | ~2 | ~2 |
| Data derived from studies characterizing inhibitor-resistant mutants.[7] |
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the inhibitory potential of in silico-designed small peptides on Helicobacter pylori Hp0231 (DsbK), a periplasmic oxidoreductase involved in disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breaking antimicrobial resistance by disrupting extracytoplasmic protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Refinement of experimental conditions for studying EcDsbB-IN-9 in different bacterial strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for experiments involving the E. coli disulfide bond protein B (EcDsbB) and its inhibitor, IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IN-9 against EcDsbB?
A1: IN-9 is an inhibitor of EcDsbB, a key inner membrane enzyme in the disulfide bond formation pathway in many Gram-negative bacteria. EcDsbB facilitates the transfer of electrons from the periplasmic protein DsbA to quinones in the membrane, thereby reoxidizing DsbA. By inhibiting EcDsbB, IN-9 prevents the formation of essential disulfide bonds in many envelope proteins, including virulence factors, which can impair bacterial survival and pathogenicity.[1]
Q2: Which E. coli strains are recommended for initial studies with IN-9?
A2: For initial characterization and sensitivity testing, it is recommended to use an E. coli strain that is sensitive to perturbations in the Dsb pathway. Strains with a weakened cell envelope or specific reporter systems are often used. For example, a strain expressing a periplasmic β-galactosidase fusion protein (β-Galdbs), which is only active when disulfide bond formation is inhibited, provides a convenient colorimetric readout of inhibitor activity.[1][2] A common host for overexpressing membrane proteins like EcDsbB is the BL21(DE3) strain and its derivatives.[3]
Q3: Can IN-9 be used to target DsbB in other Gram-negative bacteria?
A3: Yes, IN-9 and its analogs have shown inhibitory activity against DsbB homologs from other pathogenic Gram-negative bacteria, such as Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[2][4] To test this, the dsbB gene from the target bacterium is typically cloned and expressed in an E. coli dsbB null mutant background, allowing for specific assessment of the inhibitor against the foreign DsbB.[4]
Q4: What are the expected IC50 values for IN-9 against EcDsbB?
A4: The IC50 (Inhibitory Concentration 50) for IN-9 (also referred to as compound 9 in some literature) is in the low micromolar range. In vitro assays using purified EcDsbB have shown an IC50 of approximately 1.7 µM.[4][5] In vivo assays measuring the oxidation of DsbA in aerobically growing cells reported an IC50 of 8.5 ± 0.6 µM.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered when studying EcDsbB-IN-9 interactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no expression of recombinant EcDsbB | 1. Protein Toxicity: Overexpression of membrane proteins can be toxic to E. coli.[6] 2. Codon Bias: The codon usage of the dsbB gene may not be optimal for E. coli. 3. Inclusion Body Formation: The hydrophobic nature of EcDsbB can lead to misfolding and aggregation into insoluble inclusion bodies.[7] | 1. Use a tightly regulated expression system (e.g., pLysS or Lemo21(DE3) hosts) to minimize basal expression.[6][8] 2. Optimize the gene sequence for E. coli codon usage.[9] 3. Lower the induction temperature (e.g., 16-20°C) and IPTG concentration (0.1-0.5 mM).[3][6][9] 4. Test different expression strains, such as T7 SHuffle or Rosetta-gami, which can aid in disulfide bond formation and proper folding.[7] |
| IN-9 shows no inhibitory effect in a whole-cell assay | 1. Cell Permeability: The inhibitor may not be reaching its target in the inner membrane. 2. Efflux Pumps: The bacterial strain may be actively pumping the compound out. 3. Incorrect Assay Conditions: The reporter system may not be sensitive enough. 4. Degradation of IN-9: The compound may be unstable in the growth medium. | 1. Use strains with compromised outer membranes (e.g., deep rough LPS mutants) or co-administer with a membrane permeabilizer. 2. Use an efflux pump-deficient strain. 3. Ensure the reporter strain is functioning correctly using a known Dsb pathway inhibitor (e.g., DTT). For β-Galdbs assays, use a strain with a weakened promoter driving dsbB expression to increase sensitivity.[2] 4. Check the stability of IN-9 under your experimental conditions and prepare fresh solutions. |
| High variability in IC50/RIC50 measurements | 1. Inconsistent Cell Density: Variations in the number of cells at the start of the assay. 2. Inaccurate Compound Concentration: Errors in serial dilutions of IN-9. 3. Assay Timing: Reading results at inconsistent time points. | 1. Standardize the starting optical density (OD) of your bacterial cultures for every experiment. 2. Prepare fresh serial dilutions of IN-9 for each experiment and ensure thorough mixing. 3. For kinetic assays (e.g., ONPG hydrolysis), adhere to a strict time course. For endpoint assays, ensure the incubation time is consistent across all samples. |
| EcDsbB is found in inclusion bodies | 1. High Expression Rate: Rapid protein synthesis overwhelms the cell's folding machinery.[7] 2. Suboptimal Growth Conditions: Temperature or media composition is not conducive to proper folding.[9] | 1. Reduce the inducer (IPTG) concentration and lower the post-induction temperature to 16-18°C.[6] 2. Co-express molecular chaperones to assist in protein folding. 3. Attempt a denaturing purification from inclusion bodies followed by refolding protocols, though this can be challenging for membrane proteins.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for the inhibitor IN-9.
Table 1: In Vitro and In Vivo Efficacy of IN-9 against E. coli DsbB
| Parameter | Value | Assay Type | Source |
| IC50 | 1.7 µM | In vitro ubiquinone reduction with purified EcDsbB | [4][5] |
| KI | 46 ± 20 nM | Enzyme kinetics analysis | [4][5] |
| IC50 | 8.5 ± 0.6 µM | In vivo DsbA oxidation in aerobically growing E. coli | [4][5] |
Table 2: Relative Inhibitory Activity of IN-9 Against DsbB Homologs
This table provides a framework for comparing the activity of IN-9 against DsbB enzymes from various Gram-negative pathogens expressed in E. coli. Researchers can populate this table with their own experimental data.
| DsbB Source Organism | Strain Background | Assay Type | Relative IC50/RIC50 (Compared to EcDsbB) |
| Escherichia coli | E. coli ΔdsbB | β-galactosidase Activity | 1.0 (Reference) |
| Acinetobacter baumannii | E. coli ΔdsbB | β-galactosidase Activity | Data to be determined |
| Klebsiella pneumoniae | E. coli ΔdsbB | β-galactosidase Activity | Data to be determined |
| Pseudomonas aeruginosa | E. coli ΔdsbB | β-galactosidase Activity | Data to be determined |
| Vibrio cholerae | E. coli ΔdsbB | β-galactosidase Activity | Data to be determined |
Experimental Protocols & Visualizations
DsbA/DsbB Signaling Pathway
The diagram below illustrates the flow of electrons in the bacterial disulfide bond formation pathway and the point of inhibition by IN-9.
Caption: Electron flow in the DsbA-DsbB pathway and inhibition by IN-9.
Protocol 1: In Vivo DsbA Oxidation State Assay
This assay determines the inhibitory effect of IN-9 on EcDsbB inside living cells by measuring the redox state of DsbA.
Workflow Diagram
Caption: Workflow for the in vivo DsbA oxidation state assay.
Methodology:
-
Culture Growth: Grow E. coli cells aerobically in a suitable medium (e.g., LB) to an OD600 of ~0.5.
-
Inhibitor Addition: Add varying concentrations of IN-9 (and a no-drug control) to the cultures. Incubate for a defined period (e.g., 1-2 hours).
-
Protein Precipitation: Harvest the cells by centrifugation and precipitate total protein using an agent like trichloroacetic acid (TCA).
-
Alkylation: Wash the protein pellet and resuspend in a buffer containing 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS). AMS alkylates free thiol groups on reduced cysteines, adding ~0.5 kDa of mass for each modification.[2][5]
-
SDS-PAGE: Quench the alkylation reaction and run the samples on a non-reducing SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a membrane and probe with an antibody specific for DsbA.
-
Analysis: The oxidized form of DsbA (with a disulfide bond) will not react with AMS and will migrate faster than the reduced, AMS-alkylated form. Quantify the band intensities to determine the ratio of reduced to oxidized DsbA at each inhibitor concentration and calculate the IC50.[5]
Protocol 2: β-Galactosidase Reporter Assay
This whole-cell colorimetric assay provides a high-throughput method to screen for DsbB inhibitors.
Logical Relationship Diagram
Caption: Logic of the β-galactosidase reporter assay for DsbB inhibition.
Methodology:
-
Strain Selection: Use an E. coli ΔdsbB strain transformed with two plasmids: one expressing the DsbB homolog of interest and another expressing the β-Galdbs reporter fusion protein.
-
Culture Preparation: Grow overnight cultures of the reporter strain.
-
Assay Setup: In a 96-well plate, add the bacterial culture, growth medium, and serial dilutions of IN-9.
-
Incubation: Incubate the plate at 37°C for several hours to allow for cell growth and inhibitor action.
-
Substrate Addition:
-
For quantitative results: Lyse the cells and add o-nitrophenyl-β-D-galactopyranoside (ONPG). Measure the absorbance at 420 nm over time to determine the rate of hydrolysis.[4]
-
For qualitative/screening results: Plate the cultures on agar containing 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). Blue colonies indicate DsbB inhibition.[1]
-
-
Data Analysis: For the ONPG assay, calculate the β-galactosidase activity for each inhibitor concentration. Determine the Relative Inhibitory Concentration 50 (RIC50), defined as the concentration of IN-9 at which the strain reaches 50% of the β-galactosidase activity seen in a ΔdsbB mutant control.[2][4]
References
- 1. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving membrane protein expression by optimizing integration efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing membrane protein overexpression in the Escherichia coli strain Lemo21(DE3). | Semantic Scholar [semanticscholar.org]
- 9. Optimizing synthesis and expression of transmembrane peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in assays involving EcDsbB-IN-9 and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EcDsbB-IN-9 in their experiments. The information is designed to help identify and resolve common issues encountered during assays involving this inhibitor.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition Observed in Cell-Based Assays (e.g., β-Galactosidase Reporter Assay)
-
Question: Why am I not seeing the expected inhibitory effect of this compound on my reporter gene expression?
-
Possible Causes & Solutions:
-
Compound Solubility and Stability: this compound may have limited solubility or stability in your aqueous assay medium.
-
Solution: Prepare a fresh, concentrated stock solution of this compound in 100% DMSO. When preparing working dilutions, ensure the final DMSO concentration in the assay medium is consistent across all wells and ideally below 1% to avoid solvent-induced artifacts. Perform serial dilutions in media just before adding to the cells. If solubility issues persist, consider using a stabilizing agent, though this would require validation to ensure it doesn't interfere with the assay. The stability of the compound can be affected by pH and temperature; it is advisable to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[1][2]
-
-
Inhibitor Concentration: The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory range for your specific E. coli strain and assay conditions.
-
-
Cell Health and Density: Unhealthy or inconsistently plated cells can lead to variable results.
-
Solution: Ensure cells are in the logarithmic growth phase and evenly distributed in the microplate wells. Use a consistent cell seeding density across all experiments.
-
-
Assay Incubation Time: The incubation time with the inhibitor may be insufficient.
-
Solution: Optimize the incubation time to allow for sufficient inhibitor uptake and effect on the DsbB pathway.
-
-
Issue 2: Discrepancy Between In Vitro and In Vivo Assay Results
-
Question: My in vitro DsbA oxidation assay shows potent inhibition by this compound, but the effect is much weaker in my cell-based assay. Why is this happening?
-
Possible Causes & Solutions:
-
Cell Permeability: this compound may have poor penetration across the E. coli cell envelope to reach its target, the inner membrane protein DsbB.
-
Solution: While difficult to directly address, this is a known challenge for inhibitors of intracellular targets. Comparing results with known permeable and impermeable inhibitors (if available) can provide context.
-
-
Efflux Pumps: The inhibitor might be actively transported out of the bacterial cell by efflux pumps.
-
Solution: Test the effect of this compound in E. coli strains deficient in major efflux pumps to see if the inhibitory effect is enhanced.
-
-
Off-Target Effects in a Cellular Context: In a live cell, the inhibitor may interact with other molecules that are not present in a purified in vitro system, leading to a different overall effect.
-
Solution: Perform control experiments to assess potential off-target effects (see FAQ section).
-
-
Issue 3: High Background or Variability in the DsbA Oxidation Assay (AMS Alkylation)
-
Question: I am observing inconsistent band shifts or high background in my DsbA oxidation assay using AMS. What could be wrong?
-
Possible Causes & Solutions:
-
Incomplete Cell Lysis or Protein Precipitation: This can lead to inefficient alkylation and sample loss.
-
Solution: Ensure complete cell lysis and protein precipitation. Optimize the precipitation protocol (e.g., TCA concentration and incubation time).
-
-
Inefficient Alkylation: The concentration of the alkylating agent (4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid, AMS) may be insufficient, or the reaction conditions may not be optimal.
-
Sample Overloading or Underloading on the Gel: This can affect band resolution and intensity.
-
Solution: Quantify the protein concentration of your lysates and load equal amounts for each sample on the SDS-PAGE gel.
-
-
Reductant Contamination: Presence of reducing agents in your buffers can interfere with the assay.
-
Solution: Use fresh, high-quality reagents and ensure no carryover of reducing agents from previous steps.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the E. coli disulfide bond formation protein B (EcDsbB).[3] DsbB is an inner membrane protein that reoxidizes the periplasmic protein DsbA. DsbA, in turn, introduces disulfide bonds into folding proteins in the periplasm. By inhibiting DsbB, this compound prevents the regeneration of oxidized DsbA, leading to an accumulation of reduced DsbA and a disruption of disulfide bond formation in the periplasm.[3][5]
Q2: What are the recommended starting concentrations for this compound in assays?
A2: Based on published data, the IC50 of this compound (referred to as compound 9) in an in vitro assay with purified EcDsbB is approximately 1.7 µM, with a Ki of 46 ± 20 nM.[3] In an in vivo DsbA oxidation assay, the IC50 is around 8.5 ± 0.6 μM.[3] It is recommended to start with a concentration range that brackets these values and perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How can I assess the solubility and stability of this compound in my assay buffer?
A3: To assess solubility, you can prepare a saturated solution of this compound in your assay buffer, centrifuge to pellet any undissolved compound, and measure the concentration of the supernatant using a suitable method like UV-Vis spectroscopy or HPLC. For stability, you can incubate the compound in your assay buffer at the experimental temperature for various time points and then measure its concentration to determine the degradation rate.[1][2] It is common to use DMSO as a co-solvent to improve the solubility of hydrophobic compounds in aqueous solutions.[6][7]
Q4: What are the potential off-target effects of this compound and how can I control for them?
A4: A potential off-target for inhibitors of DsbB is the human Protein Disulfide Isomerase (PDI), which is also a thiol-redox active enzyme.[5][8] To control for off-target effects, you can:
-
Use a DsbB null mutant strain: An E. coli strain lacking the dsbB gene should be insensitive to the effects of a specific DsbB inhibitor.
-
Test against related enzymes: Assess the inhibitory activity of this compound against other thiol-disulfide exchange enzymes, such as human PDI, to determine its specificity.[8]
-
Phenotypic analysis: Observe if the inhibitor causes any unexpected phenotypes in your cells that are not consistent with the known function of DsbB.
Q5: Can I use this compound to inhibit DsbB from other Gram-negative bacteria?
A5: Some pyridazinone-like DsbB inhibitors have shown activity against DsbB homologs from other Gram-negative pathogens.[5][9] However, the efficacy can vary. It is recommended to test the activity of this compound against the specific DsbB homolog of interest.
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.7 µM | In vitro (purified EcDsbB) | [3] |
| Ki | 46 ± 20 nM | In vitro (purified EcDsbB) | [3] |
| IC50 | 8.5 ± 0.6 µM | In vivo (DsbA oxidation in E. coli) | [3] |
Experimental Protocols
Protocol 1: Cell-Based β-Galactosidase Reporter Assay
This protocol is adapted for a 96-well plate format to assess the inhibition of the DsbB pathway.
Materials:
-
E. coli strain expressing a periplasmic β-galactosidase reporter fusion that is active only when disulfide bond formation is inhibited.
-
LB medium (or other suitable growth medium)
-
This compound stock solution in DMSO
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution
-
Lysis buffer (e.g., PopCulture Reagent)
-
Z-buffer (Na2HPO4, NaH2PO4, KCl, MgSO4, β-mercaptoethanol)
-
Stop solution (e.g., 1 M Na2CO3)
-
96-well microplates
-
Microplate reader
Procedure:
-
Grow the reporter E. coli strain overnight in LB medium.
-
Dilute the overnight culture into fresh medium and grow to an OD600 of ~0.2-0.4.
-
Aliquot the cell culture into the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., a known DsbB inhibitor or a dsbB null mutant).
-
Incubate the plate at 37°C with shaking for a predetermined time.
-
Measure the OD600 of the cultures to assess cell growth.
-
Lyse the cells by adding a lysis reagent and incubating as recommended by the manufacturer.
-
Add Z-buffer containing ONPG to each well.
-
Incubate at 37°C and monitor the development of yellow color.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 420 nm (for the product of the β-galactosidase reaction) and 550 nm (to correct for light scattering).
-
Calculate β-galactosidase activity (Miller units) and normalize to cell density (OD600).
Protocol 2: In Vivo DsbA Oxidation Assay (AMS Alkylation)
This protocol determines the redox state of DsbA within the cell.
Materials:
-
E. coli strain of interest
-
This compound stock solution in DMSO
-
Trichloroacetic acid (TCA)
-
Acetone
-
Alkylation buffer (e.g., Tris-HCl, pH 7.5, with SDS)
-
4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS) solution
-
Non-reducing SDS-PAGE loading buffer
-
Anti-DsbA antibody
-
Western blotting reagents and equipment
Procedure:
-
Grow E. coli cultures to mid-log phase.
-
Treat the cultures with different concentrations of this compound or a vehicle control for a specified time.
-
Harvest the cells by centrifugation.
-
Lyse the cells and precipitate the total protein using TCA.
-
Wash the protein pellet with acetone and air-dry.
-
Resuspend the protein pellet in alkylation buffer.
-
Add AMS solution to alkylate free thiol groups on reduced DsbA. Incubate in the dark at room temperature.
-
Stop the alkylation reaction by adding non-reducing SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-DsbA antibody to visualize the oxidized (un-alkylated, faster migrating) and reduced (alkylated, slower migrating) forms of DsbA.[3]
Visualizations
Caption: The EcDsbB-DsbA signaling pathway for disulfide bond formation and its inhibition by this compound.
Caption: A general experimental workflow for screening and characterizing EcDsbB inhibitors.
Caption: A logical troubleshooting workflow for addressing inconsistent results in this compound assays.
References
- 1. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of dimethyl sulfoxide (DMSO) in the incubation medium for the cytochemical localization of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the bioavailability of EcDsbB-IN-9 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of EcDsbB-IN-9 in animal models. The strategies and protocols outlined below are based on established principles for enhancing the systemic exposure of small molecule inhibitors with suboptimal pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary barriers to the oral bioavailability of a small molecule inhibitor like this compound?
The oral bioavailability of small molecule inhibitors is often limited by several factors:
-
Poor Aqueous Solubility: Many inhibitors are lipophilic and do not dissolve readily in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2]
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelial membrane to enter the bloodstream.[3]
-
First-Pass Metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation.[3][4]
-
Efflux by Transporters: Transporters like P-glycoprotein (P-gp) can actively pump the compound back into the GI lumen, reducing net absorption.[4]
Q2: What initial steps should I take to characterize the bioavailability of this compound?
A preliminary pharmacokinetic (PK) study is essential. This typically involves administering this compound through both intravenous (IV) and oral (PO) routes to different groups of animals.[5] Key parameters to determine are:
-
Absolute Bioavailability (F%): This compares the area under the plasma concentration-time curve (AUC) from oral administration to that from IV administration.[4][5] A low F% indicates poor bioavailability.
-
Maximum Concentration (Cmax) and Time to Cmax (Tmax): These parameters provide insights into the rate of absorption.[5]
-
Clearance (CL) and Volume of Distribution (Vd): These help in understanding the distribution and elimination of the compound.
Q3: How do I select an appropriate animal model for my bioavailability studies?
The choice of animal model is critical and should be based on similarities to human physiology in terms of GI tract anatomy, metabolic enzymes, and transporters.[6][7] Commonly used models include:
-
Rodents (Mice and Rats): Often used for initial screening due to their small size, cost-effectiveness, and well-characterized genetics.[6]
-
Canines (Beagle Dogs): Their GI physiology is closer to humans, making them a good model for oral absorption studies.[6]
-
Non-human Primates: Offer the closest physiological similarity to humans but are used more sparingly due to ethical and cost considerations.[6]
Troubleshooting Guide
Issue 1: Low and Variable Oral Exposure in Initial Pharmacokinetic Studies
If your initial PK studies with a simple suspension formulation of this compound show low and inconsistent plasma concentrations, consider the following formulation strategies to improve solubility and dissolution rate.
Table 1: Formulation Strategies to Enhance Solubility and Dissolution
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing the particle size of the drug substance increases the surface area available for dissolution.[8][9][10] Techniques include micronization and nanomilling. | Simple and widely applicable. Can significantly improve dissolution rate.[8] | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility.[9][11] This can be achieved through spray drying or hot-melt extrusion. | Can lead to a significant increase in apparent solubility and bioavailability.[11] | The amorphous form can be physically unstable and may recrystallize over time.[10] |
| Lipid-Based Formulations | The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[4][12] These can form emulsions or microemulsions in the GI tract, improving solubilization. | Highly effective for lipophilic drugs.[4][12] Can enhance lymphatic transport, bypassing first-pass metabolism.[4] | Potential for drug precipitation upon dilution in the GI tract. Excipient selection is critical. |
| Prodrugs | A chemically modified, often more water-soluble, version of the active drug is synthesized.[1][10][11] The prodrug is converted to the active form in the body. | Can overcome both solubility and permeability issues.[10] | Requires additional chemical synthesis and characterization. The conversion rate can be variable. |
Experimental Protocol: Preparation and Evaluation of a Nanosuspension
-
Preparation:
-
Disperse this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like HPMC).
-
Subject the suspension to high-pressure homogenization or wet media milling to reduce the particle size to the nanometer range.
-
-
Characterization:
-
Measure the particle size distribution using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension over time and at different temperatures.
-
-
In Vivo Evaluation:
-
Administer the nanosuspension orally to the selected animal model.
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Compare the resulting PK profile to that of the initial suspension formulation.
-
dot
Caption: Workflow for Formulation Development and In Vivo Evaluation.
Issue 2: Poor Permeability Despite Improved Solubility
If formulation strategies have successfully improved the solubility of this compound, but in vivo absorption remains low, the issue may be poor membrane permeability.
Recommended Strategies:
-
Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for paracellular transport. However, this approach should be used with caution due to potential toxicity.
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): These formulations can interact with the cell membrane and facilitate transcellular transport.[12]
-
Prodrug Approach: A lipophilic prodrug can be designed to enhance passive diffusion across the intestinal membrane.[11]
Experimental Protocol: In Vitro Permeability Assay (Caco-2 Cells)
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer, which differentiates to resemble the intestinal epithelium.
-
Transport Study:
-
Add this compound (in a solubilized form) to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side.
-
In a separate experiment, add the compound to the BL side and sample from the AP side to determine the efflux ratio.
-
-
Analysis:
-
Quantify the concentration of this compound in the samples.
-
Calculate the apparent permeability coefficient (Papp). A low Papp value suggests poor permeability.
-
An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp.
-
dot
Caption: Troubleshooting Poor Permeability and High Metabolism.
Issue 3: Suspected High First-Pass Metabolism
If this compound has good solubility and permeability but oral bioavailability is still low, extensive first-pass metabolism in the liver is a likely cause.
Mitigation Strategies:
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the specific metabolizing enzymes (e.g., cytochrome P450 enzymes) can increase exposure, though this can lead to drug-drug interactions.[4]
-
Enhancing Lymphatic Transport: Lipid-based formulations can promote uptake into the lymphatic system, which bypasses the liver and reduces first-pass metabolism.[4]
-
Prodrug Design: A prodrug can be designed to mask the part of the molecule that is susceptible to metabolic enzymes.[4]
Hypothetical Signaling Pathway Modulated by this compound
While the specific signaling pathway for this compound is not publicly available, many small molecule inhibitors target protein kinases involved in cell signaling cascades. Below is a hypothetical representation of this compound inhibiting a generic kinase pathway.
dot
Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Current Challenges and Opportunities for Improved Cannabidiol Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting assay parameters to account for EcDsbB-IN-9's chemical properties
Welcome to the technical support center for EcDsbB-IN-9. This resource is designed for researchers, scientists, and drug development professionals utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you adjust assay parameters and account for the chemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as "compound 9" in initial studies, is a small molecule inhibitor of the Escherichia coli enzyme DsbB (EcDsbB). It belongs to a class of warfarin analogs. The DsbA-DsbB pathway is crucial for the formation of disulfide bonds in proteins located in the bacterial periplasm. DsbA, an oxidoreductase, directly introduces disulfide bonds into folding proteins and becomes reduced in the process. The inner membrane protein, DsbB, is responsible for re-oxidizing DsbA, allowing it to participate in further rounds of protein folding. DsbB, in turn, transfers electrons to quinones in the bacterial respiratory chain. This compound inhibits the function of DsbB, thereby disrupting the entire oxidative protein folding cascade.[1][2]
Q2: What are the known inhibitory concentrations of this compound?
A2: The potency of this compound has been determined in both in vitro and in vivo assays. It is important to note that the effective concentration can vary depending on the specific assay conditions.
| Assay Type | Parameter | Value |
| In Vitro (purified EcDsbB) | IC50 | 1.7 µM |
| In Vitro (purified EcDsbB) | K_i_ | 46 ± 20 nM |
| In Vivo (DsbA oxidation) | IC50 | 8.5 ± 0.6 µM |
| Data sourced from Landeta et al., 2015.[1] |
Q3: What are the key chemical properties of this compound to be aware of?
A3: this compound is a warfarin analog, and as such, shares some of its chemical characteristics. Warfarin and its derivatives are often sparingly soluble in acidic and neutral aqueous solutions but exhibit increased solubility in alkaline conditions. It is crucial to consider the pH of your assay buffers to maintain the inhibitor's solubility. For stock solutions, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid affecting the biological system.
Troubleshooting Guide
Issue: Precipitate formation upon addition of this compound to the assay buffer.
-
Possible Cause 1: Poor solubility in aqueous solution.
-
Solution: As this compound is a warfarin analog, its solubility is likely pH-dependent. If your assay conditions permit, try increasing the pH of your buffer slightly. Alternatively, you can prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your assay buffer. It is important to perform a vehicle control with the same final concentration of the organic solvent to ensure it does not interfere with your assay.
-
-
Possible Cause 2: Exceeding the solubility limit.
-
Solution: Even with the use of a stock solution, the final concentration of this compound in the assay may exceed its solubility limit in the aqueous buffer. If precipitation is observed, try lowering the final concentration of the inhibitor. If higher concentrations are required, you may need to screen for alternative buffer compositions or consider the use of solubilizing agents, ensuring they do not interfere with the assay.
-
Issue: Inconsistent or lower-than-expected inhibition.
-
Possible Cause 1: Instability of the inhibitor.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the compound from light if it is known to be light-sensitive.
-
-
Possible Cause 2: Non-specific binding.
-
Solution: Small molecule inhibitors can sometimes bind to plasticware or other components of the assay, reducing the effective concentration. Consider using low-binding microplates and pipette tips. Including a pre-incubation step of the inhibitor with the enzyme before adding other substrates can sometimes mitigate this.
-
-
Possible Cause 3: Interference from assay components.
-
Solution: Some buffer components, such as certain detergents or reducing agents, can interfere with the activity of the inhibitor or the enzyme. Review your assay buffer composition and consider if any components could be problematic.
-
Experimental Protocols & Visualizations
DsbA-DsbB Signaling Pathway
The DsbA-DsbB signaling pathway is a key process in bacterial oxidative protein folding. The following diagram illustrates the flow of electrons from a folding protein to the quinone pool via DsbA and DsbB.
References
Technical Support Center: Troubleshooting Experiments with EcDsbB-IN-9
Welcome to the technical support center for EcDsbB-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: Why am I observing lower than expected potency (high IC50) of this compound in my in vitro DsbA oxidation assay?
Answer:
An unexpectedly high IC50 value for this compound in an in vitro DsbA oxidation assay can be attributed to several factors related to the experimental setup and reagents. A systematic troubleshooting approach is recommended to identify the root cause.
Troubleshooting Guide:
-
Reagent Integrity: Verify the concentration and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation. Similarly, ensure the purity and activity of the purified EcDsbB enzyme and its substrate, DsbA.
-
Assay Conditions: The in vitro reconstitution of the DsbA-DsbB electron transfer pathway is sensitive to specific buffer conditions. Confirm the pH, salt concentration, and temperature of your reaction buffer. The presence of detergents, often required to solubilize the membrane protein DsbB, should be at an optimal concentration.
-
Reductant Concentration: The concentration of the ultimate reductant (e.g., DTT or TCEP) used to initiate the reaction is critical. Suboptimal concentrations can lead to incomplete reduction of DsbA, affecting the apparent rate of reoxidation by DsbB.
Data Presentation: Example of Unexpected vs. Expected Results
| Parameter | Expected Result | Unexpected Result (Example) |
| This compound IC50 | 5 - 15 µM | 50 - 100 µM |
| Positive Control (Known Inhibitor) IC50 | Consistent with literature | Significantly higher than expected |
| No Inhibitor Control | >90% DsbA oxidation | <50% DsbA oxidation |
Experimental Protocol: In Vitro DsbA Oxidation Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing purified EcDsbB embedded in liposomes or detergent micelles, and purified DsbA in a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
Inhibitor Incubation: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and incubate for 15-30 minutes at room temperature to allow for inhibitor binding to EcDsbB.
-
Initiation of Reaction: Initiate the disulfide exchange reaction by adding a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 1 mM to reduce DsbA.
-
Time-course Sampling: At specific time points (e.g., 0, 1, 5, 15, 30 minutes), take aliquots of the reaction and quench the reaction by adding a cysteine-modifying agent, such as 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS).[1]
-
Analysis: Analyze the samples by non-reducing SDS-PAGE and immunoblotting with an anti-DsbA antibody. The reduced form of DsbA will have a higher molecular weight due to the covalent attachment of AMS.
-
Quantification: Densitometry is used to quantify the bands corresponding to the oxidized and reduced forms of DsbA. The percentage of DsbA oxidation is plotted against the inhibitor concentration to determine the IC50 value.
Visualization: DsbA Oxidation Pathway and Inhibition
Caption: The DsbA-DsbB disulfide bond formation pathway and the inhibitory action of this compound.
2. Question: My cell-based assay shows high cytotoxicity at concentrations where this compound is expected to be active. Is this due to off-target effects?
Answer:
Observing cytotoxicity at or near the effective concentration of a compound can be a concern and may suggest off-target effects. However, it's also crucial to rule out other possibilities such as compound precipitation, hypersensitivity of the specific cell line, or indirect effects of inhibiting the Dsb system.
Troubleshooting Guide:
-
Solubility Assessment: this compound, like many small molecules, may have limited aqueous solubility. Visually inspect your culture media for any signs of precipitation after adding the compound. Compound precipitation can lead to non-specific cytotoxicity. Consider using a lower percentage of serum in your media if compatible with your cells, as serum proteins can sometimes interact with compounds.
-
Cell Line Specificity: Test the cytotoxicity of this compound on a panel of different bacterial strains or cell lines, including a strain known to be less dependent on the Dsb system, if available. This can help differentiate between on-target toxicity (due to Dsb inhibition) and general off-target cytotoxicity.
-
Control Compounds: Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (a structurally related but inactive compound, if available). This will help validate your cytotoxicity assay.
-
Assay Method: The choice of cytotoxicity assay can influence the results. For example, metabolic assays like MTT or XTT can sometimes be affected by the compound itself. Consider using an orthogonal method, such as a membrane integrity assay (e.g., LDH release) or a cell counting-based method, to confirm the results.
Data Presentation: Example of Cytotoxicity Profile
| Cell Line / Strain | This compound EC50 (Target Inhibition) | This compound CC50 (Cytotoxicity) | Selectivity Index (CC50/EC50) |
| E. coli K-12 | 10 µM | 25 µM | 2.5 |
| P. aeruginosa PAO1 | 15 µM | 30 µM | 2.0 |
| Mammalian Cell Line (e.g., HEK293) | N/A | > 100 µM | N/A |
A low selectivity index (<10) may warrant further investigation into off-target effects.
Experimental Protocol: Bacterial Viability Assay (e.g., using Resazurin)
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.
-
Compound Dilution: Prepare a serial dilution of this compound in the growth medium in a 96-well microplate.
-
Inoculation: Inoculate the wells with the bacterial culture to a final density of ~5 x 10^5 CFU/mL. Include wells with medium only (blank), cells with vehicle (negative control), and cells with a known bactericidal agent (positive control).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria for a specified period (e.g., 18-24 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for an additional 1-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and plot against the compound concentration to determine the CC50.
Visualization: Troubleshooting Logic for Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity observed with this compound.
3. Question: I am not observing the expected potentiation of antibiotic activity with this compound in my checkerboard assay.
Answer:
The potentiation of antibiotics by DsbB inhibitors is based on the premise that the antibiotic's target or the resistance mechanism is dependent on disulfide bond formation. A lack of potentiation could indicate that this is not the case for the specific antibiotic or bacterial strain being tested, or it could be due to experimental factors.
Troubleshooting Guide:
-
Choice of Antibiotic: Ensure that the antibiotic you are testing is one whose activity or the resistance to it is known or hypothesized to be dependent on disulfide-bonded proteins. For example, some beta-lactamases require disulfide bonds for their stability and activity.
-
Bacterial Strain: The expression level of the antibiotic target and resistance determinants can vary between bacterial strains. Consider testing a different strain with a well-characterized resistance mechanism.
-
Concentration Range: Ensure that the concentration ranges for both this compound and the antibiotic in the checkerboard assay are appropriate. The concentrations of this compound should be around its MIC (Minimum Inhibitory Concentration) or sub-MIC levels.
-
Assay Interpretation: The interpretation of checkerboard assays can be complex. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic, additive, indifferent, or antagonistic. A FICI of ≤ 0.5 is typically considered synergistic.
Data Presentation: Example of FICI Calculation
| Combination | MIC of Drug A alone | MIC of Drug B alone | MIC of Drug A in combination | MIC of Drug B in combination | FICI | Interpretation |
| This compound (A) + Antibiotic X (B) | 32 µg/mL | 8 µg/mL | 8 µg/mL | 1 µg/mL | 0.375 | Synergistic |
| This compound (A) + Antibiotic Y (B) | 32 µg/mL | 16 µg/mL | 16 µg/mL | 8 µg/mL | 1.0 | Additive |
Experimental Protocol: Checkerboard Broth Microdilution Assay
-
Prepare Drug Dilutions: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the antibiotic along the y-axis in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate the wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculate FICI: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Visualization: Experimental Workflow for Checkerboard Assay
Caption: A step-by-step workflow for performing and interpreting a checkerboard assay to assess antibiotic potentiation.
References
Validation & Comparative
Validating the Inhibitory Effect of EcDsbB-IN-9 on DsbB: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
The bacterial Dsb (disulfide bond) system is a critical pathway for the correct folding and function of numerous virulence factors, making it an attractive target for the development of novel anti-virulence agents. The integral membrane protein DsbB is a key component of this pathway, responsible for reoxidizing the periplasmic disulfide oxidase DsbA. This guide provides a comparative overview of biochemical assays used to validate the inhibitory effect of compounds targeting DsbB, with a specific focus on EcDsbB-IN-9, a potent pyridazinone-based inhibitor of Escherichia coli DsbB (EcDsbB).
The DsbA-DsbB Signaling Pathway
The formation of disulfide bonds in the bacterial periplasm is primarily catalyzed by the DsbA-DsbB pathway. DsbA, a soluble periplasmic protein, directly introduces disulfide bonds into folding proteins, becoming reduced in the process. The inner membrane protein DsbB then reoxidizes DsbA, transferring the electrons to the quinone pool in the respiratory chain. Inhibition of DsbB disrupts this cycle, leading to an accumulation of reduced DsbA and the misfolding of virulence-associated proteins.
Comparative Analysis of DsbB Inhibitors
This compound, also referred to in the literature as "compound 9," is a pyridazinone-based inhibitor that demonstrates potent and specific inhibition of EcDsbB.[1] Its mechanism of action involves the covalent modification of a critical cysteine residue (Cys-44) within the DsbB active site.[2] This section compares the inhibitory potency of this compound with other known DsbB inhibitors.
| Inhibitor Class | Specific Compound | Target | In Vitro IC50 | In Vivo IC50 | Mechanism of Action |
| Pyridazinone | This compound (compound 9) | EcDsbB | 1.7 µM[1] | 8.5 µM[1] | Covalent modification of Cys-44[2] |
| Pyridazinone | Compound 12 | EcDsbB | Not explicitly stated | Potent inhibitor[2] | Covalent modification of Cys-44[2] |
| Dimedone Derivatives | Synthetic ubiquinone analogues | EcDsbA:DsbB complex | ~1 µM[3] | Not reported | Covalent modification of a free cysteine[3] |
Experimental Protocols for Validating DsbB Inhibition
A multi-faceted approach employing a combination of in vitro and in vivo assays is crucial for the comprehensive validation of DsbB inhibitors. The following protocols outline three key assays used to characterize the inhibitory activity of compounds like this compound.
In Vitro Ubiquinone Reduction Assay
This assay directly measures the enzymatic activity of purified DsbB by monitoring the reduction of a quinone substrate, which is dependent on the reoxidation of DsbA.
Principle: Purified, reduced DsbA serves as the electron donor for DsbB. In the presence of a suitable quinone analogue (e.g., ubiquinone-5), active DsbB will catalyze the transfer of electrons from DsbA to the quinone, leading to a change in absorbance that can be monitored spectrophotometrically. Inhibitors of DsbB will prevent this electron transfer, resulting in a decreased rate of quinone reduction.
Methodology:
-
Reagents:
-
Purified, reduced EcDsbA
-
Purified EcDsbB reconstituted in a suitable detergent (e.g., DDM)
-
Ubiquinone-5 (or other suitable quinone analogue)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% DDM)
-
Test inhibitor (this compound) at various concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ubiquinone-5, and the test inhibitor at the desired concentration.
-
Initiate the reaction by adding purified, reduced EcDsbA and EcDsbB.
-
Immediately monitor the decrease in absorbance at the wavelength corresponding to the oxidized form of the quinone (e.g., 275 nm for ubiquinone-5) over time using a spectrophotometer.
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Cell-Based β-Galactosidase Reporter Assay
This high-throughput screening assay utilizes a genetically engineered E. coli strain to indirectly measure DsbB inhibition in a cellular context.
Principle: The assay employs an E. coli strain that expresses a fusion protein consisting of β-galactosidase and a periplasmic protein. This fusion protein is only active when it is in a reduced state. In wild-type cells with a functional DsbA-DsbB pathway, the fusion protein is oxidized and inactive. However, when DsbB is inhibited, the disulfide bond formation pathway is disrupted, leading to the accumulation of the reduced, active form of the β-galactosidase fusion protein. The activity of β-galactosidase can then be quantified using a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), which produces a yellow color upon cleavage.[4]
Methodology:
-
Materials:
-
E. coli reporter strain expressing the disulfide-sensitive β-galactosidase fusion.
-
Growth medium (e.g., LB broth).
-
Test inhibitor (this compound) at various concentrations.
-
Z-buffer (Na2HPO4, NaH2PO4, KCl, MgSO4, β-mercaptoethanol, pH 7.0).
-
0.1% SDS.
-
Chloroform.
-
ONPG solution (4 mg/mL).
-
1 M Na2CO3.
-
-
Procedure:
-
Grow the reporter strain in the presence of varying concentrations of the test inhibitor.
-
Harvest the cells and resuspend them in Z-buffer.
-
Permeabilize the cells by adding SDS and chloroform.
-
Initiate the enzymatic reaction by adding ONPG and incubate at 28°C.
-
Stop the reaction by adding Na2CO3 once a sufficient yellow color has developed.
-
Measure the absorbance at 420 nm (for the product) and 550 nm (to correct for light scattering by cell debris).
-
Calculate the β-galactosidase activity in Miller units.
-
Determine the concentration of the inhibitor that results in a significant increase in β-galactosidase activity.
-
In Vivo DsbA Alkylation Assay
This assay directly assesses the redox state of DsbA within the bacterial cell, providing in vivo evidence of DsbB inhibition.
Principle: The redox state of DsbA can be determined by treating cell lysates with an alkylating agent, such as 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS). AMS is a maleimide-containing compound that specifically reacts with free thiol groups of reduced cysteines, adding a significant mass to the protein. Oxidized DsbA, with its cysteines in a disulfide bond, will not react with AMS. The difference in molecular weight between the alkylated (reduced) and non-alkylated (oxidized) forms of DsbA can be visualized by SDS-PAGE and immunoblotting. Inhibition of DsbB leads to an accumulation of reduced DsbA, which will be observed as a higher molecular weight band after AMS alkylation.[1]
Methodology:
-
Materials:
-
E. coli strain of interest.
-
Growth medium.
-
Test inhibitor (this compound) at various concentrations.
-
Trichloroacetic acid (TCA).
-
Alkylation buffer containing AMS.
-
SDS-PAGE reagents and equipment.
-
Immunoblotting reagents and equipment.
-
Anti-DsbA antibody.
-
-
Procedure:
-
Grow the E. coli strain in the presence of varying concentrations of the test inhibitor.
-
Rapidly harvest the cells and precipitate the proteins with TCA to preserve the in vivo redox state.
-
Wash the protein pellet and resuspend it in a buffer containing the alkylating agent AMS.
-
Incubate to allow for the alkylation of free thiols.
-
Quench the alkylation reaction.
-
Separate the proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a membrane and perform an immunoblot using an anti-DsbA antibody.
-
Visualize the bands corresponding to oxidized and reduced (AMS-alkylated) DsbA.
-
Quantify the band intensities to determine the ratio of reduced to oxidized DsbA at different inhibitor concentrations and calculate the in vivo IC50.
-
Experimental Workflow
The validation of a DsbB inhibitor typically follows a hierarchical workflow, starting from high-throughput screening and progressing to more detailed in vitro and in vivo characterization.
By employing these robust biochemical and cellular assays, researchers can effectively validate and characterize the inhibitory properties of novel DsbB inhibitors like this compound, paving the way for the development of new therapeutics to combat bacterial virulence.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of disulfide bond formation by the bacterial DsbA-DsbB dual enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
Comparative Analysis of EcDsbB-IN-9 and Other DsbB Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of EcDsbB-IN-9 with other known inhibitors of the bacterial enzyme DsbB. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of DsbB inhibitors for research and development purposes.
The bacterial DsbA-DsbB pathway is crucial for the correct folding of numerous virulence factors in Gram-negative bacteria, making it an attractive target for the development of novel anti-virulence agents. DsbB is an integral inner membrane protein that reoxidizes the periplasmic disulfide oxidoreductase DsbA, which in turn introduces disulfide bonds into substrate proteins. Inhibition of DsbB disrupts this pathway, leading to the accumulation of misfolded virulence factors and attenuating bacterial pathogenicity. This compound is a notable inhibitor of Escherichia coli DsbB (EcDsbB) that belongs to the pyridazinone class of compounds. This guide compares its performance with other known classes of DsbB inhibitors.
Data Presentation: Quantitative Comparison of DsbB Inhibitors
The following table summarizes the available quantitative data for various classes of DsbB inhibitors. It is important to note that direct comparison of potency can be challenging due to variations in experimental conditions and the limited availability of standardized inhibitory values for some compounds against DsbB.
| Inhibitor Class | Representative Compound/Reference | Target(s) | IC50 | K_i_ | Notes |
| Pyridazinones | This compound (Compound 9) | EcDsbB and homologs | 1.7 µM[1] | 46 ± 20 nM[1] | Orally bioavailable and effective in vivo. |
| Dimedone Derivatives | Synthetic analogues of ubiquinone | DsbA and DsbB | ~1 µM[2] | Not Reported | Covalently modifies cysteines in both DsbA and DsbB. |
| Warfarin Analogs | Various | Bacterial DsbB and VKOR | Inhibition observed at ~50 µM | Not Reported | Some analogs show broad activity against both DsbB and the non-homologous VKOR. Specific IC50/Ki values against DsbB are not well-defined in the literature. |
| Phenylthiazole Derivatives | Fragment-based hit optimizations | Primarily DsbA | Mid-µM inhibition (against DsbA) | Not Reported | Developed as DsbA inhibitors, their specific activity against DsbB is not well-characterized. |
| Benzofuran Derivatives | Fragment-based hit optimizations | Primarily DsbA | K_d_ = 326 to 2000 µM (against DsbA)[3] | Not Reported | Primarily investigated as inhibitors of DsbA; their direct inhibitory effect on DsbB has not been extensively quantified. |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of DsbB inhibitors are provided below.
In Vitro DsbB Ubiquinone Reduction Assay
This assay measures the ability of an inhibitor to block the DsbB-mediated reduction of ubiquinone, a key step in the DsbA-DsbB catalytic cycle.
Materials:
-
Purified EcDsbB
-
Reduced DsbA
-
Ubiquinone (e.g., UQ-2)
-
Detergent (e.g., DDM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)
-
Test inhibitor compounds
-
Spectrophotometer capable of measuring absorbance at 275 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, detergent, and ubiquinone.
-
Add the test inhibitor compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding purified EcDsbB and reduced DsbA.
-
Monitor the reduction of ubiquinone by measuring the decrease in absorbance at 275 nm over time.
-
The rate of ubiquinone reduction in the presence of the inhibitor is compared to a control reaction without the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
β-Galactosidase Reporter Assay for In Vivo DsbB Inhibition
This cell-based assay utilizes a reporter protein, a fusion of β-galactosidase to a periplasmic protein, which is only active when disulfide bond formation is inhibited.
Materials:
-
E. coli strain expressing the β-galactosidase reporter fusion and the target DsbB.
-
Growth medium (e.g., LB broth) with appropriate antibiotics.
-
Test inhibitor compounds.
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) or a fluorescent substrate like FDG (fluorescein di-β-D-galactopyranoside).
-
Cell lysis buffer.
-
96-well plates.
-
Plate reader (absorbance or fluorescence).
Procedure:
-
Grow the E. coli reporter strain to the mid-log phase.
-
Aliquot the cell culture into a 96-well plate.
-
Add the test inhibitor compounds at various concentrations to the wells.
-
Incubate the plate for a defined period to allow for inhibitor action.
-
Lyse the cells using a suitable lysis buffer.
-
Add the β-galactosidase substrate (ONPG or FDG) to each well.
-
Incubate at 37°C until a color change (for ONPG) or fluorescence develops.
-
Stop the reaction (e.g., by adding sodium carbonate for ONPG).
-
Measure the absorbance or fluorescence using a plate reader.
-
Increased β-galactosidase activity corresponds to increased inhibition of DsbB.
AMS Alkylation Assay to Determine the In Vivo Redox State of DsbA
This assay is used to assess the in vivo efficacy of DsbB inhibitors by measuring the redox state of DsbA, the natural substrate of DsbB.
Materials:
-
E. coli cells treated with a DsbB inhibitor.
-
Trichloroacetic acid (TCA).
-
AMS (4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid).
-
SDS-PAGE reagents.
-
Western blotting apparatus and reagents.
-
Anti-DsbA antibody.
Procedure:
-
Grow E. coli cells and treat them with the DsbB inhibitor for a specified time.
-
Harvest the cells and precipitate the proteins with TCA to trap the in vivo redox state of the proteins.
-
Wash the protein pellet to remove excess TCA.
-
Resuspend the pellet in a buffer containing AMS. AMS is a thiol-reactive reagent that adds a bulky group to reduced cysteine residues, causing a noticeable shift in the protein's molecular weight on an SDS-PAGE gel.
-
Incubate to allow for complete alkylation of free thiols.
-
Separate the proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-DsbA antibody.
-
The oxidized form of DsbA (with an intact disulfide bond) will not react with AMS and will migrate faster, while the reduced form (with free cysteines) will be alkylated by AMS and migrate slower. The ratio of the two bands indicates the in vivo DsbA redox state and the effectiveness of the DsbB inhibitor.
Mandatory Visualizations
DsbA-DsbB Signaling Pathway and Inhibition
The following diagram illustrates the electron flow in the DsbA-DsbB pathway and the point of intervention for DsbB inhibitors.
Caption: DsbA-DsbB pathway and mechanism of inhibition.
General Experimental Workflow for Screening DsbB Inhibitors
The following diagram outlines a typical workflow for the screening and characterization of novel DsbB inhibitors.
Caption: Workflow for DsbB inhibitor discovery.
References
Cross-Validation of EcDsbB-IN-9's Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the disulfide bond B (DsbB) inhibitor, EcDsbB-IN-9, and its alternatives. Disulfide bond formation is a critical process for the stability and function of numerous virulence factors in pathogenic bacteria, making the DsbB enzyme an attractive target for novel anti-virulence therapies.
This guide summarizes the cross-validation of this compound's activity in different bacterial species, presents its performance in comparison to other DsbB inhibitors, and provides detailed experimental protocols for the key assays cited.
Performance Comparison of DsbB Inhibitors
The activity of this compound, a potent pyridazinone-based inhibitor of Escherichia coli DsbB (EcDsbB), has been evaluated against a panel of DsbB enzymes from various Gram-negative pathogens. The following tables summarize the in vitro and in vivo inhibitory activities of this compound and its analogs, alongside other classes of DsbB inhibitors.
| Inhibitor | Chemical Class | Target Organism (in vitro) | IC50 (µM) | Reference |
| This compound | Pyridazinone | Escherichia coli | 1.7 | [1] |
| Compound 12 | Pyridazinone | Escherichia coli | 0.01885 | [2] |
| Compound 13 | Pyridazinone | Escherichia coli | ~0.17 | [3] |
| Dimedone deriv. 1 | Dimedone | Escherichia coli DsbA:DsbB | ~1 | [4] |
| Dimedone deriv. 2 | Dimedone | Escherichia coli DsbA:DsbB | ~1 | [4] |
Table 1: In Vitro Inhibition of DsbB Activity. This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors against purified DsbB or the DsbA:DsbB complex. Lower IC50 values indicate higher potency.
| Inhibitor | Target Organism (in vivo) | Assay | IC50 (µM) or Inhibition Level | Reference |
| This compound | Escherichia coli | DsbA Oxidation | 8.5 ± 0.6 | [2] |
| Compound 12 | Escherichia coli | DsbA Oxidation | 0.9 ± 0.5 | [2] |
| Compound 12 | E. coli anaerobic growth | Growth Inhibition | 10 (full inhibition) | [5] |
Table 2: In Vivo Inhibition of DsbB Activity. This table shows the efficacy of inhibitors in cellular assays, such as preventing the oxidation of DsbA or inhibiting bacterial growth under specific conditions.
Cross-Reactivity of Pyridazinone-Based Inhibitors
A key aspect of a potential anti-virulence drug is its spectrum of activity. The following table details the inhibitory activity of pyridazinone compounds, including analogs of this compound, against DsbB homologs from a range of pathogenic bacteria. The data is presented as the Minimal Inhibitory Concentration (MIC) required to see a blue color in a reporter assay, indicating DsbB inhibition.
| Bacterial Species | DsbB Homolog | Inhibition by Pyridazinones (MIC Range in µM) | Reference |
| Salmonella typhimurium | StDsbB | 1.6 - 12.5 | [5] |
| Klebsiella pneumoniae | KpDsbB | 3.1 - 25 | [5] |
| Vibrio cholerae | VcDsbB | 1.6 - 12.5 | [5] |
| Haemophilus influenzae | HiDsbB | 1.6 - 12.5 | [5] |
| Pseudomonas aeruginosa | PaDsbB1 | 1.6 - 12.5 | [5][6] |
| Acinetobacter baumannii | AbDsbB | 3.1 - 25 | [5] |
| Francisella tularensis | FtDsbB | 1.6 - 12.5 | [5] |
| Pseudomonas aeruginosa | PaDsbB2 (DsbH) | > 50 (No inhibition) | [5] |
| Salmonella typhimurium | StDsbI | > 50 (No inhibition) | [5] |
Table 3: Cross-validation of Pyridazinone Inhibitors' Activity Against Various Bacterial DsbB Homologs. This table demonstrates the broad-spectrum activity of pyridazinone-based inhibitors against DsbB from several clinically relevant pathogens, with the notable exception of some DsbB homologs like PaDsbB2 and StDsbI.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: Dsb Pathway and Inhibition by this compound.
Caption: In Vivo DsbA Oxidation Assay Workflow.
Caption: In Vitro DsbB Ubiquinone Reduction Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo DsbA Oxidation Assay
This assay is used to determine the in vivo activity of DsbB inhibitors by measuring their effect on the redox state of DsbA in bacterial cells.[6]
-
Bacterial Growth and Inhibitor Treatment:
-
Grow bacterial cultures to mid-log phase (OD600 ≈ 0.5) in appropriate media.
-
Add the DsbB inhibitor at various concentrations to the cultures.
-
Continue to incubate the cultures for a defined period (e.g., 1-2 hours).
-
-
Protein Precipitation:
-
To prevent post-lysis oxidation or reduction of DsbA, rapidly precipitate total cellular proteins by adding trichloroacetic acid (TCA) to a final concentration of 10% (v/v) directly to the culture.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Wash the protein pellet twice with ice-cold acetone.
-
-
Alkylation of Free Thiols:
-
Resuspend the protein pellet in a buffer containing a thiol-alkylating agent, such as 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS) or N-ethylmaleimide (NEM). This agent will covalently modify the free cysteine residues of reduced DsbA, causing a shift in its molecular weight.
-
Incubate at room temperature in the dark for 1 hour.
-
-
SDS-PAGE and Western Blotting:
-
Separate the alkylated proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for DsbA.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) for visualization.
-
-
Analysis:
-
The oxidized form of DsbA (with an intact disulfide bond) will not be alkylated and will migrate faster on the gel.
-
The reduced form of DsbA (with free cysteines) will be alkylated by AMS or NEM, resulting in a slower migration (a band shift).
-
Quantify the band intensities of the oxidized and reduced forms of DsbA to determine the percentage of DsbA oxidation at different inhibitor concentrations and calculate the in vivo IC50.
-
In Vitro DsbB-Mediated Ubiquinone Reduction Assay
This assay directly measures the enzymatic activity of purified DsbB by monitoring the reduction of a quinone analog.[7]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.1% Triton X-100).
-
Add the purified DsbB enzyme to the buffer.
-
Add the quinone analog substrate (e.g., ubiquinone-1 or menaquinone-1).
-
Add the DsbB inhibitor at various concentrations.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding a reducing agent, typically reduced DsbA.
-
-
Monitoring Quinone Reduction:
-
Monitor the reduction of the quinone analog spectrophotometrically. The oxidized and reduced forms of quinones have distinct absorption spectra. For example, the reduction of ubiquinone can be followed by the decrease in absorbance at a specific wavelength (e.g., 275 nm).
-
-
Data Analysis:
-
Determine the initial rate of the reaction at each inhibitor concentration.
-
Plot the initial rates against the inhibitor concentrations to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the DsbB enzymatic activity.
-
Conclusion
This compound and its pyridazinone-based analogs demonstrate potent inhibitory activity against DsbB from E. coli and a broad range of other Gram-negative pathogens. This cross-species activity highlights their potential as broad-spectrum anti-virulence agents. The comparison with other inhibitor classes, such as dimedone derivatives, provides a basis for further structure-activity relationship studies to develop even more potent and selective DsbB inhibitors. The detailed experimental protocols provided herein will enable researchers to further investigate the activity of these and other novel DsbB inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitors of disulfide bond formation by the bacterial DsbA-DsbB dual enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. landeta.lab.indiana.edu [landeta.lab.indiana.edu]
- 7. researchgate.net [researchgate.net]
Reviving Antibiotic Efficacy: A Comparative Analysis of EcDsbB-IN-9 in Drug-Resistant and Susceptible Bacteria
A new investigational inhibitor, EcDsbB-IN-9, shows promise in resensitizing antibiotic-resistant bacteria to conventional antibiotics. This guide provides a comprehensive comparison of its efficacy, detailing the underlying mechanism, experimental data, and protocols for researchers in drug development.
The rise of antibiotic-resistant infections poses a significant threat to global health. A key bacterial defense mechanism involves the correct folding of virulence factors and resistance-determining proteins, a process often dependent on the formation of disulfide bonds. In many Gram-negative bacteria, this crucial step is managed by the DsbA/DsbB pathway. This compound, a small molecule inhibitor, targets the inner membrane protein DsbB of Escherichia coli (EcDsbB), thereby disrupting this pathway and hindering the proper formation of proteins that confer antibiotic resistance. This guide explores the efficacy of this compound in both antibiotic-resistant and susceptible bacterial strains, presenting experimental data and detailed methodologies for further research.
Mechanism of Action: Disrupting the Disulfide Bond Formation Pathway
In Gram-negative bacteria, the periplasmic enzyme DsbA is responsible for introducing disulfide bonds into newly synthesized proteins. For DsbA to continue its function, it must be reoxidized. This is where the inner membrane protein DsbB plays a critical role. DsbB facilitates the transfer of electrons from the reduced DsbA to quinones in the electron transport chain, thus regenerating the active, oxidized form of DsbA.
This compound, a member of the pyridazinone class of compounds, acts as a potent inhibitor of EcDsbB. By binding to DsbB, this compound prevents the reoxidation of DsbA. This leads to an accumulation of reduced, inactive DsbA in the periplasm. Consequently, proteins that require disulfide bonds for their stability and function, including various antibiotic resistance enzymes like β-lactamases, are unable to fold correctly. This misfolding renders them non-functional, effectively breaking down the bacteria's resistance mechanisms and restoring the efficacy of antibiotics.
dot
Caption: The DsbA/DsbB disulfide bond formation pathway and the inhibitory action of this compound.
Comparative Efficacy: Quantitative Data
The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The potentiation effect of this compound is demonstrated by a significant reduction in the MIC of various antibiotics when used in combination with the inhibitor, particularly against resistant strains.
| Bacterial Strain | Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC | Reference |
| Colistin-Resistant E. coli (MCR-1) | Colistin | >16 | 2 | >8 | [1] |
| Carbapenem-Resistant E. coli (KPC-3) | Imipenem | 16 | 4 | 4 | [1] |
| Wild-type E. coli | Erythromycin | 128 | 32 | 4 | [1] |
| Wild-type E. coli | Chloramphenicol | 8 | 4 | 2 | [1] |
| Wild-type E. coli | Nalidixic Acid | 4 | 2 | 2 | [1] |
Note: The data presented is compiled from studies using a chemical inhibitor of the DSB system, with this compound being a prime example of such an inhibitor. The fold reduction is a key indicator of the synergistic effect.
Experimental Protocols
To evaluate the synergistic effect of this compound with various antibiotics, standardized methods such as the checkerboard assay and the time-kill assay are employed.
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess the in vitro synergy of two antimicrobial agents.
dot
Caption: Workflow for the checkerboard synergy assay.
Methodology:
-
Preparation of Reagents: Prepare stock solutions of the antibiotic and this compound in an appropriate solvent. Create a series of twofold dilutions for each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense the antibiotic dilutions horizontally and the this compound dilutions vertically. This creates a matrix of wells with varying concentrations of both compounds. Include control wells with each compound alone and a growth control without any antimicrobials.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone. An FIC index of ≤ 0.5 is indicative of synergy.[2][3][4]
Time-Kill Assay Protocol
The time-kill assay provides a dynamic picture of the antimicrobial interaction over time.
Methodology:
-
Preparation of Cultures: Grow the bacterial strain to the logarithmic phase in CAMHB.
-
Experimental Setup: Prepare tubes with CAMHB containing the antibiotic alone, this compound alone, the combination of both at concentrations determined from the checkerboard assay (e.g., at their MICs in the synergistic combination), and a growth control. Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each tube, perform serial dilutions, and plate on nutrient agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[5][6][7]
Conclusion
The available data strongly suggest that inhibiting the DsbA/DsbB pathway with compounds like this compound is a viable strategy to combat antibiotic resistance. By preventing the proper folding of key resistance proteins, this compound can restore the effectiveness of existing antibiotics against multidrug-resistant Gram-negative bacteria. The presented experimental protocols provide a framework for researchers to further investigate the synergistic potential of this and similar inhibitors. Further studies with a broader range of clinically relevant resistant strains and in vivo models are warranted to fully elucidate the therapeutic potential of this promising approach.
References
- 1. Breaking antimicrobial resistance by disrupting extracytoplasmic protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 6. Time-kill synergy experiments. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Independent Verification of DsbB Inhibitor Potency: A Comparative Guide
This guide provides a framework for the independent verification of the reported half-maximal inhibitory concentration (IC50) values for inhibitors of the bacterial enzyme DsbB, a critical component in the disulfide bond formation pathway and a promising target for novel anti-virulence agents. We will focus on a reported inhibitor, herein referred to as "Compound 9," as a case study for outlining the verification process.[1] This document is intended for researchers, scientists, and drug development professionals.
Understanding the Target: The DsbA-DsbB Pathway
In many Gram-negative bacteria, the DsbA-DsbB system is essential for the correct folding of a multitude of virulence factors, making it an attractive target for the development of new therapeutics.[2][3][4] DsbA, a periplasmic oxidoreductase, directly introduces disulfide bonds into folding proteins. In this process, DsbA itself becomes reduced and requires re-oxidation to continue its function. This is where the inner membrane protein DsbB plays a crucial role. DsbB re-oxidizes DsbA, transferring the electrons to a quinone, and ultimately to the terminal electron acceptor.[3] Inhibition of DsbB disrupts this entire pathway, leading to the accumulation of misfolded virulence factors and a reduction in bacterial pathogenicity.
Reported IC50 Values for EcDsbB Inhibitors
A study has reported the identification and characterization of small molecule inhibitors of E. coli DsbB (EcDsbB). The following table summarizes the reported in vitro and in vivo IC50 values for two of these inhibitors, Compound 9 and Compound 12.[1]
| Compound | In Vitro IC50 (nM) | In Vivo IC50 (µM) |
| Compound 9 | 1700 | 8.5 ± 0.6 |
| Compound 12 | 18.85 | 0.9 ± 0.5 |
Note: The in vitro assay measured the inhibition of purified EcDsbB, while the in vivo assay measured the inhibition of DsbA oxidation in aerobically growing E. coli cells.[1]
Experimental Protocols for Independent Verification
To independently verify the reported IC50 values, a researcher would need to perform similar in vitro and in vivo assays. The following are detailed protocols based on the methodologies described in the literature.
1. In Vitro Inhibition Assay of Purified EcDsbB
This assay directly measures the enzymatic activity of purified EcDsbB and its inhibition by the test compound.
-
Materials:
-
Purified EcDsbB enzyme
-
Ubiquinone-5 (Q5) as a substrate
-
Dithiothreitol (DTT) to reduce the enzyme
-
Test compounds (e.g., Compound 9) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Spectrophotometer to measure the change in absorbance of Q5
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and a specific concentration of purified EcDsbB.
-
Add varying concentrations of the test compound to the reaction mixture and incubate for a defined period.
-
Initiate the enzymatic reaction by adding the substrate, ubiquinone-5.
-
Monitor the reduction of ubiquinone-5 over time by measuring the decrease in absorbance at a specific wavelength (e.g., 275 nm).
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
2. In Vivo DsbA Oxidation Assay
This cell-based assay assesses the ability of a compound to inhibit DsbB activity within a living bacterium by measuring the redox state of its substrate, DsbA.
-
Materials:
-
E. coli strain expressing DsbA
-
Growth medium (e.g., LB broth)
-
Test compounds
-
4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS), a reagent that alkylates free thiols, causing a mass shift.
-
Trichloroacetic acid (TCA) for protein precipitation
-
SDS-PAGE and Western blotting reagents
-
Anti-DsbA antibody
-
-
Procedure:
-
Grow E. coli cells to a specific optical density.
-
Treat the cells with varying concentrations of the test compound for a defined period.
-
Harvest the cells and precipitate the proteins using TCA.
-
Wash the protein pellet and resuspend it in a buffer containing AMS to alkylate any reduced DsbA. This will result in a size shift on an SDS-PAGE gel.
-
Separate the proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-DsbA antibody.
-
Quantify the bands corresponding to the oxidized and reduced forms of DsbA.
-
Calculate the percentage of DsbA oxidation for each compound concentration.
-
Plot the percentage of DsbA oxidation against the logarithm of the compound concentration to determine the in vivo IC50.[1]
-
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: In Vitro IC50 Determination Workflow.
Caption: In Vivo DsbA Oxidation Assay Workflow.
Signaling Pathway
The following diagram illustrates the central role of DsbB in the disulfide bond formation pathway and the mechanism of its inhibition.
Caption: DsbA-DsbB Disulfide Bond Formation Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents [ouci.dntb.gov.ua]
Unlocking Antibiotic Synergy: A Guide to the Potentiating Effects of EcDsbB-IN-9
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to restore the efficacy of our existing antimicrobial arsenal. One promising approach is the inhibition of bacterial virulence and resistance pathways. This guide explores the synergistic potential of EcDsbB-IN-9, an inhibitor of the Escherichia coli disulfide bond-forming protein DsbB, when used in combination with conventional antibiotics. By targeting the DsbA/DsbB pathway, which is crucial for the proper folding and function of many bacterial virulence factors and resistance enzymes, this compound can weaken bacterial defenses and re-sensitize them to antibiotics.
While specific quantitative data on the synergistic interactions of this compound with various antibiotics is not yet widely published, this guide provides a framework for assessing such synergies. It includes detailed protocols for standard in vitro synergy testing methods and illustrative data to demonstrate the potential of this therapeutic strategy. Inhibition of the disulfide bond formation pathway has been shown to re-sensitize multidrug-resistant Gram-negative bacteria to existing antibiotics, suggesting that inhibitors like this compound could be pivotal in overcoming resistance[1][2].
Mechanism of Action: Disrupting Bacterial Defenses
In many Gram-negative bacteria, the DsbA/DsbB system is essential for the formation of disulfide bonds in proteins that are translocated to the periplasm. These proteins include a wide array of virulence factors, such as toxins and adhesins, as well as enzymes that contribute to antibiotic resistance, like certain β-lactamases.
EcDsbB is an inner membrane protein that reoxidizes the periplasmic protein DsbA. DsbA, in turn, directly introduces disulfide bonds into folding proteins. By inhibiting EcDsbB, this compound disrupts this entire pathway, leading to an accumulation of misfolded, non-functional proteins in the periplasm. This compromises the integrity of the bacterial cell envelope and incapacitates key virulence and resistance mechanisms, thereby rendering the bacterium more susceptible to the action of conventional antibiotics.
Assessing Synergy: Quantitative Analysis
The synergistic effect of this compound in combination with conventional antibiotics can be quantified using in vitro methods such as the checkerboard assay and time-kill analysis. The checkerboard assay is a microdilution technique that determines the Fractional Inhibitory Concentration (FIC) index, a key indicator of synergy.
Table 1: Illustrative Checkerboard Assay Data for a DsbB Inhibitor with Various Antibiotics against a Multidrug-Resistant E. coli Strain
| Antibiotic | Antibiotic Class | MIC Alone (µg/mL) | MIC in Combination with DsbB Inhibitor (µg/mL) | FICI | Interpretation |
| Meropenem | Carbapenem | 16 | 2 | 0.25 | Synergy |
| Ciprofloxacin | Fluoroquinolone | 8 | 2 | 0.375 | Synergy |
| Gentamicin | Aminoglycoside | 32 | 8 | 0.5 | Additive |
| Colistin | Polymyxin | 4 | 0.5 | 0.25 | Synergy |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate the potential synergistic effects of a DsbB inhibitor. Specific experimental data for this compound is not yet publicly available.
Interpretation of the Fractional Inhibitory Concentration Index (FICI):
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a robust method to evaluate the in vitro interaction of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Conventional antibiotic stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of serial dilutions of the two compounds.
-
Along the x-axis (e.g., columns 1-10), prepare serial twofold dilutions of the conventional antibiotic.
-
Along the y-axis (e.g., rows A-G), prepare serial twofold dilutions of this compound.
-
Column 11 should contain only the dilutions of the conventional antibiotic to determine its Minimum Inhibitory Concentration (MIC) alone.
-
Row H should contain only the dilutions of this compound to determine its MIC alone.
-
A well containing only broth and inoculum will serve as the growth control, and a well with only broth will be the sterility control.
-
-
Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC for each compound alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The lowest FICI value determines the nature of the interaction.
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium
-
This compound
-
Conventional antibiotic
-
Shaking incubator
-
Agar plates for colony counting
Procedure:
-
Preparation of Inoculum: Grow the bacterial strain to the mid-logarithmic phase and then dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing fresh broth.
-
Experimental Setup: Prepare flasks with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Conventional antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Combination of this compound and the conventional antibiotic (at the same sub-MIC concentrations)
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Conclusion
The inhibition of the DsbA/DsbB pathway presents a compelling strategy to combat antibiotic resistance. While further research is needed to generate specific data for this compound, the conceptual framework and experimental methodologies outlined in this guide provide a solid foundation for exploring its synergistic potential. By combining pathway-targeted inhibitors with conventional antibiotics, it may be possible to revitalize our current antibiotic therapies and provide new hope in the fight against multidrug-resistant pathogens.
References
Unveiling the Mechanism of EcDsbB-IN-9: A Comparative Guide to Genetic Knockout Validation
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the chemical inhibition of Escherichia coli DsbB by EcDsbB-IN-9 and the genetic knockout of the dsbB gene. By examining the phenotypic consequences of both approaches, we validate the on-target mechanism of action of this promising antibacterial agent.
The bacterial disulfide bond (Dsb) formation pathway is a critical process for the correct folding and function of a multitude of periplasmic and outer membrane proteins, including key virulence factors. In E. coli, the inner membrane protein DsbB is a central component of this pathway, responsible for reoxidizing the periplasmic oxidase DsbA. The essentiality of this pathway, particularly under anaerobic conditions, makes DsbB an attractive target for the development of novel antibiotics. This compound is a small molecule inhibitor designed to target EcDsbB. This guide will delve into the validation of its mechanism of action by comparing its effects to the well-characterized phenotypes of a dsbB genetic knockout.
Phenotypic Comparison: Chemical Inhibition vs. Genetic Knockout
The primary method for validating the mechanism of a targeted inhibitor is to demonstrate that its application phenocopies the genetic deletion of its target. In the case of this compound, its efficacy is underscored by the striking similarities between the physiological effects of the compound on wild-type E. coli and the characteristics of a dsbB knockout mutant.
| Phenotypic Trait | E. coli Wild-Type | E. coli ΔdsbB (Knockout) | E. coli Wild-Type + this compound | Alternative EcDsbB Inhibitor (Compound 12) |
| Anaerobic Growth | Robust growth | Severe growth defect[1] | Inhibition of anaerobic growth | Complete inhibition of anaerobic growth at 10 µM[2] |
| Motility | Motile | Non-motile[1] | Reduced motility | Not explicitly tested |
| DsbA Redox State | Predominantly oxidized | Accumulation of reduced DsbA | Accumulation of reduced DsbA | Accumulation of reduced DsbA |
| Benzylpenicillin Susceptibility | Resistant | Sensitive | Increased sensitivity | Not explicitly tested |
Table 1: Comparison of Phenotypes. This table summarizes the key phenotypic traits observed in wild-type E. coli, a dsbB knockout mutant, and wild-type E. coli treated with EcDsbB inhibitors. The data demonstrates a clear convergence of phenotypes, strongly suggesting that this compound acts by inhibiting the DsbB protein.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the DsbB signaling pathway, the experimental workflow for a genetic knockout study, and the logical framework for validating the mechanism of action of this compound.
Figure 1: The DsbB Signaling Pathway in E. coli.
Figure 2: Experimental Workflow for Creating a Genetic Knockout.
Figure 3: Logical Framework for Mechanism of Action Validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of experimental findings. Below are protocols for key experiments cited in the validation of this compound's mechanism of action.
Protocol 1: Anaerobic Growth Assay
This protocol is used to assess the ability of E. coli to grow in the absence of oxygen, a condition under which the Dsb pathway is essential.
Materials:
-
Anaerobic chamber or gas-tight jars with gas-generating sachets
-
Pre-reduced anaerobic growth medium (e.g., M9 minimal medium supplemented with glucose and amino acids)
-
96-well microplates
-
Microplate reader capable of incubation at 37°C and OD600 readings
-
E. coli strains (wild-type and ΔdsbB)
-
This compound stock solution
Procedure:
-
Prepare serial dilutions of this compound in pre-reduced anaerobic growth medium in a 96-well plate inside the anaerobic chamber.
-
Inoculate the wells with an overnight culture of wild-type E. coli or the ΔdsbB mutant, diluted to a starting OD600 of approximately 0.05. Include a no-drug control for both strains.
-
Seal the microplate with a gas-permeable membrane.
-
Incubate the plate inside a microplate reader within the anaerobic chamber at 37°C with shaking.
-
Monitor bacterial growth by measuring the OD600 at regular intervals for 24-48 hours.
-
Plot the growth curves (OD600 vs. time) to determine the effect of the inhibitor on anaerobic growth and compare it to the growth of the knockout strain.
Protocol 2: Motility Assay (Soft Agar Plate)
This assay evaluates the swimming motility of E. coli, a process dependent on functional flagella, which require disulfide bonds for proper assembly.
Materials:
-
Soft agar plates (e.g., LB medium with 0.3% agar)
-
Sterile pipette tips or inoculation needles
-
E. coli strains (wild-type and ΔdsbB)
-
This compound
Procedure:
-
Prepare soft agar plates containing different concentrations of this compound. Include a no-drug control plate.
-
Grow E. coli strains to mid-log phase in liquid LB medium.
-
Carefully inoculate 5 µl of each bacterial culture into the center of the soft agar plates.
-
Incubate the plates at 37°C for 12-24 hours.
-
Measure the diameter of the circular zone of bacterial growth. A smaller diameter indicates impaired motility.
-
Compare the motility of the wild-type strain in the presence of the inhibitor to that of the ΔdsbB mutant on the control plate.
Protocol 3: DsbA Redox State Analysis (AMS Modification Assay)
This biochemical assay determines the in vivo oxidation state of DsbA, the direct substrate of DsbB. Inhibition of DsbB leads to an accumulation of reduced DsbA.
Materials:
-
E. coli cultures treated with and without this compound
-
Trichloroacetic acid (TCA)
-
Acetone
-
Lysis buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5)
-
4-acetamido-4'-maleimidylstilbene-2,2'-disulfonate (AMS)
-
SDS-PAGE equipment and reagents
-
Anti-DsbA antibody for Western blotting
Procedure:
-
Grow E. coli cultures to mid-log phase and treat with various concentrations of this compound for a defined period.
-
Harvest the cells and immediately precipitate the proteins by adding TCA to a final concentration of 10%. This step is crucial to "trap" the in vivo redox state.
-
Wash the protein pellet with cold acetone and resuspend in lysis buffer containing AMS. AMS is a maleimide derivative that specifically alkylates free thiol groups, adding approximately 0.5 kDa of mass for each modification.
-
Incubate the samples to allow for complete alkylation of reduced cysteines.
-
Separate the proteins by non-reducing SDS-PAGE. The AMS-modified (reduced) DsbA will migrate slower than the unmodified (oxidized) DsbA.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-DsbA antibody to visualize the different forms of DsbA.
-
Quantify the band intensities to determine the ratio of oxidized to reduced DsbA in each condition.
References
A Comparative Guide to the In Vivo Reproducibility of EcDsbB-IN-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo reproducibility of EcDsbB-IN-9, a small molecule inhibitor of the Escherichia coli disulfide bond-forming protein B (EcDsbB), against potential alternative strategies for combating bacterial infections. The objective is to offer a clear, data-driven comparison to aid in the selection and design of in vivo experiments targeting bacterial virulence.
Introduction to this compound and its Mechanism of Action
This compound is a member of a class of compounds that inhibit the bacterial enzyme DsbB. In Gram-negative bacteria, the DsbA-DsbB pathway is crucial for the correct folding and stability of numerous virulence factors, including toxins and adhesins. DsbA introduces disulfide bonds into these proteins, becoming reduced in the process. DsbB, an inner membrane protein, then re-oxidizes DsbA, allowing it to participate in further rounds of protein folding. By inhibiting DsbB, this compound effectively shuts down this critical virulence pathway, rendering the bacteria less pathogenic. This anti-virulence approach is a promising alternative to traditional antibiotics as it is less likely to induce resistance.
dot
Caption: Mechanism of the DsbA-DsbB pathway and inhibition by this compound.
Comparative Analysis of In Vivo Performance
Direct comparative studies on the in vivo reproducibility of this compound against specific, named alternative compounds are not extensively available in the public literature. However, by synthesizing data from various studies on DsbB inhibitors and alternative anti-virulence strategies, we can construct a comparative overview.
The primary measure of this compound's in vivo activity is the accumulation of the reduced form of DsbA, its direct substrate. The reproducibility of this endpoint is a key indicator of the compound's consistent biological effect. Alternatives to direct DsbB inhibition include targeting other components of the disulfide bond formation pathway, such as Vitamin K epoxide reductase (VKOR) in certain bacteria, or employing different classes of anti-virulence agents.
Table 1: Quantitative Comparison of In Vivo Performance and Reproducibility
| Parameter | This compound (Compound 9) | Alternative: VKOR Inhibitors | Alternative: General Anti-virulence Agents |
| Target | DsbB in Gram-negative bacteria | Vitamin K epoxide reductase (VKOR) | Various (e.g., quorum sensing, secretion systems) |
| In Vivo Readout | Accumulation of reduced DsbA | Inhibition of bacterial growth or virulence factor function | Reduction in virulence phenotypes (e.g., biofilm formation, toxin production) |
| Reported In Vivo IC50 | ~8.5 ± 0.6 µM (for DsbA oxidation in E. coli)[1] | Varies depending on the specific inhibitor and bacterium | Not always applicable; efficacy measured by other means |
| Reported Reproducibility | Results are the average of at least two independent experiments ± s.d.[1] | Data on inter-experiment variability is often not explicitly reported. | Highly variable depending on the model and readout. |
| Potential for Resistance | Low, as it targets virulence rather than viability. | Low, similar to other anti-virulence agents. | Generally low. |
| Spectrum of Activity | Broad against many Gram-negative bacteria.[1] | Specific to bacteria utilizing the VKOR pathway (e.g., Mycobacterium tuberculosis). | Varies widely with the specific target. |
Experimental Protocols
To facilitate reproducible in vivo studies, detailed experimental protocols are essential. Below are synthesized protocols for assessing the in vivo efficacy of this compound and for a general mouse infection model.
Protocol 1: In Vivo Assessment of DsbA Redox State in E. coli
This protocol is adapted from methodologies used to determine the in vivo activity of DsbB inhibitors.
References
Benchmarking the performance of EcDsbB-IN-9 against a new class of antimicrobial compounds
A Comparative Guide for Researchers in Drug Development
The escalating threat of antimicrobial resistance necessitates the exploration of novel bacterial targets and inhibitory compounds. One such target is the disulfide bond (DSB) formation system, essential for the proper folding and function of numerous virulence factors in Gram-negative bacteria. This guide provides a comparative analysis of EcDsbB-IN-9 , an inhibitor of the Escherichia coli DsbB enzyme, against a selection of new and established antimicrobial compounds. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of the relative performance and underlying mechanisms of these agents.
Executive Summary
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and comparator compounds. It is crucial to note the different metrics used to evaluate their efficacy. For this compound, performance is primarily measured by its direct inhibition of the DsbB enzyme (IC50 and Ki) and its impact on bacterial processes dependent on DsbB function. For the other compounds, performance is presented as the Minimum Inhibitory Concentration (MIC) against E. coli, which reflects their ability to inhibit bacterial growth in a whole-cell context.
| Compound/Class | Target/Mechanism of Action | Performance Metric | Value | Bacterial Strain/Conditions |
| This compound | DsbB (Disulfide Bond Formation) | IC50 (in vitro enzyme inhibition) | 1.7 µM | Purified EcDsbB enzyme |
| Ki (in vitro enzyme inhibition) | 46 ± 20 nM | Purified EcDsbB enzyme | ||
| IC50 (in vivo DsbA oxidation inhibition) | 8.5 ± 0.6 μM | Aerobically growing E. coli | ||
| Compound 12 (related EcDsbB inhibitor) | DsbB (Disulfide Bond Formation) | IC50 (in vitro enzyme inhibition) | 18.85 nM | Purified EcDsbB enzyme |
| Ki (in vitro enzyme inhibition) | 0.8 ± 0.1 nM | Purified EcDsbB enzyme | ||
| IC50 (in vivo DsbA oxidation inhibition) | 0.9 ± 0.5 μM | Aerobically growing E. coli | ||
| Anaerobic Growth Inhibition | Fully inhibits at 10 µM | Wild-type E. coli in minimal medium | ||
| Tigecycline | 30S Ribosomal Subunit (Protein Synthesis) | MIC50/MIC90 | 0.25/0.5 µg/mL | ESBL-producing E. coli |
| Linezolid | 50S Ribosomal Subunit (Protein Synthesis) | MIC | 4–8 mg/L | Wild-type E. coli |
| LpxH Inhibitors (e.g., JH-LPH-107) | LpxH (Lipid A Biosynthesis) | MIC | 0.31 µg/mL | E. coli 25922 |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the DsbA-DsbB signaling pathway and a standard experimental workflow for antimicrobial susceptibility testing.
Caption: The DsbA-DsbB disulfide bond formation pathway in E. coli.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
In Vitro DsbB Enzymatic Inhibition Assay
This assay measures the direct inhibition of the purified EcDsbB enzyme.
Materials:
-
Purified E. coli DsbB enzyme
-
Purified E. coli DsbA protein
-
Ubiquinone-1 (Q1) or other suitable quinone substrate
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Reduce DsbA with an excess of DTT, followed by removal of DTT using a desalting column.
-
Prepare a stock solution of the quinone substrate.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include a solvent control (e.g., DMSO) and a no-inhibitor control.
-
Add the purified DsbB enzyme to all wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the reduced DsbA and the quinone substrate to the wells.
-
Monitor the reduction of the quinone substrate over time by measuring the decrease in absorbance at a specific wavelength (e.g., 275 nm for ubiquinone-1).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be determined through further kinetic studies by varying the substrate concentration.[1]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain to be tested (e.g., E. coli ATCC 25922)
-
Antimicrobial agent stock solution
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Microplate reader or visual inspection mirror
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB directly in the wells of a 96-well plate. The final volume in each well is typically 50 µL or 100 µL.
-
The range of concentrations should be chosen to encompass the expected MIC of the organism.
-
Include a growth control well (broth only, no antimicrobial) and a sterility control well (broth only, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Within 15-30 minutes of preparing the final inoculum, add an equal volume of the diluted bacterial suspension to each well containing the antimicrobial dilutions and the growth control well.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2 °C in ambient air for 16-20 hours.
-
-
Reading the Results:
-
After incubation, examine the wells for bacterial growth (turbidity). This can be done visually using a reading mirror or with a microplate reader.
-
The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Conclusion
This compound represents a promising lead compound targeting a novel bacterial pathway. Its potent enzymatic inhibition of DsbB suggests a strong potential to disrupt virulence factor production in Gram-negative bacteria. However, the lack of publicly available whole-cell MIC data makes a direct comparison with traditional antibiotics challenging. The provided data on established and emerging antimicrobial agents offers a valuable context for evaluating the potential of DsbB inhibitors. Further studies to determine the MIC of this compound and to understand its spectrum of activity and in vivo efficacy are crucial next steps in its development as a potential therapeutic agent. This guide serves as a foundational resource for researchers to understand the comparative landscape and to design future experiments aimed at combating antimicrobial resistance.
References
Safety Operating Guide
Essential Safety and Disposal Information for EcDsbB-IN-9
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of EcDsbB-IN-9
This document provides critical safety protocols and logistical guidance for the proper handling and disposal of this compound, a specific inhibitor of the E. coli DsbB enzyme (EcDsbB). Adherence to these procedures is essential for ensuring laboratory safety and maintaining regulatory compliance.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its safe handling. The following table summarizes key identifiers for this compound.
| Property | Value |
| IUPAC Name | 4,5-Dichloro-2-benzylpyridazin-3(2H)-one[1] |
| CAS Number | 41933-33-9[1] |
| Chemical Formula | C₁₁H₈Cl₂N₂O[1] |
| Molecular Weight | 255.10 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical[1] |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders or generating aerosols, use a suitable respirator.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Use only outdoors or in a well-ventilated area.[2]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
Experimental Protocols and Data
This compound is an inhibitor of the bacterial DsbB enzyme, which is crucial for disulfide bond formation in the periplasm of Gram-negative bacteria.
Quantitative Data: Inhibition of EcDsbB
The following table summarizes the inhibitory concentrations of this compound as determined in published research.
| Assay Type | Parameter | Value | Reference |
| In vitro | IC₅₀ (purified EcDsbB) | 1.7 µM | [4] |
| In vivo | IC₅₀ (DsbA oxidation) | 8.5 µM | [4] |
Experimental Workflow: DsbB Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibition of DsbB activity. This process involves expressing a disulfide-sensitive reporter protein and measuring its activity in the presence of the inhibitor.
Caption: Workflow for determining the inhibitory concentration of this compound.
Signaling Pathway: DsbA-DsbB Disulfide Bond Formation
This compound targets the DsbA-DsbB pathway, which is essential for the proper folding of many secreted proteins in bacteria. The diagram below illustrates the flow of electrons in this pathway.
Caption: Electron flow in the DsbA-DsbB disulfide bond formation pathway.
Proper Disposal Procedures
As this compound is a research chemical, all waste materials should be handled as potentially hazardous. The following step-by-step procedures are based on general best practices for chemical waste disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
Step 1: Waste Segregation
-
Solid Waste: Collect any unused this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any absorbent material used for spills in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
-
Sharps: Any needles or other sharps used to handle this compound solutions should be disposed of in a designated sharps container.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "4,5-Dichloro-2-benzylpyridazin-3(2H)-one" and the CAS number "41933-33-9."
-
Indicate the major components and their approximate percentages if it is a mixed waste stream.
-
Keep a log of when the waste was first added to the container.
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
Step 4: Scheduling a Waste Pickup
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your EHS office to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
By following these guidelines, researchers can safely handle and dispose of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
Essential Safety and Operational Guide for Handling EcDsbB-IN-9
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds such as EcDsbB-IN-9. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
The following table summarizes the recommended personal protective equipment and engineering controls to be used when handling this compound.[1][2] This information is compiled from the Safety Data Sheet (SDS) provided by the supplier.
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from potential splashes or contact with the compound.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile, butyl, or PVC). | To prevent skin contact with the compound.[1][2] |
| Skin and Body Protection | Impervious clothing. | To protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | Suitable respirator. | To be used in situations where dust or aerosol formation is possible.[1][2] |
| Engineering Controls | Use in a well-ventilated area with appropriate exhaust ventilation. | To minimize inhalation exposure.[1][2] |
| Hygiene Measures | Provide an accessible safety shower and eye wash station. | For immediate decontamination in case of accidental exposure.[1][2] |
Experimental Protocols: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Precautions for Safe Handling:
Conditions for Safe Storage:
First Aid Measures:
-
In case of skin contact: Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[1]
-
In case of eye contact: Immediately flush eyes with plenty of water.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
-
If ingested: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1]
Disposal Plan
The disposal of this compound and its contaminated packaging must be conducted in accordance with all applicable country, federal, state, and local regulations.[1][2] It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
